BTK ligand 1
Description
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Structure
3D Structure
Properties
Molecular Formula |
C22H22N6O |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-(4-phenoxyphenyl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H22N6O/c23-21-19-20(15-6-8-18(9-7-15)29-17-4-2-1-3-5-17)27-28(22(19)26-14-25-21)16-10-12-24-13-11-16/h1-9,14,16,24H,10-13H2,(H2,23,25,26) |
InChI Key |
LGWZZMCTBPCKHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Origin of Product |
United States |
Foundational & Exploratory
The Intricate Mechanism of Bruton's Tyrosine Kinase (BTK): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that serves as an indispensable signaling molecule in various hematopoietic cell lineages, most notably B-lymphocytes. Its critical role in B-cell development, differentiation, and activation has positioned it as a key therapeutic target for a range of B-cell malignancies and autoimmune disorders. This technical guide provides an in-depth exploration of the BTK signaling pathway, its mechanism of action, and the methodologies employed to investigate its function.
Core Signaling Pathways of BTK
BTK is a central node in multiple signaling cascades, including those initiated by the B-cell receptor (BCR), chemokine receptors, Fc receptors, and Toll-like receptors (TLRs).[1][2] The canonical activation of BTK is best characterized within the BCR signaling pathway.
Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated. The SRC family kinases, LYN and SYK, are activated and phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors, CD79a and CD79b.[3][4] This phosphorylation creates docking sites for SYK, which, in turn, phosphorylates linker proteins such as B-cell linker protein (BLNK).
Phosphorylated BLNK recruits a number of signaling proteins to the plasma membrane, including BTK and Phospholipase C gamma 2 (PLCγ2).[4] The recruitment of BTK to the membrane is facilitated by the binding of its Pleckstrin Homology (PH) domain to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of phosphoinositide 3-kinase (PI3K) activity.[4]
Once at the membrane, BTK is phosphorylated by SYK and SRC-family kinases at tyrosine residue Y551 in its kinase domain, leading to its partial activation.[4] This is followed by autophosphorylation at Y223 in the SH3 domain, which results in the full enzymatic activation of BTK.[4]
Activated BTK then phosphorylates and activates PLCγ2.[5] PLCγ2 subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).
This cascade of events ultimately leads to the activation of downstream transcription factors, including Nuclear Factor-kappa B (NF-κB), Nuclear Factor of Activated T-cells (NFAT), and Mitogen-Activated Protein Kinases (MAPKs).[1][5] The activation of these transcription factors drives crucial cellular responses such as proliferation, differentiation, survival, and cytokine production.[1]
Quantitative Data on BTK and its Inhibitors
The development of BTK inhibitors has been a major focus in drug discovery. These inhibitors can be broadly classified as covalent or non-covalent. Covalent inhibitors, such as ibrutinib, form an irreversible bond with a cysteine residue (Cys481) in the active site of BTK.[6] Non-covalent inhibitors bind reversibly to the ATP-binding pocket. The table below summarizes the half-maximal inhibitory concentrations (IC50) for several BTK inhibitors.
| Inhibitor | Type | BTK IC50 (nM) | Cell Line | Reference |
| Ibrutinib | Covalent, Irreversible | 0.5 | Enzyme Assay | [7] |
| Acalabrutinib | Covalent, Irreversible | 3.1 | SU-DHL-6 | [8] |
| Zanubrutinib | Covalent, Irreversible | 3.8 | SU-DHL-6 | [8] |
| Pirtobrutinib | Non-covalent, Reversible | 13 | SU-DHL-6 | [8] |
| Fenebrutinib | Non-covalent, Reversible | 1.4 | Enzyme Assay | [7] |
| Poseltinib | Covalent, Irreversible | 1.95 | Enzyme Assay | [9] |
| Remibrutinib | Non-covalent, Reversible | 30 | Enzyme Assay | [10] |
| Rilzabrutinib | Covalent, Reversible | 160 | Enzyme Assay | [10] |
BTK Ligand 1 and PROTACs
The term "this compound" often refers to a molecule designed to bind to BTK as part of a Proteolysis Targeting Chimera (PROTAC).[2] PROTACs are bifunctional molecules that induce the degradation of a target protein.[] They consist of a ligand that binds to the target protein (in this case, BTK), a linker, and a ligand that recruits an E3 ubiquitin ligase.[] This brings the E3 ligase into close proximity with BTK, leading to the ubiquitination and subsequent degradation of BTK by the proteasome.[12] This approach offers a distinct mechanism of action compared to traditional inhibition and is an active area of research for overcoming drug resistance.[12]
Experimental Protocols
In Vitro BTK Kinase Assay
This assay measures the enzymatic activity of BTK and the inhibitory effect of compounds.
Principle: A radiometric or fluorescence-based method is used to quantify the phosphorylation of a substrate by recombinant BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[5]
-
ATP (and [γ-33P]ATP for radiometric assay)
-
Substrate (e.g., poly(Glu,Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Plate reader (scintillation counter or fluorescence reader)
Protocol:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add the test compound dilutions or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the BTK enzyme to each well.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto a filter membrane).
-
Quantify the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control to determine the IC50 value.[13]
Western Blot Analysis of BTK Phosphorylation
This method is used to detect the phosphorylation status of BTK in cells.
Principle: Following cell treatment and lysis, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated BTK (e.g., anti-phospho-BTK Y223) and total BTK.
Materials:
-
B-cell lines
-
Cell culture medium
-
Test compounds
-
Lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-BTK and anti-total-BTK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Culture B-cells and treat with test compounds for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine protein concentration of the lysates.
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-BTK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total-BTK antibody as a loading control.[9]
Flow Cytometry Analysis of B-Cell Activation
This assay assesses the effect of BTK inhibitors on B-cell activation.
Principle: B-cells are stimulated to induce activation, and the expression of activation markers (e.g., CD69, CD86) is measured by flow cytometry in the presence or absence of a BTK inhibitor.
Materials:
-
Isolated primary B-cells or B-cell lines
-
RPMI 1640 medium
-
B-cell stimulus (e.g., anti-IgM antibody)
-
Test compounds
-
Fluorescently conjugated antibodies against B-cell and activation markers (e.g., anti-CD19, anti-CD69, anti-CD86)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Isolate B-cells from peripheral blood mononuclear cells (PBMCs).
-
Resuspend B-cells in culture medium at a density of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a B-cell agonist (e.g., anti-IgM) and incubate for 24-48 hours.
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with a cocktail of fluorescently conjugated antibodies against B-cell and activation markers for 30 minutes at 4°C.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the B-cell population (e.g., CD19+) and quantifying the expression of activation markers.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosine-protein kinase BTK Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. frontiersin.org [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 12. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
The Dawn of BTK Inhibition: A Technical Guide to the Discovery and Synthesis of the First-in-Class Ligand, Ibrutinib
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and synthesis of the first Bruton's tyrosine kinase (BTK) ligand to be widely recognized as a therapeutic agent, ibrutinib (B1684441) (formerly PCI-32765). This document provides a comprehensive overview of the scientific journey, from its origins as a research tool to its pivotal role in oncology, alongside detailed experimental protocols and data.
Introduction: The Significance of Targeting BTK
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the proliferation, survival, and differentiation of B-cells.[1] The critical role of BTK in B-cell development was first highlighted by the discovery that mutations in the BTK gene cause X-linked agammaglobulinemia (XLA), a genetic disorder characterized by the absence of mature B-cells. The deregulation of BTK signaling has been implicated in various B-cell malignancies, making it a prime therapeutic target.
The quest for a selective BTK inhibitor led to the development of ibrutinib, a potent and irreversible small molecule inhibitor. Initially synthesized by scientists at Celera Genomics as a tool for studying BTK function, its therapeutic potential was later realized and developed by Pharmacyclics. Ibrutinib's journey from a laboratory reagent to a transformative cancer drug underscores the importance of targeted therapy in modern medicine.
Mechanism of Action of Ibrutinib
Ibrutinib functions as a selective and irreversible inhibitor of BTK. Its mechanism of action is centered on the formation of a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[1] This irreversible binding leads to the sustained inhibition of BTK's enzymatic activity.
By blocking BTK, ibrutinib effectively disrupts the B-cell receptor signaling pathway. This inhibition prevents the downstream signaling events that promote B-cell proliferation and survival. Consequently, in malignant B-cells that overexpress BTK, ibrutinib's action leads to a reduction in proliferation and an increase in apoptosis (programmed cell death).
Quantitative Data: Potency and Selectivity of Ibrutinib
The following table summarizes the inhibitory activity of ibrutinib against BTK and a selection of other kinases. The data highlights the high potency of ibrutinib for BTK and its off-target activity profile.
| Kinase Target | IC50 (nM) | Notes |
| BTK | 0.5 | Potent and irreversible inhibition [1][2] |
| ITK | 10.7 | Also a member of the Tec family of kinases |
| TEC | 78 | Weakest binder among the Tec family kinases[3] |
| BLK | 0.5 | High binding affinity[3] |
| JAK3 | 16 | |
| EGFR | 5.6 | Epidermal Growth Factor Receptor |
| HER2 (ErbB2) | 9.4 | |
| Bmx | 1 | |
| CSK | 3.5 | |
| FGR | 8.8 | |
| HCK | 3.3 | |
| YES1 | 104 |
Experimental Protocols
General Synthesis of Ibrutinib
The synthesis of ibrutinib can be achieved through various routes. A common and illustrative multi-step synthesis is detailed below, based on methodologies described in the patent literature.
Step 1: Synthesis of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
Reaction of 4-phenoxybenzoic acid: 4-phenoxybenzoic acid is converted to its corresponding acid chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (B109758) (DCM).
-
Formation of the pyrazole (B372694) ring: The acid chloride is then reacted with a suitable hydrazine (B178648) derivative to form a pyrazole intermediate.
-
Construction of the pyrimidine (B1678525) ring: The pyrazole intermediate undergoes cyclization with formamide (B127407) under elevated temperatures to yield the pyrazolopyrimidine core structure, 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Step 2: Coupling with the Piperidine (B6355638) Moiety
-
Mitsunobu Reaction: The pyrazolopyrimidine core is coupled with a protected chiral piperidine derivative, such as (R)-3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester, under Mitsunobu conditions. This typically involves the use of triphenylphosphine (B44618) (TPP) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in a solvent such as tetrahydrofuran (B95107) (THF).
Step 3: Deprotection of the Piperidine
-
Removal of the Boc group: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed using a strong acid, commonly trifluoroacetic acid (TFA), in a solvent like DCM.
Step 4: Acylation to Yield Ibrutinib
-
Formation of the acrylamide: The deprotected piperidine intermediate is acylated with acryloyl chloride in the presence of a base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), in an inert solvent like DCM to yield the final product, ibrutinib.
-
Purification: The crude ibrutinib is then purified using standard techniques such as column chromatography or recrystallization to obtain the final compound with high purity.
BTK Enzyme Inhibition Assay (Illustrative)
-
Assay Principle: The inhibitory activity of ibrutinib on BTK can be determined using a biochemical kinase assay, such as an IMAP (Immobilized Metal Affinity for Phosphochemicals) or LanthaScreen™ assay. These assays measure the phosphorylation of a substrate peptide by the BTK enzyme.
-
Procedure:
-
A reaction mixture is prepared containing the BTK enzyme, a suitable substrate peptide, and ATP in a buffered solution.
-
Ibrutinib, at varying concentrations, is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection method specific to the assay format (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer).
-
-
Data Analysis: The percentage of inhibition at each ibrutinib concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (Illustrative)
-
Cell Line: A B-cell lymphoma cell line that is dependent on BCR signaling, such as TMD8 or a primary B-cell line, is used.
-
Procedure:
-
Cells are seeded in a multi-well plate and treated with various concentrations of ibrutinib.
-
The cells are incubated for a period of 48 to 72 hours.
-
Cell proliferation is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity as an indicator of cell viability.
-
-
Data Analysis: The results are expressed as a percentage of the proliferation of untreated control cells. The EC50 value, the concentration of the compound that causes a 50% reduction in cell proliferation, is calculated from the dose-response curve.
Visualizations: Signaling Pathways and Discovery Workflow
The following diagrams, generated using the DOT language, illustrate the BTK signaling pathway and a generalized workflow for the discovery of BTK inhibitors.
Caption: The BTK signaling pathway initiated by B-cell receptor activation.
Caption: A generalized workflow for the discovery of BTK inhibitors.
References
The Central Role of Antigen-Mediated B-Cell Receptor Signaling in the Activation of Bruton's Tyrosine Kinase (BTK): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the activation of Bruton's tyrosine kinase (BTK) within the context of B-cell signaling. While the term "BTK ligand 1" is not standard in scientific literature, the primary initiating "ligand" for the signaling cascade that activates BTK is an antigen binding to the B-cell receptor (BCR). Therefore, this guide will focus on the antigen-mediated signaling pathway that is crucial for B-cell development, activation, and differentiation, with a central focus on the activation and function of BTK.
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell signaling.[1] Its function is critical for the development and maturation of B-cells, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[1][2][3] The activation of BTK is a key event downstream of the B-cell receptor, making it a significant therapeutic target.[4]
The B-Cell Receptor Signaling Cascade and BTK Activation
The activation of B-cells is a tightly regulated process initiated by the binding of a specific antigen to the B-cell receptor (BCR) on the cell surface.[4] The BCR is a complex composed of a membrane-bound immunoglobulin (mIg) molecule, which provides antigen specificity, and a signaling heterodimer of Igα (CD79A) and Igβ (CD79B).[5][6][7]
Upon antigen binding, the BCRs aggregate, leading to a cascade of intracellular signaling events:
-
Initiation by Src-Family Kinases : The clustering of BCRs brings them into proximity with Src-family kinases such as Lyn, Fyn, and Blk.[8] This leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of Igα and Igβ.[2][6]
-
Recruitment and Activation of Syk : The phosphorylated ITAMs serve as docking sites for the spleen tyrosine kinase (Syk).[6] Once recruited, Syk is activated and further propagates the signal.[9]
-
Formation of the Signalosome : Activated Syk initiates the formation of a "signalosome," a multi-protein complex that includes adaptor proteins like SLP-65 (BLNK) and CD19, and signaling enzymes such as phospholipase Cγ2 (PLCγ2), phosphoinositide 3-kinase (PI3K), and Vav.[8][10]
-
Recruitment and Activation of BTK : PI3K activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. BTK is recruited to the membrane through the binding of its pleckstrin homology (PH) domain to PIP3.[11][12] At the membrane, BTK is phosphorylated at tyrosine residue Y551 by Src-family kinases and Syk, leading to its activation.[2][3][13][14] Activated BTK then undergoes autophosphorylation at Y223 in its SH3 domain.[3][15]
Downstream Signaling Pathways of Activated BTK
Once activated, BTK phosphorylates and activates several downstream targets, leading to the activation of multiple signaling cascades that are crucial for B-cell fate.
-
PLCγ2 Pathway : BTK directly phosphorylates and activates PLCγ2.[11] Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[11] This cascade ultimately leads to the activation of transcription factors like NFAT and NF-κB.[11][16]
-
PI3K/AKT Pathway : BTK can also directly activate the PI3K/AKT pathway, which is critical for promoting B-cell survival and proliferation.[2][11]
-
NF-κB Pathway : BTK is essential for the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[16][17] It can mediate the phosphorylation of IκBα, the inhibitor of NF-κB, leading to NF-κB activation and translocation to the nucleus to regulate gene expression.[17][18]
These signaling pathways collectively regulate gene expression programs that control B-cell proliferation, differentiation into antibody-producing plasma cells and memory B-cells, and survival.[2][8]
Role of BTK in B-Cell Development and Disease
BTK plays a critical role at several checkpoints of B-cell development.[19] Defects in the BTK gene lead to X-linked agammaglobulinemia (XLA) in humans, a severe immunodeficiency characterized by an almost complete lack of mature B-cells and antibodies.[19][20] In mice, mutations in the Btk gene result in X-linked immunodeficiency (xid).[20]
The constitutive activation of the BCR signaling pathway, and consequently BTK, is a hallmark of many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2][16] This has made BTK a prime target for the development of inhibitors, such as ibrutinib, which have shown significant clinical efficacy.[4][11]
Quantitative Data on BTK Signaling
The following tables summarize key quantitative data related to BTK and its signaling pathway.
| Parameter | Value | Context | Reference |
| BTK Phosphorylation Sites | Y551 | Transphosphorylation by Src-family kinases/Syk leading to activation. | [2][3][13][14] |
| Y223 | Autophosphorylation site in the SH3 domain. | [3][15] | |
| BTK Inhibitor Potency (Ibrutinib) | IC50 values vary | Potency is dependent on the specific assay and cell type used. | [4] |
| BTK Expression in B-cell Malignancies | Elevated | Increased BTK expression and activity are observed in various B-cell lymphomas. | [16] |
| Component | Interaction/Modification | Significance | Reference |
| Src-family kinases (Lyn, Fyn, Blk) | Phosphorylate BCR ITAMs and BTK (Y551) | Initial activation of the BCR signaling cascade and direct activation of BTK. | [8][13][14] |
| Syk | Binds to phosphorylated ITAMs, is activated, and phosphorylates BTK (Y551) | Propagation of the signal from the BCR and activation of BTK. | [2][6] |
| PI3K | Produces PIP3 | Recruits BTK to the plasma membrane. | [11] |
| PLCγ2 | Phosphorylated and activated by BTK | Leads to calcium mobilization and activation of downstream transcription factors. | [2][11] |
| AKT | Activated downstream of PI3K | Promotes B-cell survival and proliferation. | [2] |
| NF-κB | Activated downstream of BTK | Regulates genes involved in immune responses, cell survival, and inflammation. | [16][17] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of BTK signaling are provided below.
Immunoprecipitation (IP) of BTK
This protocol is for the immunoprecipitation of BTK from B-cell lysates for subsequent analysis, such as Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-BTK antibody
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., 1X TBST)
-
Elution buffer (e.g., acidic or denaturing) or SDS-PAGE sample loading buffer
-
Magnetic separator (for magnetic beads) or microcentrifuge
Procedure:
-
Cell Lysate Preparation:
-
Harvest B-cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine the protein concentration using a suitable assay (e.g., BCA).[21]
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 ml of cold wash buffer. Between each wash, pellet the beads and discard the supernatant.[22]
-
-
Elution:
-
Denaturing Elution: Resuspend the beads in 20-40 µl of 1X SDS-PAGE sample loading buffer and heat at 95-100°C for 5-10 minutes. The supernatant is ready for SDS-PAGE and Western blot analysis.[23]
-
Non-denaturing Elution: Resuspend the beads in an elution buffer (e.g., 0.1 M glycine, pH 2.5). Incubate for 5-10 minutes. Pellet the beads and transfer the supernatant to a new tube. Neutralize the eluate with a neutralization buffer (e.g., 1 M Tris, pH 8.5).[24]
-
BTK Kinase Activity Assay
This protocol describes a general method to measure the kinase activity of BTK, often used for screening potential inhibitors.
Materials:
-
Recombinant BTK enzyme
-
BTK kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[25]
-
Substrate for BTK (e.g., Poly(Glu,Tyr) 4:1 peptide)
-
ATP
-
ADP detection reagent (e.g., ADP-Glo™, Transcreener® ADP²)[25][26]
-
96- or 384-well assay plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of the test compound (potential BTK inhibitor).
-
Prepare a solution of BTK enzyme in kinase assay buffer.
-
Prepare a solution of the substrate and ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
Add the BTK enzyme solution to the wells of the assay plate.
-
Add the test compound or vehicle control to the respective wells.
-
Incubate for a pre-determined time at room temperature.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate the reaction for 60 minutes at room temperature.[25]
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's instructions for the chosen ADP detection reagent. For example, with the ADP-Glo™ assay:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[25]
-
-
-
Data Analysis:
-
Measure the luminescence or fluorescence signal using a plate reader.
-
The signal is proportional to the amount of ADP produced and thus to the BTK kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
-
Flow Cytometry for Phosphorylated BTK (pBTK)
This protocol outlines the steps for intracellular staining of phosphorylated BTK to analyze B-cell signaling at the single-cell level.
Materials:
-
B-cell suspension
-
Stimulant (e.g., anti-IgM antibody)
-
Fixation buffer (e.g., BD Cytofix™)
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD19)
-
Fluorochrome-conjugated antibody against phosphorylated BTK (pBTK)
-
Staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
B-cell Stimulation:
-
Resuspend B-cells in appropriate culture medium.
-
Stimulate the cells with a BCR cross-linking agent (e.g., anti-IgM) for a desired time at 37°C. Include an unstimulated control.[12]
-
-
Fixation:
-
Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed fixation buffer.
-
Incubate for 10-15 minutes at 37°C.
-
Wash the cells with staining buffer.
-
-
Permeabilization:
-
Permeabilize the cells by resuspending the cell pellet in ice-cold permeabilization buffer.
-
Incubate on ice for 30 minutes.
-
Wash the cells with staining buffer.
-
-
Staining:
-
Resuspend the permeabilized cells in staining buffer.
-
Add the fluorochrome-conjugated antibodies against cell surface markers and pBTK.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with staining buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in staining buffer for flow cytometric analysis.
-
Acquire the data on a flow cytometer.
-
Gate on the B-cell population (e.g., CD19-positive cells) and analyze the fluorescence intensity of the pBTK antibody to quantify the level of BTK phosphorylation.[27]
-
Visualizations of Signaling Pathways and Workflows
BCR Signaling Pathway Leading to BTK Activation
Caption: BCR signaling cascade initiated by antigen binding, leading to the activation of BTK.
Experimental Workflow for Immunoprecipitation of BTK
Caption: Workflow for the immunoprecipitation of BTK from B-cell lysates.
Experimental Workflow for a BTK Kinase Activity Assay
Caption: Workflow for a BTK kinase activity assay to screen for inhibitors.
Experimental Workflow for Flow Cytometry of Phosphorylated BTK
Caption: Workflow for the analysis of phosphorylated BTK in B-cells by flow cytometry.
Conclusion
The activation of Bruton's tyrosine kinase, initiated by antigen binding to the B-cell receptor, is a cornerstone of B-cell biology. This intricate signaling pathway is essential for the proper development and function of B-cells and the adaptive immune response. A thorough understanding of the molecular mechanisms governing BTK activation and its downstream effects is paramount for researchers and drug development professionals. The dysregulation of this pathway in various diseases underscores the importance of BTK as a therapeutic target, and the continued development of specific inhibitors holds great promise for the treatment of B-cell malignancies and autoimmune disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. cusabio.com [cusabio.com]
- 6. Antigen receptor structure and signaling pathways - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. B-cell receptor - Wikipedia [en.wikipedia.org]
- 8. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 9. bosterbio.com [bosterbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Btk Regulates B Cell Receptor-Mediated Antigen Processing and Presentation by Controlling Actin Cytoskeleton Dynamics in B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of BTK by a phosphorylation mechanism initiated by SRC family kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Function of Bruton's tyrosine kinase during B cell development is partially independent of its catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Portal [scholarship.miami.edu]
- 18. Activation of NF-κB in B cell receptor signaling through Bruton's tyrosine kinase-dependent phosphorylation of IκB-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Role of Bruton's tyrosine kinase in B cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Functions of Bruton's tyrosine kinase in mast and B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Immunoprecipitation (IP) Protocol | EpigenTek [epigentek.com]
- 22. ulab360.com [ulab360.com]
- 23. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 24. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 25. promega.com [promega.com]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. B Cell Immunophenotyping | Cytokine Transcription Detection [bdbiosciences.com]
Structure-Activity Relationship of a Covalent BTK Ligand: A Technical Guide
Disclaimer: The term "BTK ligand 1" does not correspond to a universally recognized or specifically defined chemical entity in publicly available scientific literature. Therefore, this guide will focus on Ibrutinib (B1684441) (PCI-32765) , the first-in-class, clinically approved covalent inhibitor of Bruton's tyrosine kinase (BTK), as a representative and foundational "this compound" to explore the principles of its structure-activity relationship (SAR).
This document provides an in-depth analysis of the SAR of Ibrutinib, detailing the molecular interactions, quantitative activity data, and the experimental protocols used for its characterization. It is intended for researchers, medicinal chemists, and drug development professionals working on kinase inhibitors and targeted therapies.
Introduction to BTK and Covalent Inhibition
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family, which is a crucial signaling node in the B-cell receptor (BCR) pathway.[1][2][3] Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, subsequently activating downstream pathways like PLCγ2, which leads to NF-κB activation and other signals essential for B-cell proliferation, differentiation, and survival.[1][4][5] Dysregulation of BTK signaling is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a prime therapeutic target.[1][6]
Ibrutinib represents a paradigm of targeted covalent inhibitors.[7] Its mechanism involves the formation of an irreversible covalent bond with a non-catalytic cysteine residue (Cys481) located in the ATP-binding pocket of BTK.[8][9] This covalent interaction is achieved through a Michael addition reaction between the cysteine's thiol group and the acrylamide (B121943) "warhead" on Ibrutinib.[9] This irreversible binding leads to sustained inhibition of BTK's kinase activity.
Core Scaffold of Ibrutinib
The chemical structure of Ibrutinib, 1-{(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl}prop-2-en-1-one, can be deconstructed into three key components for SAR analysis:
-
Recognition Moiety: The 4-amino-pyrazolo[3,4-d]pyrimidine core, which mimics the adenine (B156593) ring of ATP and forms key hydrogen bonds with the kinase hinge region.
-
Linker and Phenyl Group: The phenoxyphenyl group occupies a hydrophobic region of the binding site.
-
Covalent Warhead: The acrylamide group, attached via a piperidine (B6355638) ring, which covalently binds to Cys481.
Quantitative Structure-Activity Relationship Data
The potency of Ibrutinib and its analogs is typically measured using biochemical assays (enzyme inhibition) and cellular assays (inhibition of cellular processes).
Table 1: Biochemical Activity of Ibrutinib
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Ibrutinib | BTK | Biochemical Kinase Assay | 0.5 | [8] |
| Ibrutinib | BTK | Cellular Assay (BCR signaling) | 11 | [8] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Kinase Selectivity Profile of Ibrutinib
Ibrutinib, while potent against BTK, also exhibits off-target activity against other kinases that possess a homologous cysteine residue in their active site. This lack of complete selectivity is responsible for some of its observed side effects.
| Kinase | IC50 (nM) | Note | Reference |
| BTK | 0.5 | Primary Target | [8] |
| ITK | 10.7 | Tec Family Kinase | [3][8] |
| TEC | 2.1 | Tec Family Kinase | [3] |
| BLK | 0.8 | Src Family Kinase | [3][8] |
| JAK3 | 16 | Janus Kinase | [3][8] |
| EGFR | 5.6 | Growth Factor Receptor Kinase | [8] |
| HER2 | 9.4 | Growth Factor Receptor Kinase | [8] |
Core Moiety Contributions to Activity
The development of Ibrutinib and next-generation inhibitors has elucidated the role of each structural component.
-
Pyrazolopyrimidine Core: This "hinge-binding" motif is critical for affinity. The amine at the 4-position forms crucial hydrogen bonds with the backbone amide groups of residues Glu475 and Met477 in the BTK hinge region.[10]
-
Phenoxyphenyl Group: This large hydrophobic group occupies the pocket adjacent to the ATP-binding site. Modifications here can significantly impact selectivity. For instance, second-generation inhibitors like Acalabrutinib feature different groups at this position to reduce off-target effects on kinases like EGFR.[3][10]
-
Acrylamide Warhead: The electrophilic acrylamide is essential for the covalent and irreversible mechanism of action.[9] Replacing this group with a non-reactive moiety converts the inhibitor from irreversible to reversible, generally resulting in a significant loss of potency and duration of action unless other interactions are optimized. The piperidine ring serves as a linker to position the acrylamide warhead correctly for reaction with Cys481.[8]
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade.
Caption: The B-cell receptor (BCR) signaling cascade highlighting the central role of BTK.
Experimental Workflow for BTK Inhibitor Evaluation
This diagram outlines a typical workflow for identifying and characterizing novel BTK inhibitors.
Caption: A generalized workflow for the discovery and development of BTK inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for key assays used in the characterization of BTK inhibitors like Ibrutinib.
Protocol 1: Biochemical BTK Kinase Activity Assay (Luminescent)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified BTK. It quantifies ATP consumption during the kinase's phosphorylation of a substrate.
-
Objective: To determine the IC50 value of an inhibitor against recombinant BTK enzyme.
-
Principle: The amount of ATP remaining after the kinase reaction is inversely proportional to kinase activity. A luciferase-based system (e.g., Kinase-Glo®) is used to measure the remaining ATP via a luminescent signal.
-
Materials:
-
Recombinant human BTK enzyme.
-
Poly (Glu, Tyr) 4:1 peptide substrate.
-
ATP solution.
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT).
-
Test compound (e.g., Ibrutinib) serially diluted in DMSO.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
White, opaque 96-well or 384-well microplates.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer. Add 5 µL of each dilution to the wells of the microplate. Include controls for no enzyme (background) and no inhibitor (100% activity).
-
Prepare a master mix containing kinase assay buffer, 10 µM ATP, and 0.2 mg/mL Poly (Glu, Tyr) substrate.
-
Add 20 µL of the master mix to each well.
-
Initiate the reaction by adding 25 µL of diluted BTK enzyme (e.g., 1-5 nM final concentration) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the results on a semi-log graph (Inhibition vs. log[Inhibitor]) and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
-
Protocol 2: Cellular BTK Autophosphorylation Assay (Western Blot)
This assay determines an inhibitor's ability to block BTK activity within a cellular context by measuring the phosphorylation of BTK at a key activation site (Y223).
-
Objective: To assess the cellular potency of a BTK inhibitor.
-
Principle: In B-cells, activation of the BCR pathway leads to the autophosphorylation of BTK at tyrosine 223 (Y223). A potent inhibitor will prevent this phosphorylation in a dose-dependent manner.
-
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, TMD8).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Anti-IgM antibody (for BCR stimulation).
-
Test compound (e.g., Ibrutinib) serially diluted.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
SDS-PAGE gels and Western blotting equipment.
-
-
Procedure:
-
Culture Ramos cells to a density of approximately 1x10⁶ cells/mL.
-
Pre-treat the cells with various concentrations of the BTK inhibitor (or DMSO vehicle control) for 2 hours at 37°C.
-
Stimulate the B-cell receptor by adding anti-IgM antibody (e.g., 10 µg/mL) for 10 minutes.
-
Immediately harvest the cells by centrifugation at 4°C. Wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer. Clarify the lysate by centrifugation.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-BTK (Y223) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total BTK to serve as a loading control.
-
Quantify band intensities using densitometry. The ratio of p-BTK to total BTK indicates the level of inhibition.
-
Conclusion
The structure-activity relationship of Ibrutinib provides a compelling case study in modern drug design. Its success hinges on the optimized interplay between a high-affinity hinge-binding scaffold and a precisely positioned covalent warhead that confers irreversible inhibition. The key learnings from its SAR have been instrumental in the development of second-generation BTK inhibitors with improved selectivity and potentially better safety profiles. This guide provides the foundational data, conceptual framework, and experimental methodologies necessary for professionals engaged in the ongoing discovery and optimization of novel kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 11. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide on the Binding Affinity of Ibrutinib to Bruton's Tyrosine Kinase (BTK)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the first-generation inhibitor, Ibrutinib (herein referred to as BTK Ligand 1), to its target protein, Bruton's Tyrosine Kinase (BTK). This document details the quantitative binding parameters, the experimental methodologies used to determine these values, and the critical signaling pathways regulated by BTK.
Introduction to BTK and Ibrutinib
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway. This pathway is essential for B-cell development, differentiation, and survival. Dysregulation of BTK activity is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a prime therapeutic target.
Ibrutinib is a first-in-class, potent, and irreversible BTK inhibitor. It forms a covalent bond with a cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to sustained inhibition of its kinase activity. Understanding the binding affinity of Ibrutinib to BTK is crucial for elucidating its mechanism of action and for the development of next-generation inhibitors.
Quantitative Binding Affinity Data
The binding affinity of Ibrutinib to BTK has been extensively characterized using various biochemical and biophysical assays. The key parameters used to quantify this interaction are the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).
| Parameter | Value | Description | Reference |
| IC50 | ~0.5 nM | The concentration of Ibrutinib required to inhibit 50% of BTK enzymatic activity in a biochemical assay. | |
| Ki | 0.95 ± 0.01 nM | The equilibrium dissociation constant for the non-covalent binding of Ibrutinib to BTK, reflecting the intrinsic binding affinity before covalent bond formation. | |
| kinact/KI | Not explicitly quantified in the provided search results, but described as a second-order rate constant representing the efficiency of covalent inactivation. | This value combines the initial binding affinity (KI) and the rate of covalent bond formation (kinact). |
Experimental Protocols for Determining Binding Affinity
The determination of Ibrutinib's binding affinity to BTK involves a variety of sophisticated experimental techniques. Below are detailed methodologies for commonly employed assays.
Kinase Assays for IC50 Determination
Kinase assays are fundamental for measuring the inhibitory potency of a compound against its target kinase.
Principle: These assays measure the enzymatic activity of BTK, which is the transfer of a phosphate (B84403) group from ATP to a substrate. The inhibitory effect of Ibrutinib is quantified by measuring the reduction in substrate phosphorylation in its presence.
Exemplary Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Dilute the BTK enzyme and the substrate in the kinase buffer to the desired concentrations.
-
Prepare a serial dilution of Ibrutinib in the kinase buffer.
-
Prepare the ATP solution in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the BTK enzyme solution.
-
Add 2.5 µL of the Ibrutinib dilution series (or vehicle control).
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the Ibrutinib concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Competition Binding Assays for Ki Determination
Competition binding assays are used to determine the intrinsic binding affinity (Ki) of an inhibitor.
Principle: This method measures the ability of a test compound (Ibrutinib) to compete with a known, often fluorescently labeled, ligand (tracer) that binds to the kinase's ATP-binding site. The displacement of the tracer by the inhibitor is measured, allowing for the calculation of the inhibitor's affinity.
Exemplary Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer.
-
Prepare a 3X solution of the BTK enzyme mixed with a europium-labeled anti-tag antibody.
-
Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer.
-
Prepare a 3X serial dilution of Ibrutinib.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the Ibrutinib serial dilution.
-
Add 5 µL of the BTK/antibody mixture.
-
Add 5 µL of the tracer solution.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
FRET Measurement:
-
Measure the Fluorescence Resonance Energy Transfer (FRET) signal using a suitable plate reader. The FRET signal is generated when both the europium-labeled antibody and the Alexa Fluor™-labeled tracer are bound to BTK.
-
-
Data Analysis:
-
The binding of Ibrutinib displaces the tracer, leading to a decrease in the FRET signal.
-
Plot the FRET signal against the Ibrutinib concentration.
-
Calculate the IC50 value from the competition curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the tracer.
-
BTK Signaling Pathways
BTK is a critical component of several signaling cascades, most notably the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2). This leads to the generation of second messengers, inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn activate downstream signaling pathways, including NF-κB and MAPK, promoting cell proliferation, survival, and differentiation.
Caption: The BTK signaling pathway initiated by BCR activation.
Experimental Workflow for Binding Affinity Determination
The general workflow for determining the binding affinity of a ligand to BTK involves several key stages, from initial assay setup to final data analysis.
Caption: A generalized workflow for determining BTK ligand binding affinity.
Conclusion
The potent and irreversible binding of Ibrutinib to the Cys481 residue in the ATP-binding pocket of BTK is fundamental to its therapeutic efficacy. The low nanomolar IC50 and Ki values underscore its high affinity and specificity. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation of existing and novel BTK inhibitors. A thorough understanding of the binding kinetics and the intricate BTK signaling network is paramount for the rational design of next-generation therapies for B-cell malignancies and autoimmune disorders.
The Strategic Degradation of Bruton's Tyrosine Kinase: A Technical Guide to BTK-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's Tyrosine Kinase (BTK) has emerged as a critical therapeutic target in the treatment of various B-cell malignancies and autoimmune diseases.[1][] As a key component of the B-cell receptor (BCR) signaling pathway, BTK plays a pivotal role in B-cell proliferation, differentiation, and survival.[1][3] While small-molecule inhibitors of BTK have demonstrated significant clinical success, the emergence of resistance, often through mutations in the BTK active site (e.g., C481S), necessitates the development of novel therapeutic strategies.[][4] Proteolysis-targeting chimeras (PROTACs) offer a promising alternative by inducing the targeted degradation of BTK through the ubiquitin-proteasome system, thereby overcoming the limitations of traditional occupancy-driven inhibitors.[4][5][6]
This technical guide provides an in-depth exploration of BTK ligands as PROTAC warheads, covering their design, mechanism of action, and the experimental protocols used for their evaluation.
The PROTAC Mechanism: Hijacking the Cellular Machinery for Targeted Degradation
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), in this case, BTK; a ligand that recruits an E3 ubiquitin ligase; and a linker that connects the two.[][4][7][8] The PROTAC facilitates the formation of a ternary complex between BTK and the E3 ligase, leading to the ubiquitination of BTK.[4][7] This polyubiquitin (B1169507) chain acts as a signal for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the target protein from the cell.[6] A key advantage of this approach is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[4][6]
Figure 1: General mechanism of PROTAC-mediated protein degradation.
BTK Signaling Pathway
BTK is a crucial downstream mediator of the B-cell receptor (BCR) signaling pathway.[3] Upon BCR engagement, a cascade of phosphorylation events leads to the activation of BTK, which in turn activates downstream effectors like phospholipase C gamma 2 (PLCγ2). This ultimately results in the activation of transcription factors such as NF-κB and NFAT, promoting B-cell survival, proliferation, and differentiation.[3][9] Dysregulation of this pathway is a hallmark of many B-cell malignancies.[10]
Figure 2: Simplified BTK signaling pathway in B-cells.
BTK Ligands as PROTAC Warheads: A Comparative Analysis
The choice of the BTK-binding ligand, or "warhead," is a critical determinant of a PROTAC's potency and selectivity. Both covalent and non-covalent inhibitors have been successfully employed as warheads in BTK-targeting PROTACs.
Covalent BTK PROTACs
Early efforts in developing BTK PROTACs utilized covalent inhibitors like ibrutinib (B1684441) as the warhead.[4] While these constructs can effectively bind to BTK, studies have shown that the irreversible covalent bond can hinder the catalytic cycle of the PROTAC, potentially reducing its degradation efficiency.[4][11] Some covalent PROTACs have even been reported to inhibit BTK degradation despite target engagement.[11]
Reversible and Non-Covalent BTK PROTACs
To overcome the limitations of irreversible covalent binding, researchers have focused on developing PROTACs with reversible covalent or non-covalent BTK warheads.[12][13] These PROTACs can transiently bind to BTK, facilitate ubiquitination, and then dissociate, allowing for multiple rounds of degradation.[4] This approach has led to the development of highly potent and selective BTK degraders. For instance, PROTACs based on the reversible inhibitor GDC-0853 have shown impressive degradation activity.[1]
Quantitative Data Summary of Selected BTK PROTACs
The following tables summarize the in vitro degradation performance of several notable BTK PROTACs. The data includes the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| PROTAC | BTK Warhead | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MT802 | Non-covalent | CRBN | NAMALWA | Low nM | >95 | [14] |
| SJF620 | Non-covalent | CRBN | NAMALWA | 7.9 | 95 | [14][15] |
| PTD10 | GDC-0853 (reversible) | Pomalidomide (CRBN) | Ramos | 0.5 | >95 | [1] |
| PTD14 | GDC-0853 (reversible) | Pomalidomide analog (CRBN) | Ramos | 1.7 | 96.2 | [1] |
| PTD16 | GDC-0853 (reversible) | Pomalidomide (CRBN) | Ramos | 0.9 | 97.3 | [1] |
| RC-1 | Reversible Covalent | Pomalidomide (CRBN) | MOLM-14 | ~20 | >90 | [12][16] |
| DD-03-171 | Ibrutinib analog | Pomalidomide (CRBN) | JeKo-1 | ~10 | >90 | [1] |
| L18I | Ibrutinib analog | Pomalidomide (CRBN) | Not Specified | Potent | High | [17] |
| 15-271 | Ibrutinib analog | Pomalidomide (CRBN) | Not Specified | Potent | High | [17] |
Note: The reported values are approximate and may vary depending on the specific experimental conditions.
Key Experimental Protocols
The development and characterization of BTK PROTACs involve a series of biochemical and cellular assays. Below are detailed methodologies for some of the key experiments.
Western Blotting for BTK Degradation
This is a fundamental assay to quantify the reduction in BTK protein levels following PROTAC treatment.[6][18]
Methodology:
-
Cell Seeding: Plate cells (e.g., Ramos, JeKo-1, or NAMALWA) at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the BTK PROTAC (e.g., from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (typically 16-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize protein levels.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BTK signal to the loading control and then to the vehicle-treated control to determine the percentage of remaining BTK. Plot the percentage of remaining BTK against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assays
These assays are crucial for confirming that the PROTAC can effectively bring BTK and the E3 ligase together. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a commonly used method.[19]
Methodology:
-
Reagents: Obtain purified, tagged versions of BTK (e.g., His-tagged) and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC, VCB). Use fluorescently labeled antibodies that specifically recognize the tags (e.g., anti-His-Terbium and anti-GST-d2).
-
Assay Setup: In a microplate, combine the purified BTK, E3 ligase complex, and labeled antibodies with varying concentrations of the PROTAC.
-
Incubation: Incubate the mixture at room temperature to allow for ternary complex formation.
-
FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates the proximity of the donor (Terbium) and acceptor (d2) fluorophores, confirming the formation of the ternary complex.
Immunoprecipitation for BTK Ubiquitination
This protocol is used to determine if BTK is ubiquitinated following PROTAC treatment, confirming the mechanism of action.[18]
Methodology:
-
Cell Treatment and Lysis: Treat cells with the BTK PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells in a buffer containing a deubiquitinase inhibitor.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against BTK overnight at 4°C to pull down BTK and its binding partners.
-
Bead Capture: Add Protein A/G magnetic beads to the lysates and incubate to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the captured proteins from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using a primary antibody against ubiquitin to detect polyubiquitinated BTK.
Experimental Workflow for BTK PROTAC Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel BTK PROTAC.
Figure 3: Preclinical evaluation workflow for BTK PROTACs.
Clinical Landscape of BTK PROTACs
Several BTK-targeting PROTACs have entered clinical trials, demonstrating the therapeutic potential of this approach. For example, NX-2127 and NX-5948 are orally bioavailable BTK degraders that have shown promising results in early-phase clinical trials for B-cell malignancies.[][20][21] BGB-16673 is another BTK PROTAC that has advanced to Phase III clinical trials for chronic lymphocytic leukemia (CLL).[22] These clinical candidates highlight the rapid progress in the field and the potential for BTK degraders to become a new standard of care.
Conclusion and Future Directions
The development of BTK-targeting PROTACs represents a significant advancement in the field of targeted protein degradation. By harnessing the cell's own machinery to eliminate BTK, these molecules offer the potential to overcome the limitations of traditional inhibitors, including drug resistance. The choice of the BTK warhead, linker, and E3 ligase ligand are all critical parameters that must be optimized to achieve potent and selective degradation. As our understanding of the complex interplay between these components grows, we can expect the development of even more effective and safer BTK degraders. The ongoing clinical trials will be crucial in defining the role of these novel therapeutics in the treatment of B-cell malignancies and other BTK-driven diseases. Future research will likely focus on exploring novel E3 ligases, developing tissue-specific degraders, and understanding the long-term consequences of sustained BTK degradation.
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Frontiers | BTK, the new kid on the (oncology) block? [frontiersin.org]
- 10. Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]
- 14. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 21. Molecular Design of Novel Protein-Degrading Therapeutics Agents Currently in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
The Orchestration of Degradation: A Technical Guide to the Interaction of BTK-Targeting PROTACs with E3 Ligases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a crucial non-receptor tyrosine kinase integral to B-cell receptor (BCR) signaling pathways.[1] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1] While small-molecule inhibitors of BTK have demonstrated clinical efficacy, the emergence of resistance mutations and off-target effects have necessitated the development of novel therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful alternative, offering a distinct mechanism of action that leads to the targeted degradation of BTK rather than its mere inhibition.[2][3]
This technical guide provides an in-depth exploration of the interaction between BTK-targeting PROTACs and E3 ubiquitin ligases, the key mediators of targeted protein degradation. We will delve into the quantitative aspects of these interactions, provide detailed experimental protocols for their characterization, and visualize the intricate signaling pathways and experimental workflows involved.
The PROTAC Mechanism: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (in this case, BTK), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[2][4] The fundamental principle of PROTAC action is to induce proximity between BTK and an E3 ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).[5][6]
The process begins with the PROTAC simultaneously binding to BTK and an E3 ligase, forming a ternary complex.[4] This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of BTK.[7][8] The polyubiquitinated BTK is then recognized by the 26S proteasome, a large protein complex that degrades the tagged protein into smaller peptides, effectively eliminating it from the cell.[5][7] The PROTAC molecule, having catalyzed this event, is then released to target another BTK molecule, enabling a catalytic mode of action.[3]
The choice of E3 ligase is a critical determinant of PROTAC efficacy. The most commonly recruited E3 ligases for BTK degradation are Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[9]
Quantitative Analysis of BTK PROTAC Performance
The efficacy of BTK PROTACs is evaluated using several key quantitative parameters. These metrics provide a standardized means of comparing the potency and efficiency of different degrader molecules.
Degradation Potency (DC50) and Efficacy (Dmax)
-
DC50 : The half-maximal degradation concentration, representing the concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax : The maximum percentage of protein degradation achievable with a given PROTAC.
| PROTAC | E3 Ligase Ligand | Target Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MT-802 | Pomalidomide (CRBN) | Ibrutinib analog | Mino | ~12 | >99 | [10] |
| SJF620 | Pomalidomide analog (CRBN) | Ibrutinib analog | NAMALWA | Potent | High | [10] |
| PTD10 | Pomalidomide (CRBN) | GDC-0853 | Ramos | 0.5 | >95 | [11] |
| DD-03-171 | Thalidomide analog (CRBN) | Undisclosed | Mantle Cell Lymphoma | 5.1 | >90 | |
| NC-1 | Thalidomide (CRBN) | Cyanoacrylamide | Mino | 2.2 | 97 | [12] |
| IR-2 | Thalidomide (CRBN) | Acrylamide | Mino | <10 | ~90 | [12] |
| RC-3 | Thalidomide (CRBN) | Cyanoacrylamide | Mino | <10 | ~90 | [12] |
| UBX-382 | Thalidomide analog (CRBN) | Undisclosed | DLBCL | Single-digit nM | >90 | [13] |
| PROTAC 25 | Thalidomide analog (CRBN) | Azaspirooxindolinone | RAMOS | Not specified | Significant | [14] |
Binding Affinities (Kd)
The binding affinity of the PROTAC for both BTK and the E3 ligase is a crucial factor influencing the formation of the ternary complex and subsequent degradation. These affinities are typically measured as dissociation constants (Kd), where a lower Kd value signifies a stronger binding interaction.
| PROTAC | Binding to BTK (Kd, nM) | Binding to CRBN (Kd, µM) | Reference |
| PTD10 | 2.28 | Not specified | [11] |
| PTD13 | 0.86 | Not specified | [11] |
| PTD15 | 107 | Not specified | [11] |
| PROTAC 5 | 1150 | 3.84 | [15] |
| PROTAC 6 | 71 | 3.84 | [15] |
| PROTAC 7 | 79 | 3.84 | [15] |
| PROTAC 8 | 80 | 3.84 | [15] |
| PROTAC 9 | 74 | 3.84 | [15] |
| PROTAC 10 | 61 | 3.84 | [15] |
| PROTAC 11 | 138 | 3.84 | [15] |
Experimental Protocols
The characterization of BTK PROTACs involves a suite of biochemical and cell-based assays to elucidate their mechanism of action and quantify their efficacy.
Western Blotting for BTK Degradation
This is the most common method to directly measure the reduction in BTK protein levels following PROTAC treatment.
Materials:
-
Cell line expressing BTK (e.g., Ramos, Mino)
-
BTK PROTAC of interest
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, Bortezomib) - for mechanism validation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BTK
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells at an appropriate density and treat with a dose-range of the BTK PROTAC or DMSO for a specified time (e.g., 4, 8, 16, 24 hours). For mechanism validation, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Prepare protein samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody and the primary loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control and calculate the percentage of degradation relative to the DMSO-treated control.
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET is a proximity-based assay used to detect and quantify the formation of the BTK-PROTAC-E3 ligase ternary complex in a homogenous format.[16][17]
Materials:
-
Recombinant purified BTK protein (e.g., biotin-labeled)
-
Recombinant purified E3 ligase complex (e.g., GST-tagged CRBN/DDB1)
-
BTK PROTAC of interest
-
TR-FRET donor fluorophore-labeled antibody/protein (e.g., Terbium-cryptate labeled anti-GST)
-
TR-FRET acceptor fluorophore-labeled antibody/protein (e.g., d2-labeled Streptavidin)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the BTK PROTAC in assay buffer. Prepare a master mix of the recombinant BTK and E3 ligase proteins.
-
Assay Plate Setup: In a microplate, add the BTK PROTAC dilutions.
-
Protein Addition: Add the master mix of BTK and E3 ligase to the wells.
-
Detection Reagent Addition: Add the TR-FRET donor and acceptor reagents.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation and signal development.
-
Measurement: Measure the TR-FRET signal at the appropriate emission wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, where the peak indicates the optimal concentration for ternary complex formation.
In-vitro Ubiquitination Assay
This assay directly measures the PROTAC-induced ubiquitination of BTK.
Materials:
-
Recombinant purified BTK protein
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a/b/c)
-
Recombinant E3 ligase complex (e.g., CRBN/DDB1/CUL4A/Rbx1)
-
Ubiquitin and biotinylated-ubiquitin
-
ATP
-
BTK PROTAC of interest
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-BTK antibody or streptavidin-HRP for detection
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the recombinant BTK, E1, E2, E3 ligase, ubiquitin (with a fraction of biotinylated-ubiquitin), and ATP in the ubiquitination buffer.
-
PROTAC Addition: Add the BTK PROTAC at various concentrations.
-
Initiate Reaction: Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Stop Reaction: Stop the reaction by adding Laemmli buffer and boiling.
-
Detection: Analyze the reaction products by SDS-PAGE and Western blotting. Probe the membrane with an anti-BTK antibody to observe a ladder of higher molecular weight bands corresponding to polyubiquitinated BTK, or with streptavidin-HRP to detect the incorporated biotinylated-ubiquitin.
Visualizing the Molecular Interactions
Diagrams are essential for conceptualizing the complex biological processes involved in BTK-PROTAC interactions. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
BTK Signaling Pathway
Caption: The B-Cell Receptor (BCR) signaling cascade initiated by antigen binding, leading to the activation of BTK and downstream pathways that regulate B-cell proliferation and survival.
Ubiquitin-Proteasome System (UPS) Pathway
Caption: The enzymatic cascade of the Ubiquitin-Proteasome System, responsible for tagging and degrading target proteins.
PROTAC-Mediated BTK Degradation Workflow
Caption: The mechanism of action for a BTK PROTAC, from ternary complex formation to the catalytic degradation of BTK.
Conclusion
BTK-targeting PROTACs represent a paradigm shift in the therapeutic targeting of B-cell malignancies and autoimmune disorders. By harnessing the cell's own machinery for protein degradation, these molecules offer the potential for enhanced selectivity, circumvention of resistance mechanisms, and a catalytic mode of action. A thorough understanding of the quantitative parameters that govern their efficacy and the application of robust experimental protocols are paramount for the successful development of this promising class of therapeutics. The continued exploration of the intricate interplay between BTK, PROTACs, and E3 ligases will undoubtedly pave the way for the next generation of targeted protein degraders with improved clinical outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
- 10. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 11. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of BTK Ligand 1 on Downstream Targets: A Technical Guide
Executive Summary: Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase integral to the signaling pathways of various hematopoietic cells. Its activation triggers a cascade of downstream events essential for cell proliferation, differentiation, and survival. Consequently, BTK has emerged as a significant therapeutic target in B-cell malignancies and autoimmune diseases. This technical guide provides an in-depth analysis of the effects of a representative BTK ligand, specifically the potent inhibitor ibrutinib (B1684441), on its downstream signaling targets. This document is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows. For the purpose of this guide, "BTK Ligand 1" is represented by the well-characterized, first-in-class covalent BTK inhibitor, ibrutinib, to ensure a data-rich and contextually accurate discussion.
The BTK Signaling Cascade
BTK is a key component of multiple signaling pathways, including those initiated by the B-cell receptor (BCR), chemokine receptors, Fc receptors, and Toll-like receptors.[1] Upon receptor engagement, a cascade of events leads to the recruitment of BTK to the cell membrane and its subsequent activation through phosphorylation. A critical step in this process is the transphosphorylation of BTK at tyrosine residue 551 (Y551) by SRC family kinases, which stimulates BTK's own catalytic activity.[2] Activated BTK then autophosphorylates at a second site (Y223) and proceeds to phosphorylate downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2).[1][3]
Phosphorylated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[3] These events, in turn, trigger the activation of major downstream signaling pathways, including the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and nuclear factor of activated T-cells (NFAT) pathways, which collectively control the transcription of genes involved in cell proliferation, survival, and differentiation.[1][3]
Quantitative Effects of Ibrutinib on Downstream Targets
Ibrutinib is an orally administered small-molecule inhibitor that covalently binds to the C481 residue of BTK, leading to its irreversible inhibition.[5] This targeted inhibition has profound effects on the downstream signaling cascade. The following tables summarize the quantitative impact of ibrutinib on key downstream targets as reported in clinical studies with chronic lymphocytic leukemia (CLL) patients.
Table 1: Effect of Ibrutinib on Phosphorylation of BTK and PLCγ2
| Target Protein | Phosphorylation Site | Treatment | % of Pretreatment Levels (Mean) | Data Source |
| BTK | Tyr223 | Ibrutinib (420 mg/day) | ~35% | [1] |
| PLCγ2 | Tyr1217 | Ibrutinib (420 mg/day) | ~70% | [1] |
Table 2: Effect of Ibrutinib on Downstream Signaling Pathways
| Signaling Pathway | Measurement | Treatment | Median Reduction | Data Source |
| BCR Signaling | Gene Signature Score | Ibrutinib (Day 28) | 81% | [2] |
| NF-κB Signaling | Gene Signature Score | Ibrutinib (Day 28) | 74% | [2] |
These data clearly demonstrate that ibrutinib effectively inhibits the phosphorylation of BTK and its direct substrate PLCγ2, leading to a significant downregulation of the BCR and NF-κB signaling pathways.[1][2]
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to quantify the effects of BTK inhibitors on downstream targets.
Western Blot Analysis of Protein Phosphorylation
This protocol is designed to assess the phosphorylation status of BTK and PLCγ2 in response to ibrutinib treatment.
Objective: To quantify the change in phosphorylation of BTK (p-Tyr223) and PLCγ2 (p-Tyr1217) in B-cells following ibrutinib treatment.
Materials:
-
B-cell malignancy cell lines (e.g., TMD8, Ramos) or primary CLL cells.[6]
-
Complete culture medium.
-
Ibrutinib (dissolved in DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK, anti-phospho-PLCγ2 (Tyr1217), anti-total PLCγ2, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagents.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment: Seed B-cells at an appropriate density and treat with various concentrations of ibrutinib or vehicle control (DMSO) for a specified duration (e.g., 1-2 hours).[6]
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-BTK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagents and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal and the loading control.
-
Calcium Mobilization Assay
This assay measures the release of intracellular calcium, a key event downstream of PLCγ2 activation.
Objective: To assess the effect of ibrutinib on BCR-induced intracellular calcium mobilization.
Materials:
-
B-cells (e.g., Ramos).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2-AM or Indo-1 AM).[7]
-
Ibrutinib (dissolved in DMSO).
-
BCR agonist (e.g., anti-IgM antibody).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FlexStation).
Procedure:
-
Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Indo-1 AM) by incubating them for 45-60 minutes at 37°C in the dark.[7]
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add various concentrations of ibrutinib or vehicle control to the wells and incubate for a specified period.
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the BCR agonist (e.g., anti-IgM) into the wells.
-
Immediately begin kinetic reading of fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (or fluorescence ratio for ratiometric dyes like Indo-1) over time for each well.
-
Determine the peak fluorescence response and the area under the curve.
-
Compare the responses in ibrutinib-treated wells to the vehicle control to determine the extent of inhibition.
-
Conclusion
The inhibition of BTK by targeted ligands like ibrutinib has a significant and quantifiable impact on its downstream signaling pathways. By blocking the phosphorylation of BTK and its substrate PLCγ2, ibrutinib effectively dampens the pro-survival signals emanating from the B-cell receptor and other cell surface receptors. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the effects of novel BTK inhibitors on these critical cellular processes. A thorough understanding of these mechanisms is paramount for the continued development of effective therapies for B-cell malignancies and other related disorders.
References
- 1. A pilot study of lower doses of ibrutinib in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrutinib inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrutinib inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to BTK inhibition by ibrutinib can be overcome by preventing FOXO3a nuclear export and PI3K/AKT activation in B-cell lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bu.edu [bu.edu]
The Evolving Landscape of BTK Inhibition: An In-depth Technical Guide to Exploratory Studies of Novel Ligands
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, has emerged as a pivotal therapeutic target in the treatment of B-cell malignancies and a range of autoimmune disorders. Its critical role in B-cell receptor (BCR) signaling pathways has spurred the development of a new class of targeted therapies.[1] This technical guide provides a comprehensive overview of the exploratory studies of novel BTK ligands, focusing on quantitative data, detailed experimental methodologies, and the intricate signaling pathways governing BTK's function.
Quantitative Analysis of Novel BTK Ligands
The exploration of novel BTK inhibitors has led to the development of both covalent and non-covalent ligands, each with distinct biochemical profiles. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these inhibitors. The following tables summarize the IC50 values for a selection of novel BTK ligands against the BTK enzyme.
| Covalent BTK Inhibitor | BTK IC50 (nM) | Reference(s) |
| Ibrutinib | 0.3 - 0.9 | [2][3] |
| Acalabrutinib | 3.2 - 5.1 | [4] |
| Zanubrutinib | < 1 | [4] |
| Spebrutinib (CC-292) | 0.5 | [5] |
| Tirabrutinib (ONO/GS-4059) | 2.2 | [5] |
| Orelabrutinib | 1.5 | [2] |
| Branebrutinib (BMS-986195) | 0.1 | [2] |
| Compound 7 | < 2 | [2] |
| Compound 8 | 0.6 | [2] |
| Compound 11 | 0.39 | [2] |
| Compound 12 | 21 | [2] |
| Compound 16 | 27 | [2] |
| Compound 19 | 29.9 | [2] |
| GDC-0853 | 0.91 | [1] |
| Non-Covalent BTK Inhibitor | BTK IC50 (nM) | Reference(s) |
| Fenebrutinib (GDC-0853) | 0.91 | [1] |
| Sofnobrutinib (AS-0871) | 54.06-57.01 ng/mL (for basophil activation) | [6] |
| G-278 | 4 | [2] |
| G-744 | 2 | [2] |
| Compound 2 | Potent (low nM range) | [2] |
| Compound 37 | Potent (low nM range) | [2] |
| MDVN1001 | 0.9 | [3] |
| Compound 6f | 74 | [3] |
| Compound 16b | 139 | [3] |
Experimental Protocols
The characterization of novel BTK ligands relies on a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This assay measures the amount of ADP produced by the BTK kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[7]
Materials:
-
BTK enzyme (recombinant)
-
Substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT)[7]
-
Test compounds (novel BTK ligands)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add 1 µL of the test compound or vehicle control (e.g., 5% DMSO).[7]
-
Add 2 µL of BTK enzyme solution to each well.[7]
-
Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.[7]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[7]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]
-
Incubate at room temperature for 40 minutes.[7]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]
-
Incubate at room temperature for 30 minutes.[7]
-
Read the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus inversely proportional to BTK inhibition.
-
Calculate IC50 values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Biochemical Binding Assay: LanthaScreen™ TR-FRET Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescent tracer to the BTK enzyme, which is competed by the test inhibitor.[8]
Materials:
-
BTK enzyme (tagged, e.g., with GST)
-
LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST)
-
LanthaScreen™ Kinase Tracer (Alexa Fluor™ 647 labeled)
-
Kinase Buffer A (e.g., 50mM HEPES pH 7.5, 10mM MgCl2, 1mM EGTA, 0.01% Brij-35)[8]
-
Test compounds
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of the test compound.[8]
-
Prepare a mixture of the BTK enzyme and the Eu-labeled antibody in Kinase Buffer A. Add 5 µL of this mixture to each well.[8]
-
Add 5 µL of the Kinase Tracer to each well.[8]
-
Incubate the plate at room temperature for 1 hour.[8]
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Determine IC50 values by plotting the TR-FRET ratio against the logarithm of the compound concentration.
Cellular BTK Autophosphorylation Assay
This assay assesses the ability of a compound to inhibit the autophosphorylation of BTK at Tyr223 in a cellular context, a key step in its activation.[9]
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium
-
Test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Culture the B-cell line to the desired density.
-
Treat the cells with serial dilutions of the test compound for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-BTK (Tyr223) antibody.
-
Detect the signal using the HRP-conjugated secondary antibody and ECL reagents.
-
Strip the membrane and re-probe with the anti-total BTK antibody to serve as a loading control.[9]
-
Quantify the band intensities to determine the extent of inhibition of BTK autophosphorylation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in BTK signaling and the workflow for inhibitor discovery is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.
Caption: BTK Signaling Pathway Downstream of the B-Cell Receptor.[10][11]
References
- 1. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Safety, pharmacokinetics, and pharmacodynamics of sofnobrutinib, a novel non‐covalent BTK inhibitor, in healthy subjects: First‐in‐human phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
theoretical modeling of BTK ligand 1 binding
An In-depth Technical Guide to the Theoretical Modeling of Bruton's Tyrosine Kinase (BTK) Ligand 1 Binding
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling. Its dysregulation is implicated in various B-cell malignancies and autoimmune disorders, making it a prime target for therapeutic intervention. Understanding the molecular interactions between BTK and its ligands is crucial for the rational design of potent and selective inhibitors. This technical guide provides a comprehensive overview of the theoretical modeling of a hypothetical "Ligand 1" binding to BTK, integrating computational methodologies with experimental validation.
Core Concepts in BTK-Ligand Interactions
The binding of a ligand to the active site of BTK is governed by a complex interplay of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Covalent inhibitors, a prominent class of BTK inhibitors, also form an irreversible bond with a cysteine residue (Cys481) in the active site. Theoretical modeling aims to computationally predict and analyze these interactions to understand binding affinity and specificity.
Theoretical Modeling Workflow
A typical computational workflow for investigating the binding of a ligand to BTK involves a multi-step process that combines different modeling techniques to build a comprehensive understanding of the molecular recognition event.
An In-depth Technical Guide to BTK Ligand 1 and its Role in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruton's Tyrosine Kinase (BTK) is a clinically validated target in B-cell malignancies. While small molecule inhibitors have demonstrated significant efficacy, challenges such as acquired resistance and off-target effects persist. Targeted protein degradation (TPD) offers a novel therapeutic modality to overcome these limitations by eliminating the entire BTK protein. This technical guide provides a comprehensive overview of "BTK ligand 1," a key building block for developing BTK-targeting Proteolysis Targeting Chimeras (PROTACs), and its application in the degradation of BTK. We will delve into the underlying biology of BTK signaling, the mechanism of PROTAC-mediated degradation, present key quantitative data for notable BTK degraders, and provide detailed experimental protocols for their evaluation.
Introduction: Bruton's Tyrosine Kinase as a Therapeutic Target
Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1] It is a key component of the B-cell receptor (BCR) signaling pathway, which regulates B-cell proliferation and survival.[2] Dysregulation of BTK activity is implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1]
The first-in-class covalent inhibitor, ibrutinib (B1684441), which irreversibly binds to Cysteine 481 (C481) in the BTK active site, has transformed the treatment landscape for these diseases.[3] However, the emergence of resistance, most commonly through the C481S mutation that prevents covalent binding, has necessitated the development of new therapeutic strategies.[4]
The B-Cell Receptor (BCR) Signaling Pathway
The BCR signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, with BTK playing a pivotal role. Its activation triggers a cascade that ultimately results in the activation of transcription factors like NF-κB, promoting cell survival and proliferation.
Targeted Protein Degradation: A New Paradigm
Targeted protein degradation utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins.[5] PROTACs are heterobifunctional molecules that serve as the catalysts for this process.[6] They consist of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[6]
By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI.[5] This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC can act again, enabling a catalytic mode of action.[5]
This compound: A Key Component for BTK Degraders
"this compound" is a commercially available compound, also known as N-piperidine Ibrutinib, with the CAS number 330785-90-5.[7][8] It is a derivative of ibrutinib that lacks the acrylamide (B121943) warhead responsible for covalent binding, thus interacting with BTK in a reversible manner.[9] This characteristic makes it a suitable warhead for the development of BTK-targeting PROTACs.
One of the most notable PROTACs developed using a derivative of this ligand is MT-802 . In this molecule, the BTK ligand is connected via a linker to a pomalidomide (B1683931) analog, which recruits the Cereblon (CRBN) E3 ligase.[4] MT-802 has been shown to effectively degrade both wild-type BTK and the ibrutinib-resistant C481S mutant.[2][4]
Quantitative Data for BTK PROTACs
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes key in vitro data for several prominent BTK PROTACs.
| PROTAC | BTK Ligand (Warhead) | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| MT-802 | Ibrutinib derivative | CRBN | MOLM-14 | ~15 | >99 | Buhimschi et al., 2018[4][9][10] |
| Namalwa | ~70 | >95 | Buhimschi et al., 2018[9] | |||
| DD-03-171 | CGI1746 derivative | CRBN | Ramos | 5.1 | >95 | Dobrovolsky et al., 2019[11] |
| PTD10 | GDC-0853 (Fenebrutinib) | CRBN | Ramos | 0.5 | >95 | Jaime-Figueroa et al., 2020[12] |
| JeKo-1 | 0.6 | >95 | Jaime-Figueroa et al., 2020[12] | |||
| SJF620 | Ibrutinib derivative | CRBN | MOLM-14 | 7.9 | ~95 | Jaime-Figueroa et al., 2020[1][13] |
| NC-1 | Non-covalent | CRBN | Mino | 2.2 | 97 | Zorba et al., 2018 (in Tinworth et al., 2019)[14] |
Experimental Protocols
The evaluation of BTK PROTACs involves a series of in vitro assays to determine their efficacy and mechanism of action. Below are detailed protocols for key experiments.
Western Blotting for BTK Degradation
This assay is fundamental to quantify the reduction in BTK protein levels following PROTAC treatment.
-
1. Cell Culture and Treatment:
-
Seed cells (e.g., Ramos, Mino, or TMD8) in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere or stabilize for 24 hours.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
2. Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
4. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Also, probe for a loading control (e.g., GAPDH, β-actin, or vinculin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
6. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software. Normalize the BTK band intensity to the loading control.
-
Calculate DC50 and Dmax values by plotting the percentage of remaining BTK protein against the PROTAC concentration.
-
Cell Viability Assay (MTT or CCK-8)
This assay measures the effect of BTK degradation on cell proliferation and viability.
-
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach or stabilize overnight.
-
-
2. Compound Treatment:
-
Treat the cells with a serial dilution of the BTK PROTAC for 72-96 hours.
-
-
3. Reagent Incubation:
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
-
4. Absorbance Measurement:
-
If using MTT, add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to induce degradation. Include a control treated with a proteasome inhibitor (e.g., MG132) for 1-2 hours prior to and during PROTAC treatment.
-
Lyse the cells under denaturing conditions to preserve ubiquitination.
-
-
2. Immunoprecipitation:
-
Immunoprecipitate BTK from the cell lysates using an anti-BTK antibody.
-
-
3. Western Blotting:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot and probe with an anti-ubiquitin antibody.
-
-
4. Analysis:
-
A ladder of high-molecular-weight bands in the PROTAC-treated sample, which is enhanced in the presence of a proteasome inhibitor, indicates polyubiquitination of BTK.
-
Ternary Complex Formation Assay
Various biophysical techniques can be employed to confirm the formation of the BTK-PROTAC-E3 ligase ternary complex.
-
Methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or proximity-based assays like NanoBRET™ can be used.[15][16]
-
General Principle (for in vitro assays):
-
Purified BTK protein is immobilized on a sensor chip (SPR) or is in solution (ITC).
-
The PROTAC and the purified E3 ligase (e.g., CRBN-DDB1 complex) are introduced.
-
The binding events are measured to determine the affinity and kinetics of binary (PROTAC-BTK, PROTAC-E3) and ternary complex formation.
-
Experimental and Drug Discovery Workflow
The development of a BTK PROTAC involves a multi-step process from initial design to preclinical evaluation.
Conclusion
The use of specific ligands, such as "this compound," in the design of PROTACs represents a promising strategy to overcome the limitations of traditional BTK inhibitors. By inducing the degradation of BTK, these novel therapeutic agents have the potential to provide more profound and durable responses in patients with B-cell malignancies, including those who have developed resistance to current therapies. The experimental protocols and data presented in this guide offer a framework for the continued development and evaluation of this exciting class of molecules.
References
- 1. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the C481S Ibrutinib-Resistance Mutation in Bruton's Tyrosine Kinase Using PROTAC-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biopharma.co.uk [biopharma.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. lifesensors.com [lifesensors.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. Ternary Complex Formation [promega.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Initial Characterization of Ibrutinib, a First-in-Class BTK Ligand
This technical guide provides a comprehensive overview of the initial characterization of Ibrutinib (formerly PCI-32765), a pioneering first-in-class covalent inhibitor of Bruton's tyrosine kinase (BTK). The document details its mechanism of action, key quantitative properties, and the experimental methodologies employed in its preclinical evaluation.
Introduction to Ibrutinib
Ibrutinib is a potent and selective small molecule inhibitor of Bruton's tyrosine kinase, a critical signaling molecule in the B-cell antigen receptor (BCR) pathway.[1][2] By irreversibly binding to BTK, Ibrutinib effectively blocks downstream signaling, leading to the inhibition of B-cell proliferation and survival.[2] This mechanism of action has established Ibrutinib as a significant therapeutic agent in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2]
Chemical Properties:
-
Chemical Name: 1-{(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl}prop-2-en-1-one[1]
-
Molecular Formula: C₂₅H₂₄N₆O₂[1]
-
Molecular Weight: 440.5 g/mol [1]
Mechanism of Action
Ibrutinib functions as a covalent, irreversible inhibitor of BTK.[2] The acrylamide (B121943) group within the Ibrutinib molecule forms a covalent bond with the cysteine residue Cys-481 located in the ATP-binding site of the BTK enzyme.[1][2] This irreversible binding leads to sustained inhibition of BTK's enzymatic activity, thereby blocking the B-cell receptor signaling cascade that is often aberrantly active in B-cell cancers.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of Ibrutinib.
Table 1: Biochemical and Cellular Potency of Ibrutinib
| Assay Type | Parameter | Cell Line/System | Value | Reference(s) |
| Biochemical | IC₅₀ vs. BTK | Cell-free enzymatic assay | 0.5 nM | [1][4][5] |
| Cellular | IC₅₀ (BCR signaling) | B-cell line (anti-IgG stimulated) | 11 nM | [1] |
| IC₅₀ (BTK autophosphorylation) | DOHH2 cells | 11 nM | [4] | |
| IC₅₀ (PLCγ phosphorylation) | DOHH2 cells | 29 nM | [4] | |
| IC₅₀ (ERK phosphorylation) | DOHH2 cells | 13 nM | [4] | |
| GI₅₀ (Cell proliferation) | Ramos cells | 370 nM | [6] | |
| GI₅₀ (Cell proliferation) | U2932 cells | 200 nM | [6] | |
| IC₅₀ (Growth inhibition) | SU-DHL6 cells | 0.58 µM | [4] |
Table 2: Pharmacokinetic and Other Properties of Ibrutinib
| Property | Species | Value | Reference(s) |
| Oral Bioavailability | Dog | 7-11% | [7] |
| Plasma Protein Binding | Not Specified | 96-99% | [7] |
| Kinase Selectivity | Human Kinome Panel | Multi-targeted (inhibits other kinases with a cognate cysteine, e.g., ITK, TEC, BLK, JAK3, EGFR, HER2) | [1][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of Ibrutinib are provided below.
4.1. Biochemical Kinase Assays
-
Objective: To determine the direct inhibitory activity of Ibrutinib on purified BTK enzyme.
-
Methodology (e.g., ³³P Filtration Binding Assay):
-
Purified recombinant BTK enzyme is incubated with the substrate (e.g., poly(EY) 4:1) and ³³P-labeled ATP in a kinase assay buffer.[4]
-
Varying concentrations of Ibrutinib are added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time (e.g., 1 hour) at a controlled temperature.[4]
-
The reaction is stopped, and the mixture is filtered through a membrane that captures the phosphorylated substrate.
-
The amount of incorporated ³³P is quantified using a scintillation counter.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the Ibrutinib concentration.
-
-
Alternative Methods: Z'lyte assay, a fluorescence-based immunoassay, and Transcreener ADP² assay, which measures ADP production, are also commonly used.[8][9]
4.2. Cellular Assays
-
Objective: To assess the effect of Ibrutinib on BTK signaling and cell viability in a cellular context.
-
4.2.1. Inhibition of BTK Signaling in B-cell Lines:
-
Methodology:
-
A suitable B-cell line (e.g., DOHH2) is cultured and then stimulated to activate the BCR pathway (e.g., using anti-IgG).[1]
-
Cells are pre-incubated with a range of Ibrutinib concentrations.
-
Following stimulation, cells are lysed, and protein extracts are prepared.
-
Western blotting is performed to detect the phosphorylation status of BTK (autophosphorylation) and its downstream substrates like PLCγ and ERK.[4]
-
Antibodies specific to the phosphorylated forms of these proteins are used for detection.
-
Densitometry is used to quantify the band intensities, and IC₅₀ values are determined.
-
-
-
4.2.2. Cell Proliferation/Viability Assays:
-
Methodology (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):
-
B-cell lymphoma cell lines (e.g., Ramos, U2932, SU-DHL6) are seeded in 96-well plates.[4][6]
-
Cells are treated with serial dilutions of Ibrutinib for a specified period (e.g., 72 hours).[4]
-
The CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, is added to each well.
-
Luminescence is measured using a plate reader.
-
The half-maximal growth inhibitory concentration (GI₅₀) or IC₅₀ is calculated from the dose-response curve.
-
-
4.3. In Vivo Efficacy Models
-
Objective: To evaluate the anti-tumor activity and therapeutic potential of Ibrutinib in living organisms.
-
Methodology (e.g., Adoptive Transfer TCL1 Mouse Model of CLL):
-
Immunodeficient mice are intravenously injected with leukemic cells from a TCL1 transgenic mouse, which develops a disease resembling human CLL.[10][11]
-
Once the disease is established, mice are randomized into treatment and control groups.
-
Ibrutinib is administered orally at a specified dose and schedule (e.g., 25 mg/kg/day).[4]
-
Disease progression is monitored by measuring lymphocyte counts in peripheral blood and assessing lymph node and spleen size.
-
Survival of the mice in each group is recorded.
-
This model helps to assess the effect of Ibrutinib on CLL cell survival, proliferation, and homing.[10]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the BTK signaling pathway and a typical experimental workflow for characterizing a BTK inhibitor.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib on BTK.
References
- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrutinib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Bruton Tyrosine Kinase Inhibitor Ibrutinib (PCI-32765) Has Significant Activity in Patients With Relapsed/Refractory B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vidiumah.com [vidiumah.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Ibrutinib (PCI-32765) in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and characterization of prototypes for in vitro and in vivo mouse models of ibrutinib-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Role of Bruton's Tyrosine Kinase in Health and Disease
An In-depth Technical Guide to Bruton's Tyrosine Kinase (BTK) Ligands
Bruton's tyrosine kinase (BTK) is a non-receptor kinase and a critical signaling molecule in the B-cell antigen receptor (BCR) pathway.[1][2][3] A member of the Tec family of protein tyrosine kinases, BTK is essential for the development, differentiation, proliferation, and survival of B-cells.[4] Its activation is triggered upon B-cell receptor engagement, initiating a signaling cascade that is crucial for B-cell function. Given its central role, aberrant BTK signaling is implicated in the pathogenesis of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1][5] This has established BTK as a premier therapeutic target for these cancers, as well as for certain autoimmune and inflammatory diseases.[6][7][8] The development of small-molecule inhibitors targeting BTK has revolutionized the treatment landscape for these conditions.[5]
This guide provides a comprehensive technical overview of the major classes of BTK ligands, including covalent inhibitors, non-covalent inhibitors, and emerging protein degraders. It details their mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, and provides protocols for essential experimental assays used in their characterization.
The BTK Signaling Pathway
Upon antigen binding to the B-cell receptor (BCR), the SRC family kinases LYN and SYK are activated, leading to the phosphorylation and activation of BTK. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), which triggers a cascade of downstream signaling events. This ultimately results in the activation of transcription factors, such as NF-κB, which promote B-cell proliferation and survival.[9] Inhibition of BTK effectively blocks this entire downstream signaling cascade.[9][10]
Covalent BTK Inhibitors
The first wave of BTK-targeted therapies consists of irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[1][9] This covalent binding leads to sustained, long-lasting inhibition of BTK's kinase activity.[1]
First-Generation Covalent Inhibitor: Ibrutinib (B1684441)
Ibrutinib was the first-in-class BTK inhibitor approved by the FDA in 2013.[5] It effectively blocks BCR signaling, leading to decreased B-cell proliferation and survival.[1][9] While highly effective, ibrutinib's off-target activity against other kinases containing a similar cysteine residue, such as EGFR and TEC family kinases, can lead to side effects.[4][11]
Second-Generation Covalent Inhibitors: Acalabrutinib & Zanubrutinib
To improve upon the safety profile of ibrutinib, second-generation covalent inhibitors were developed with greater selectivity for BTK.
-
Acalabrutinib is a highly selective, potent covalent inhibitor with minimal off-target activity. Its design, featuring a reactive butynamide group, limits the inhibition of other kinases like EGFR and ITK, which is thought to reduce certain adverse events associated with ibrutinib.[4][12]
-
Zanubrutinib is another highly selective BTK inhibitor designed to maximize BTK occupancy and minimize off-target effects.[13] Clinical trials have shown it to have an improved efficacy and safety profile compared to ibrutinib, including lower rates of atrial fibrillation.[14]
Quantitative Data: Covalent Inhibitors
The following tables summarize key biochemical, cellular, and clinical data for prominent covalent BTK inhibitors.
Table 1: Preclinical Potency and Selectivity of Covalent BTK Inhibitors
| Ligand | Type | BTK IC50 (nM) | Off-Target Kinases Inhibited | Reference |
|---|---|---|---|---|
| Ibrutinib | Irreversible Covalent | ~0.5 | EGFR, TEC, ITK, BLK, JAK3 | [1][4] |
| Acalabrutinib | Irreversible Covalent | ~3-5 | Minimal (does not inhibit EGFR, ITK) | [15] |
| Zanubrutinib | Irreversible Covalent | <1 | Highly selective vs. other kinases |[13][15] |
Table 2: Selected Clinical Efficacy of Covalent BTK Inhibitors
| Ligand | Indication | Trial Name | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Reference |
|---|---|---|---|---|---|
| Ibrutinib | R/R CLL/SLL¹ | RESONATE | 42.6% (vs. 4.1% for ofatumumab) | Median 8.9 months (vs. 8.1 months) | [5] |
| Acalabrutinib | R/R MCL² | ACE-LY-004 | 81% (40% Complete Response) | Median 22 months | [13] |
| Zanubrutinib | R/R CLL/SLL¹ | ALPINE | 86.2% (vs. 75.7% for ibrutinib) | Favorable HR vs. ibrutinib | [14][16] |
| Zanubrutinib | R/R MCL² | BGB-3111-206 | 84% (78% Complete Response) | Median 33.0 months | [13] |
¹Relapsed/Refractory Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma ²Relapsed/Refractory Mantle Cell Lymphoma
Non-Covalent (Reversible) BTK Inhibitors
A key challenge with covalent inhibitors is the development of resistance, most commonly through a mutation at the Cys481 binding site (C481S), which prevents covalent bond formation.[17] To address this, non-covalent, reversible inhibitors were developed. These ligands bind to the active site of BTK through non-covalent interactions and do not require the Cys481 residue, making them effective against both wild-type and C481S-mutant BTK.[17]
Key Non-Covalent Inhibitors: Pirtobrutinib (B8146385) & Fenebrutinib (B560142)
-
Pirtobrutinib (LOXO-305) is a highly selective and potent non-covalent BTK inhibitor.[17][18][19] It was specifically designed to overcome resistance to covalent BTK inhibitors and has shown significant clinical activity in patients who have previously been treated with agents like ibrutinib.[17][20] Recent phase III trials have also shown its promise as an initial therapy for CLL/SLL.[21][22][23][24]
-
Fenebrutinib is another non-covalent BTK inhibitor being investigated for both B-cell malignancies and autoimmune diseases like multiple sclerosis (MS).[6][7] Recent phase III trials in MS have shown that fenebrutinib significantly reduces relapse rates and can slow disability progression.[25][26][27][28][29]
Quantitative Data: Non-Covalent Inhibitors
Table 3: Preclinical and Clinical Data for Non-Covalent BTK Inhibitors
| Ligand | Type | BTK IC50 (nM) | Key Indication | Clinical Trial Endpoint | Reference |
|---|---|---|---|---|---|
| Pirtobrutinib | Reversible Non-Covalent | 5.69 | R/R CLL/SLL | ORR of 87% vs 78.5% for ibrutinib (BRUIN CLL-314) | [18][21] |
| Fenebrutinib | Reversible Non-Covalent | N/A | Multiple Sclerosis | Significantly reduced annualized relapse rate vs teriflunomide (B560168) (FENhance 2) |[25][26] |
BTK-Targeted PROTAC Degraders
An emerging class of BTK ligands are proteolysis-targeting chimeras (PROTACs). These are heterobifunctional molecules with two key components: one end binds to BTK (the protein of interest), and the other end binds to an E3 ubiquitin ligase, such as cereblon (CRBN).[30] By bringing the two into proximity, the PROTAC induces the ubiquitination and subsequent degradation of the BTK protein by the proteasome.[30] This catalytic mechanism offers a novel way to eliminate BTK, potentially overcoming resistance and requiring lower drug concentrations.[31][32]
Quantitative Data: BTK PROTAC Degraders
Table 4: Preclinical Data for Representative BTK PROTAC Degraders
| Compound | E3 Ligase Harness | In Vitro Potency (DC50)¹ | Development Phase | Reference |
|---|---|---|---|---|
| NX-2127 | Cereblon (CRBN) | N/A | Phase 1 | [30] |
| NX-5948 | Cereblon (CRBN) | <1 nmol/L | Phase 1 | [31] |
| BGB-16673 | Cereblon (CRBN) | 0.7 nmol/L | Phase 1 | [31] |
| RC-1 | Cereblon (CRBN) | 8-40 nmol/L | Preclinical | [33] |
¹DC50: Concentration for 50% maximal degradation.
Key Experimental Protocols
Characterizing BTK ligands requires a suite of biochemical and cellular assays to determine potency, selectivity, and mechanism of action.
Protocol: Biochemical BTK Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a general method for measuring the in vitro inhibitory activity of a compound against BTK using a luminescence-based assay that quantifies ADP production, a direct product of kinase activity.[3][34]
Materials:
-
Recombinant human BTK enzyme
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[3]
-
Substrate (e.g., poly(Glu, Tyr) 4:1)[8]
-
ATP
-
Test Ligand (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque multi-well plates (e.g., 96-well)
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents and prepare the Kinase Buffer. Prepare a solution containing the BTK enzyme and substrate in the kinase buffer.
-
Compound Plating: Add 1 µL of serially diluted test ligand or vehicle control (DMSO) to the appropriate wells of the assay plate.
-
Enzyme/Substrate Addition: Add 2 µL of the BTK enzyme/substrate mixture to each well.
-
Initiate Reaction: Start the kinase reaction by adding 2 µL of ATP solution to each well. Mix gently.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP produced into ATP. Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Read the plate on a luminometer to measure the luminescent signal, which is proportional to the ADP generated (and thus BTK activity).
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Protocol: Cellular BTK Target Engagement Assay (NanoBRET™)
This protocol describes a general method to quantify the binding of a ligand to BTK within living cells using Bioluminescence Resonance Energy Transfer (BRET).[35] The assay measures the displacement of a fluorescent tracer from a BTK-NanoLuciferase fusion protein by a competitive test ligand.[35][36]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding BTK-NanoLuciferase fusion protein
-
Transfection reagent (e.g., FuGENE HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer
-
Test Ligand (serially diluted)
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque multi-well plates (e.g., 96-well)
-
Plate reader capable of simultaneously measuring donor (460 nm) and acceptor (610 nm) emission.
Procedure:
-
Cell Transfection: Seed HEK293 cells in assay plates. Prepare a transfection complex of the BTK-NanoLuc plasmid DNA with a transfection reagent in Opti-MEM and add to the cells. Incubate for 24 hours to allow for protein expression.
-
Tracer and Compound Addition: Prepare serial dilutions of the test ligand. Prepare a working solution of the NanoBRET tracer.
-
Assay Plating: Add the test ligand dilutions to the wells containing the transfected cells. Immediately follow by adding the tracer to all wells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the binding to reach equilibrium.
-
Substrate Addition: Prepare the Nano-Glo® Substrate according to the manufacturer's instructions and add it to all wells.
-
Measure BRET Signal: Read the plate within 10 minutes on a BRET-capable plate reader, measuring both donor and acceptor emission channels.
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data and plot the corrected BRET ratio against the test ligand concentration. Fit the data to a four-parameter logistic equation to determine the cellular IC50 value, which reflects the ligand's target engagement potency.
Conclusion and Future Directions
The landscape of BTK-targeted therapies has evolved rapidly, from the first-generation covalent inhibitor ibrutinib to more selective second-generation agents and now to non-covalent inhibitors capable of overcoming key resistance mechanisms. The clinical success of these molecules has profoundly improved outcomes for patients with B-cell malignancies.
Future research is focused on several key areas. The development of BTK PROTAC degraders offers a completely new modality for eliminating the target protein, with early clinical data showing promise.[37] Furthermore, combination therapies that pair BTK inhibitors with other targeted agents (e.g., BCL-2 inhibitors) or immunotherapies are being actively explored to deepen responses and prevent relapse. As our understanding of BTK biology and resistance mechanisms continues to grow, the development of even more refined and potent ligands will undoubtedly continue, offering further hope for patients with B-cell disorders.
References
- 1. Ibrutinib - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. promega.com [promega.com]
- 4. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibrutinib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]
- 6. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors | Semantic Scholar [semanticscholar.org]
- 7. portal.research.lu.se [portal.research.lu.se]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 12. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. ascopubs.org [ascopubs.org]
- 15. ashpublications.org [ashpublications.org]
- 16. Clinical Review - Zanubrutinib (Brukinsa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Eli Lilly receives US FDA expanded indication approval for Jaypirca to treat adults with relapsed or refractory chronic lymphocytic leukaemia [pharmabiz.com]
- 20. researchgate.net [researchgate.net]
- 21. medpagetoday.com [medpagetoday.com]
- 22. Non-covalent btki pirtobrutinib shows promise as frontline therapy for CLL/SLL | EurekAlert! [eurekalert.org]
- 23. firstwordpharma.com [firstwordpharma.com]
- 24. ascopubs.org [ascopubs.org]
- 25. Fenebrutinib shows strong results in Phase III MS trials | ACNR [acnr.co.uk]
- 26. pharmacally.com [pharmacally.com]
- 27. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 28. roche.com [roche.com]
- 29. nationalmssociety.org [nationalmssociety.org]
- 30. mdpi.com [mdpi.com]
- 31. aacrjournals.org [aacrjournals.org]
- 32. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 33. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 34. promega.com [promega.com]
- 35. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of a Representative BTK Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1][2] This document provides a detailed protocol for the synthesis of Fenebrutinib (GDC-0853), a potent and selective, non-covalent BTK inhibitor, which will serve as a representative example of a "BTK ligand 1".[3][4][5] Additionally, comprehensive protocols for the characterization of BTK inhibitors, including biochemical and cell-based assays, are outlined. This guide is intended to provide researchers with the necessary information to synthesize and evaluate BTK ligands for drug discovery and development.
Introduction to BTK and its Signaling Pathway
Bruton's tyrosine kinase is a key enzyme in the B-cell receptor signaling cascade.[6] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream substrates, most notably phospholipase Cγ2 (PLCγ2).[6] Activated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, culminating in the activation of transcription factors that drive B-cell proliferation, differentiation, and survival.[4][6] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune disorders.[4][7]
BTK Signaling Pathway Diagram
Caption: BTK Signaling Pathway.
Synthesis Protocol for a Representative BTK Ligand: Fenebrutinib (GDC-0853)
The following is a convergent synthesis for Fenebrutinib (GDC-0853), a selective and reversible BTK inhibitor.[3][4][6] The synthesis involves the preparation of key intermediates followed by their coupling to form the final product.
Materials
-
2,4-dichloronicotinaldehyde
-
Tricyclic lactam intermediate
-
Tetracyclic bromide intermediate
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃)
-
Boronic ester reagent (e.g., bis(pinacolato)diboron)
-
Reducing agent (e.g., NaBH₄)
-
Solvents: Dioxane, Toluene, Ethanol, Methanol
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure
The synthesis can be conceptually divided into three main parts: synthesis of the core structures and their subsequent coupling.[6]
Part 1: Synthesis of the Aldehyde Intermediate [6]
-
C-N Coupling: A regioselective palladium-catalyzed C-N coupling reaction is performed between the tricyclic lactam and 2,4-dichloronicotinaldehyde.
-
In a reaction vessel, combine the tricyclic lactam, 2,4-dichloronicotinaldehyde, a palladium catalyst, a suitable ligand, and a base in an appropriate solvent like dioxane.
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).
-
After completion, cool the reaction, and purify the product to yield the C-N coupled intermediate.
-
Part 2: Synthesis of the Boronic Ester Intermediate [6]
-
Borylation: A palladium-catalyzed borylation of the tetracyclic bromide is carried out.
-
Combine the tetracyclic bromide, bis(pinacolato)diboron, a palladium catalyst, and a base in a solvent such as dioxane.
-
Heat the mixture under an inert atmosphere until the reaction is complete.
-
Work up the reaction and purify the product to obtain the boronic ester intermediate.
-
Part 3: Final Assembly and Reduction [6]
-
Suzuki-Miyaura Coupling: The aldehyde intermediate from Part 1 is coupled with the boronic ester from Part 2.
-
In a reaction vessel, dissolve the aldehyde intermediate and the boronic ester in a suitable solvent system (e.g., toluene/ethanol).
-
Add a palladium catalyst and an aqueous base solution.
-
Heat the reaction mixture under an inert atmosphere until completion.
-
Extract the product and purify it to obtain the penultimate aldehyde.
-
-
Reduction: The final step is the reduction of the aldehyde to the corresponding alcohol.
-
Dissolve the penultimate aldehyde in a solvent like methanol.
-
Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (B1222165) in portions.
-
Stir the reaction until the aldehyde is fully reduced.
-
Quench the reaction, remove the solvent, and purify the crude product by recrystallization or column chromatography to yield Fenebrutinib (GDC-0853).
-
Quantitative Data Summary
The following table summarizes key quantitative data for Fenebrutinib and another notable BTK inhibitor, BMS-986142, for comparison.
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| Fenebrutinib (GDC-0853) | BTK | Enzymatic Assay | 3.1 | [3] |
| BTK | B-cell Proliferation | 1.2 | [3] | |
| BTK | Whole Blood CD69 | 8.4 | [3] | |
| BMS-986142 | BTK | Enzymatic Assay | 0.5 | [7] |
| BTK | Human B-cell Function | ≤ 5 | [7] | |
| BTK | Human Whole Blood CD69 | 90 | [8] |
Experimental Protocols for BTK Ligand Characterization
A series of biochemical and cell-based assays are essential to characterize the potency, selectivity, and mechanism of action of newly synthesized BTK ligands.
Experimental Workflow Diagram
Caption: Experimental workflow for BTK ligand characterization.
Protocol 1: BTK Kinase Assay (ADP-Glo™ Assay)
This assay measures the amount of ADP produced by the BTK kinase reaction, which is then converted to a luminescent signal.[9]
Materials:
-
Recombinant human BTK enzyme
-
BTK Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[9]
-
Substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Test compound (BTK ligand)
-
White opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.
-
In a white-walled assay plate, add the test compound or vehicle control (DMSO).
-
Add the BTK enzyme and substrate solution to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[9]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[9]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.[10]
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, TMD8)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (BTK ligand)
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well plates
Procedure:
-
Seed the cells in an opaque-walled 96-well plate at a predetermined density.
-
Treat the cells with serial dilutions of the test compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.[10]
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well in a 1:1 volume ratio.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence with a plate reader.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Protocol 3: Western Blot Analysis for BTK Phosphorylation
This protocol is used to assess the inhibition of BTK activity in cells by measuring the levels of phosphorylated BTK (p-BTK) at a specific site (e.g., Y223).[3][11]
Materials:
-
B-cell line
-
Test compound (BTK ligand)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-BTK (Y223), anti-total BTK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, transfer apparatus, and membranes (e.g., PVDF)
-
ECL detection reagent and imaging system
Procedure:
-
Culture cells and treat with various concentrations of the test compound for a specified duration.
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM) to induce BTK phosphorylation.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody (e.g., anti-p-BTK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total BTK and a loading control (e.g., β-actin) to normalize the data.
-
Quantify the band intensities to determine the effect of the compound on BTK phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. promega.com [promega.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Utilizing BTK Ligand 1 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling.[1] Its involvement in various signaling cascades, most notably the B-cell antigen receptor (BCR) pathway, establishes it as a significant therapeutic target for B-cell malignancies and autoimmune diseases.[2][3] "BTK Ligand 1" is a molecule designed to target BTK. Such ligands are often utilized to inhibit BTK activity or to induce its degradation, for instance, as part of a Proteolysis Targeting Chimera (PROTAC).[4]
Western blotting is a powerful and widely used technique to detect and quantify specific proteins within a complex mixture, such as a cell lysate.[3] This document provides a comprehensive guide for researchers on how to use this compound to treat cells and subsequently analyze the effects on total BTK protein levels and its phosphorylation status via Western Blotting. Activated BTK undergoes autophosphorylation at key tyrosine residues, such as Tyr223, which is essential for its full kinase activity.[1][5]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the BTK signaling pathway and the general experimental workflow for a Western Blot analysis designed to investigate the effects of this compound.
Caption: BTK Signaling Pathway and Point of Intervention for this compound.
Caption: Experimental Workflow for Western Blot Analysis.
Experimental Protocols
This section provides a detailed methodology for assessing the impact of this compound on BTK expression and phosphorylation.
Part 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed an appropriate number of cells (e.g., B-cell lymphoma cell lines like NAMALWA or K-562) in a multi-well plate and allow them to adhere or reach the desired confluency.[6]
-
Ligand Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for treatment.
-
Cell Treatment: Treat the cells with varying concentrations of this compound for a predetermined duration (e.g., 2, 6, 12, or 24 hours). Include a vehicle control (medium with the solvent at the same concentration used for the ligand).
-
Cell Stimulation (Optional): To study the inhibitory effect on BTK activation, cells can be stimulated to induce BTK phosphorylation (e.g., with an anti-IgM antibody) during the final stages of the treatment with this compound.
Part 2: Protein Extraction and Quantification
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.[7]
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[7][8]
-
Scrape the adherent cells and transfer the cell suspension to a pre-cooled microcentrifuge tube.[7]
-
Agitate the lysate for 30 minutes at 4°C.[8]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet the cell debris.[8]
-
Carefully transfer the supernatant (protein lysate) to a fresh, pre-cooled tube.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.[9] This ensures equal loading of protein for each sample in the subsequent steps.
-
Part 3: SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11] For PVDF membranes, activate with methanol (B129727) for 1 minute before use.[7]
-
The transfer can be performed using a wet or semi-dry transfer system. A standard transfer can be run overnight at 10 mA in a cold room.[8]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.[8][11]
-
-
Blocking:
-
Wash the membrane with TBST (Tris-Buffered Saline with Tween-20).
-
Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) to prevent non-specific antibody binding.[8][9] For detecting phosphorylated proteins, BSA is often the preferred blocking agent.[9]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[7][8]
-
Use separate membranes for probing with an antibody against total BTK and an antibody against phosphorylated BTK (e.g., p-BTK Tyr223). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used to ensure equal protein loading.
-
-
Secondary Antibody Incubation:
-
Signal Detection:
Data Presentation
The quantitative data obtained from the Western Blot analysis can be summarized in the tables below. The band intensities should be quantified using densitometry software.
Table 1: Recommended Antibody Dilutions for Western Blot
| Antibody Target | Host Species | Supplier Example | Recommended Dilution | Predicted Band Size (kDa) |
| Total BTK | Rabbit | Cell Signaling Technology (#3533) | 1:1000 | 77 |
| Total BTK | Mouse | Santa Cruz Biotechnology (sc-81735) | 1:200 - 1:1000 | 77 |
| Total BTK | Rabbit | Proteintech (21581-1-AP) | 1:500 - 1:2000 | 77 |
| Phospho-BTK (Tyr223) | Rabbit | MedchemExpress (YA221) | Varies by manufacturer | 77 |
| β-Actin (Loading Control) | Mouse | Various | 1:1000 - 1:5000 | 42 |
| GAPDH (Loading Control) | Rabbit | Various | 1:1000 - 1:10000 | 37 |
Note: Optimal dilutions should be determined experimentally by the researcher.
Table 2: Example of Densitometry Data Analysis
| Treatment | Concentration | Total BTK (Normalized Intensity) | p-BTK (Tyr223) (Normalized Intensity) |
| Vehicle Control | 0 µM | 1.00 | 1.00 |
| This compound | 0.1 µM | Value | Value |
| This compound | 1 µM | Value | Value |
| This compound | 10 µM | Value | Value |
Note: Intensity values are normalized to the loading control and then to the vehicle control.
Disclaimer
This document is intended for research use only. The provided protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always follow safe laboratory practices.
References
- 1. Btk Antibody | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Btk (C82B8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. bio-rad.com [bio-rad.com]
- 9. fishersci.de [fishersci.de]
- 10. Anti-BTK antibody (ab25971) | Abcam [abcam.com]
- 11. abcam.co.jp [abcam.co.jp]
Application Notes and Protocols for BTK Ligand 1 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a cell-based assay to evaluate the activity of Bruton's tyrosine kinase (BTK) in response to a specific ligand ("BTK Ligand 1"). The protocol is designed for researchers in immunology, oncology, and drug discovery who are investigating the BTK signaling pathway and screening for potential modulators.
Introduction to BTK Signaling
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in the development, activation, and proliferation of B-lymphocytes.[1][2] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is activated downstream of various receptors, including the BCR, chemokine receptors, and Toll-like receptors (TLRs).[3][4] Upon receptor engagement, a signaling cascade involving kinases like LYN and SYK leads to the activation of BTK.[2][4] Activated BTK then phosphorylates downstream targets, most notably phospholipase C gamma 2 (PLCγ2), which in turn triggers signaling pathways that regulate crucial cellular processes such as proliferation, survival, and differentiation.[3] Given its central role in B-cell function, BTK has emerged as a significant therapeutic target for various B-cell malignancies and autoimmune disorders.[1][5]
Experimental Protocols
This protocol describes a cell-based assay to measure the activation of the BTK signaling pathway by quantifying the phosphorylation of a downstream target, PLCγ2, using a cellular ELISA (Enzyme-Linked Immunosorbent Assay).
Cell Line Selection and Culture
Ramos cells, a human Burkitt's lymphoma B-cell line that endogenously expresses the necessary components of the BCR signaling pathway, are recommended for this assay.
Table 1: Cell Culture Conditions
| Parameter | Recommendation |
| Cell Line | Ramos (Human Burkitt's Lymphoma) |
| Growth Medium | RPMI-1640 |
| Supplements | 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL Penicillin-Streptomycin |
| Culture Conditions | 37°C, 5% CO₂ |
| Subculture | Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL |
Assay Principle
This assay measures the phosphorylation of PLCγ2 at tyrosine 759 (p-PLCγ2 Y759) as a downstream marker of BTK activation. Following stimulation with "this compound" (e.g., an anti-IgM antibody to cross-link the BCR), cells are fixed and permeabilized. Specific primary antibodies against total PLCγ2 and p-PLCγ2 (Y759) are used, followed by detection with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is developed using a colorimetric substrate and quantified by measuring absorbance.
Materials and Reagents
Table 2: Key Reagents and Materials
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Ramos Cells | ATCC | CRL-1596 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Anti-Human IgM, F(ab')₂ Fragment | Jackson ImmunoResearch | 109-006-129 |
| 96-well Clear Flat-Bottom TC-treated Plates | Corning | 3599 |
| Formaldehyde (B43269), 37% | Sigma-Aldrich | F8775 |
| Triton™ X-100 | Sigma-Aldrich | T8787 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Primary Antibody: Rabbit anti-p-PLCγ2 (Y759) | Cell Signaling Technology | 3871 |
| Primary Antibody: Rabbit anti-PLCγ2 | Cell Signaling Technology | 3872 |
| HRP-conjugated Goat anti-Rabbit IgG | Bio-Rad | 1706515 |
| TMB Substrate | Bio-Rad | 1721064 |
| Sulfuric Acid (H₂SO₄) | Sigma-Aldrich | 339741 |
Detailed Assay Protocol
-
Cell Seeding:
-
Harvest Ramos cells in the logarithmic growth phase.
-
Centrifuge at 200 x g for 5 minutes and resuspend in serum-free RPMI-1640.
-
Count the cells and adjust the density to 5 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension (5 x 10⁵ cells/well) into a 96-well plate.
-
-
Cell Stimulation:
-
Prepare a 2X working solution of "this compound" (e.g., 20 µg/mL anti-IgM F(ab')₂) in serum-free RPMI-1640.
-
Add 100 µL of the 2X ligand solution to the appropriate wells for a final concentration of 10 µg/mL. For unstimulated controls, add 100 µL of serum-free medium.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Cell Fixation and Permeabilization:
-
Immediately after incubation, add 50 µL of 8% formaldehyde to each well (for a final concentration of 2%) and incubate for 20 minutes at room temperature.
-
Centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with 200 µL of Phosphate Buffered Saline (PBS).
-
Permeabilize the cells by adding 100 µL of PBS containing 0.1% Triton™ X-100 and incubate for 10 minutes at room temperature.
-
Wash the cells twice with 200 µL of PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding by adding 200 µL of blocking buffer (PBS with 1% BSA) to each well and incubate for 1 hour at room temperature.
-
Discard the blocking buffer.
-
Dilute the primary antibodies (anti-p-PLCγ2 and anti-total PLCγ2) in blocking buffer according to the manufacturer's recommendations (e.g., 1:1000).
-
Add 100 µL of the diluted primary antibody solution to the respective wells.
-
Incubate overnight at 4°C.
-
Wash the wells three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).
-
-
Secondary Antibody Incubation and Detection:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:2000).
-
Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells five times with 200 µL of wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stop the reaction by adding 50 µL of 1 M H₂SO₄ to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Normalize the p-PLCγ2 signal to the total PLCγ2 signal for each condition.
-
Calculate the fold change in phosphorylation relative to the unstimulated control.
-
Data Presentation
Table 3: Example Plate Layout
| 1 | 2 | 3 | 4 | 5 | 6 | 7-12 | |
| A | Unstim | Unstim | Unstim | Stim | Stim | Stim | Inhibitor + Stim |
| B | Unstim | Unstim | Unstim | Stim | Stim | Stim | Inhibitor + Stim |
| C | Unstim | Unstim | Unstim | Stim | Stim | Stim | Inhibitor + Stim |
| D | Unstim | Unstim | Unstim | Stim | Stim | Stim | Inhibitor + Stim |
| E-H | Total PLCγ2 controls for each condition |
-
Unstim: Unstimulated Control; Stim: Stimulated with this compound; Inhibitor + Stim: Pre-incubated with a BTK inhibitor before stimulation.
Table 4: Summary of Quantitative Parameters
| Parameter | Value |
| Cell Seeding Density | 5 x 10⁵ cells/well |
| "this compound" (anti-IgM) Concentration | 10 µg/mL |
| Stimulation Time | 10 minutes |
| Primary Antibody Dilution (p-PLCγ2) | 1:1000 |
| Primary Antibody Dilution (Total PLCγ2) | 1:1000 |
| Secondary Antibody Dilution | 1:2000 |
| Absorbance Wavelength | 450 nm |
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling cascade downstream of the B-cell receptor.
Experimental Workflow
Caption: Step-by-step workflow for the cell-based BTK activation assay.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Revolutionizing Targeted Therapy: Application Notes and Protocols for BTK Ligand 1 PROTAC Formation and Application
For Researchers, Scientists, and Drug Development Professionals
The emergence of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. This document provides detailed application notes and protocols for the formation and application of PROTACs targeting Bruton's Tyrosine Kinase (BTK), a critical mediator in B-cell receptor signaling and a validated target in various B-cell malignancies. By hijacking the cell's ubiquitin-proteasome system, BTK PROTACs offer a powerful strategy to overcome the limitations of traditional small-molecule inhibitors, including acquired resistance.
Introduction to BTK PROTACs
BTK is a non-receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, and differentiation of B-cells.[1] Dysregulation of the BTK signaling pathway is implicated in various hematological cancers such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1] While BTK inhibitors like ibrutinib (B1684441) have shown significant clinical success, the emergence of resistance, often through mutations like C481S, necessitates alternative therapeutic strategies.
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (BTK), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a linker connecting the two.[2][3] This tripartite complex formation facilitates the ubiquitination of BTK, marking it for degradation by the 26S proteasome.[2] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins, potentially leading to a more profound and durable therapeutic effect at lower doses.[2][4]
Mechanism of Action of BTK PROTACs
The action of a BTK PROTAC involves a series of orchestrated steps within the cell, leading to the selective degradation of the BTK protein.
Caption: Mechanism of BTK protein degradation mediated by a PROTAC.
Quantitative Data on BTK PROTAC Efficacy
The efficacy of BTK PROTACs is typically quantified by their ability to induce degradation of the target protein (DC50 and Dmax) and inhibit cell growth (IC50 or GI50). The following table summarizes key quantitative data for several reported BTK PROTACs.
| PROTAC Molecule | Target Ligand | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50/GI50 (nM) | Reference |
| MT-802 | Ibrutinib analog | Pomalidomide (CRBN) | NAMALWA | ~9 | >99 | - | [5] |
| SJF620 | Ibrutinib analog | Lenalidomide analog (CRBN) | NAMALWA | 7.9 | >95 | - | [6] |
| PTD10 | GDC-0853 | Pomalidomide (CRBN) | Ramos | 0.5 | >90 | - | [1] |
| 15-271 | Ibrutinib | Pomalidomide (CRBN) | RAMOS | <30 | >90 | - | [7] |
| P13I | Ibrutinib | Pomalidomide (CRBN) | HBL-1 (C481S) | ~30 | ~50 | ~10 | [8] |
| PROTAC BTK Degrader-1 | - | - | BTK WT / C481S | - | - | 34.51 / 64.56 | [9] |
Note: DC50 is the concentration required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation. IC50/GI50 is the concentration required to inhibit 50% of cell growth. "-" indicates data not specified in the cited source.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of BTK PROTACs are crucial for reproducible research and development.
General Synthesis of a BTK PROTAC
The synthesis of a BTK PROTAC typically involves the conjugation of a BTK ligand to an E3 ligase ligand via a chemical linker. The following is a generalized protocol based on common synthetic strategies.[4][7][10]
Caption: General workflow for the synthesis of a BTK PROTAC.
Protocol:
-
Preparation of Starting Materials: Synthesize or procure the BTK ligand and E3 ligase ligand with appropriate functional groups for linker attachment (e.g., amine, carboxylic acid, alkyne, or azide).
-
Linker Attachment to the First Ligand:
-
Dissolve the BTK ligand and a molar excess of the bifunctional linker in a suitable solvent (e.g., DMF, DCM).
-
Add coupling reagents (e.g., HATU, HOBt) and a base (e.g., DIPEA) if forming an amide bond. For click chemistry, use a copper catalyst.
-
Stir the reaction at room temperature or elevated temperature until completion, monitoring by TLC or LC-MS.
-
Purify the resulting ligand-linker intermediate using column chromatography.
-
-
Coupling of the Second Ligand:
-
Dissolve the purified ligand-linker intermediate and the E3 ligase ligand in a suitable solvent.
-
Add appropriate coupling reagents and base as described in the previous step.
-
Stir the reaction until completion.
-
-
Final Purification and Characterization:
-
Purify the final PROTAC molecule using preparative HPLC.
-
Characterize the purified PROTAC by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
In Vitro Evaluation of BTK Degradation by Western Blot
This protocol is essential for determining the efficacy of a BTK PROTAC in degrading the target protein in a cellular context.[1][11][12]
Materials:
-
Cell line expressing BTK (e.g., Ramos, JeKo-1, NAMALWA)
-
BTK PROTAC stock solution (e.g., in DMSO)
-
Cell culture medium and supplements
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with a range of concentrations of the BTK PROTAC for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
For mechanistic validation, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for the final 4-6 hours of the incubation period.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software to determine the percentage of BTK degradation relative to the vehicle control.
-
Cell Viability Assay
This assay measures the effect of BTK degradation on cell proliferation and viability.[1][13][14]
Materials:
-
Cancer cell line of interest
-
BTK PROTAC
-
96-well plates
-
Cell viability reagent (e.g., MTT, CCK-8, or CellTiter-Glo)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the BTK PROTAC for 72-96 hours. Include a vehicle control.
-
Assay Procedure:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours for colorimetric assays).
-
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value by plotting the data using a non-linear regression model.
In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol evaluates the anti-tumor activity of a BTK PROTAC in a preclinical animal model.[15][16]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Tumor cells (e.g., TMD-8)
-
BTK PROTAC formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer the BTK PROTAC and vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Monitor the tumor volume and body weight of the mice regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the treatment until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for BTK levels).
Pharmacokinetic (PK) Analysis
This protocol assesses the absorption, distribution, metabolism, and excretion (ADME) properties of a BTK PROTAC.[17][18]
Materials:
-
Rodents (e.g., mice or rats)
-
BTK PROTAC formulated for intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS system
Protocol:
-
Compound Administration: Administer the BTK PROTAC to the animals via IV and PO routes.
-
Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
PK Parameter Calculation: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).
Conclusion
BTK-targeting PROTACs represent a promising therapeutic modality with the potential to overcome the challenges of current BTK inhibitors. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in the field of targeted protein degradation to design, synthesize, and evaluate novel BTK PROTACs, thereby accelerating the development of this innovative class of drugs for the treatment of B-cell malignancies and other related disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. waters.com [waters.com]
Application Notes and Protocols for In Vivo Experimental Design Using BTK Ligand 1-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation and survival of B-cells.[1] Its dysregulation is implicated in various B-cell malignancies, making it a key therapeutic target.[2] While small-molecule inhibitors of BTK have shown clinical efficacy, the emergence of resistance, often through mutations in the BTK active site, necessitates the development of novel therapeutic strategies.[3]
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach to target proteins for degradation. These heterobifunctional molecules consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[4] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5]
"BTK ligand 1" (CAS No. 330785-90-5) is a ligand designed to target BTK and is a key component in the synthesis of BTK-targeting PROTACs.[6] By incorporating this compound into a PROTAC, it is possible to specifically target BTK for degradation, offering a potential therapeutic advantage over traditional inhibition, particularly in the context of inhibitor-resistant cancers.[5] These application notes provide a comprehensive guide to the in vivo experimental design and protocols for utilizing this compound-based PROTACs.
Signaling Pathway of BTK Degradation
The following diagram illustrates the mechanism of action of a BTK-targeting PROTAC.
Caption: Mechanism of BTK protein degradation by a PROTAC.
In Vivo Experimental Design and Protocols
A well-designed in vivo study is crucial for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of a this compound-based PROTAC.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study.
Caption: Workflow for an in vivo BTK PROTAC efficacy study.
Detailed Protocols
Animal Model Selection and Tumor Implantation
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG) are commonly used for xenograft studies with human B-cell lymphoma cell lines.
-
Cell Lines: Select a cell line with known dependence on BTK signaling, such as TMD-8 (diffuse large B-cell lymphoma) or Ramos (Burkitt's lymphoma).[5] For studies investigating resistance, cell lines expressing mutant forms of BTK (e.g., C481S) can be used.[7]
-
Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 106 cells in Matrigel) into the flank of each mouse.
Tumor Growth Monitoring and Randomization
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width2).
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the animals into treatment and control groups.
Formulation and Administration of BTK PROTAC
-
Formulation: Due to the physicochemical properties of PROTACs (high molecular weight, poor solubility), formulation is critical for in vivo delivery.[8] Common formulation strategies include:
-
Co-solvent systems: A mixture of DMSO, PEG300, Tween-80, and saline is often used for intraperitoneal (i.p.) or intravenous (i.v.) administration.
-
Amorphous solid dispersions (ASDs): For oral administration, PROTACs can be formulated as ASDs to improve solubility and bioavailability.[6]
-
-
Administration: The route of administration will depend on the formulation and the specific research question. Oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.) routes are common.
In-life Monitoring
-
Tumor Volume: Measure tumor volume 2-3 times per week.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Observe animals daily for any signs of distress or adverse effects.
Study Endpoint and Tissue Collection
-
Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
-
Tissue Collection: At the endpoint, collect tumors, spleens (as a pharmacodynamic tissue), and blood (for plasma PK analysis). Tissues should be snap-frozen in liquid nitrogen or fixed in formalin for further analysis.
Endpoint Analysis
-
Pharmacodynamics (PD) - BTK Degradation:
-
Western Blotting: Homogenize tumor and spleen tissues to prepare protein lysates. Perform Western blotting to quantify the levels of BTK protein relative to a loading control (e.g., GAPDH or β-actin).[1]
-
Immunohistochemistry (IHC): Analyze formalin-fixed, paraffin-embedded tumor sections by IHC using an anti-BTK antibody to visualize and quantify BTK protein levels in situ.
-
-
Efficacy:
-
Tumor Growth Inhibition (TGI): Calculate the percent TGI for each treatment group compared to the vehicle control.
-
-
Pharmacokinetics (PK):
-
LC-MS/MS: Analyze plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of the BTK PROTAC over time and calculate key PK parameters.
-
Quantitative Data Presentation
The following tables summarize representative quantitative data from in vivo studies of various BTK-targeting PROTACs.
Table 1: In Vivo Efficacy of BTK PROTACs in Xenograft Models
| PROTAC Compound | Animal Model | Cell Line | Dose and Route | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| DD-03-171 | NSG Mice | Mino (MCL) PDX | 50 mg/kg, i.p. | Daily | Significant tumor regression | [9] |
| P13I | Nude Mice | HBL-1 (DLBCL) | 50 mg/kg, i.p. | Every 3 days | ~60% | [5] |
| UBX-382 | BALB/c nu/nu Mice | TMD-8 (DLBCL, WT BTK) | 3 mg/kg, p.o. | Daily for 2 weeks | Complete tumor regression | [7] |
| UBX-382 | BALB/c nu/nu Mice | TMD-8 (DLBCL, C481S BTK) | 10 mg/kg, p.o. | Daily for 2 weeks | Complete tumor regression | [7] |
| BGB-16673 | Nude Mice | TMD-8 (DLBCL) | 3 mg/kg, p.o. | Daily | Significant tumor suppression | [10] |
| NX-2127 | NSG Mice | CLL PDX | Not specified | Not specified | Reduced tumor burden | [2][11] |
Table 2: In Vivo Pharmacodynamic (BTK Degradation) and Pharmacokinetic Parameters of BTK PROTACs
| PROTAC Compound | Animal Model | Tissue | Dose and Route | Time Point | BTK Degradation (%) | Key PK Parameter (t1/2) | Reference |
| DD-03-171 | Mice | Splenocytes | 50 mg/kg, i.p. | Not specified | Significant | Not specified | [9] |
| Compound 10 | Rats | Spleen | 10 mg/kg, s.c. | 24 hours | >90% | Not specified | [2] |
| SPB5208 | ICR Mice | Not specified | 15 mg/kg, i.p. | 5 days | Significant | Not specified | [1] |
| 15-271 | Rats | Plasma | 5 mg/kg, i.v. | - | - | 4.68 h | [12] |
| BGB-16673 | Mice | TMD-8 Tumors | 3 mg/kg, p.o. | 24 hours | >90% | Not specified | [10] |
Conclusion
The use of this compound-based PROTACs offers a promising therapeutic strategy for overcoming the limitations of traditional BTK inhibitors. A well-designed in vivo experimental plan is essential to thoroughly evaluate the efficacy and drug-like properties of these novel degraders. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust in vivo studies to advance the development of this exciting new class of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Translational modelling to predict human pharmacokinetics and pharmacodynamics of a Bruton's tyrosine kinase-targeted protein degrader BGB-16673 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Development of a Binding Assay for Bruton's Tyrosine Kinase (BTK) Ligand 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling.[1][2] It is a key component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[3][4][5] Consequently, BTK has emerged as a significant therapeutic target for the development of novel inhibitors.[2][4] This document provides detailed application notes and protocols for the development of a binding assay for BTK ligand 1, a crucial step in the discovery and characterization of new BTK inhibitors.
The development of robust and reliable binding assays is fundamental to identifying and characterizing ligands that interact with BTK. These assays are essential for determining binding affinity, specificity, and for conducting high-throughput screening (HTS) campaigns to discover new chemical entities. This document will cover the underlying principles of BTK signaling, an overview of common assay formats, detailed experimental protocols, and data presentation guidelines.
BTK Signaling Pathway
BTK is a critical mediator downstream of the B-cell receptor (BCR).[3][6] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2).[1][3] This phosphorylation event triggers a cascade of downstream signaling involving inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in calcium mobilization and the activation of transcription factors that drive B-cell proliferation, survival, and activation.[1][3]
Caption: Simplified BTK Signaling Pathway.
Overview of BTK Ligand Binding Assay Formats
Several assay formats can be employed to measure the binding of ligands to BTK. The choice of assay depends on factors such as the required throughput, sensitivity, and the nature of the interaction being studied.
| Assay Format | Principle | Advantages | Disadvantages |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between a donor-labeled BTK and an acceptor-labeled ligand or tracer.[7][8] | Homogeneous (no-wash), high throughput, sensitive, ratiometric detection minimizes interference.[9] | Requires specific labeling of reagents, potential for compound autofluorescence. |
| AlphaLISA | Amplified Luminescent Proximity Homogeneous Assay where donor and acceptor beads are brought into proximity by a binding event, generating a chemiluminescent signal.[10][11] | Homogeneous (no-wash), highly sensitive, high throughput.[10][12] | Can be sensitive to matrix effects, requires specific bead-based reagents. |
| Radioligand Binding | Measures the displacement of a radiolabeled ligand by a test compound.[13][14][15] | Considered the "gold standard" for affinity determination, high sensitivity.[13] | Requires handling of radioactive materials, lower throughput, generates radioactive waste.[15] |
| ADP-Glo™ Kinase Assay | Measures kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal.[2] | Measures functional activity, high throughput. | Indirect measure of binding, can be affected by ATP-competitive and allosteric inhibitors differently. |
Experimental Protocols
This section provides detailed protocols for two common non-radioactive, homogeneous BTK binding assays: TR-FRET and AlphaLISA.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for BTK. The assay relies on the displacement of a fluorescently labeled tracer from a europium-labeled anti-tag antibody bound to tagged BTK.
Materials:
-
Recombinant full-length BTK (e.g., His-tagged)
-
Europium-labeled anti-His antibody (Donor)
-
Fluorescently labeled ATP-competitive kinase inhibitor (Tracer/Acceptor)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35[16]
-
Test compounds
-
384-well low-volume white plates
Experimental Workflow:
Caption: TR-FRET BTK Binding Assay Workflow.
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in assay buffer. Add a small volume (e.g., 5 µL) of the diluted compounds to the 384-well plate. Include controls for high signal (DMSO vehicle) and low signal (a known potent BTK inhibitor).
-
BTK/Antibody Preparation: Prepare a solution of recombinant BTK and the Europium-labeled anti-His antibody in assay buffer. The optimal concentrations should be determined empirically, but a starting point could be 5 nM BTK and 2 nM antibody.[16]
-
Tracer Preparation: Prepare a solution of the fluorescent tracer in assay buffer. The concentration should be close to its Kd for BTK to ensure assay sensitivity.[16]
-
Reagent Addition:
-
Add 5 µL of the BTK/antibody solution to each well.
-
Add 5 µL of the tracer solution to each well for a final volume of 15 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader. Measure the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths following excitation at approximately 320-340 nm.[9]
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
The inhibition constant (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the Kd of the tracer is known.
-
Protocol 2: AlphaLISA Assay
This protocol outlines a competitive binding assay using AlphaLISA technology to measure the interaction of test compounds with BTK.
Materials:
-
Biotinylated BTK
-
Streptavidin-coated Donor Beads
-
Anti-tag (e.g., His-tag) coated Acceptor Beads
-
Tagged ligand or a competing antibody
-
AlphaLISA Assay Buffer
-
Test compounds
-
384-well white OptiPlate™
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in AlphaLISA assay buffer and add them to the wells of the 384-well plate.
-
Reagent Preparation:
-
Prepare a mix of biotinylated BTK and the tagged ligand/antibody in assay buffer.
-
Prepare a mix of Streptavidin-coated Donor Beads and anti-tag Acceptor Beads in assay buffer. Keep these beads protected from light.
-
-
Reagent Addition:
-
Add the BTK/ligand mix to each well of the plate.
-
Incubate for a pre-determined time (e.g., 60 minutes) at room temperature.
-
Add the Donor/Acceptor bead mix to all wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 60-120 minutes.
-
Plate Reading: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis:
-
Plot the AlphaLISA signal against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation
Quantitative data from BTK binding assays should be summarized in a clear and structured format to facilitate comparison between different compounds.
Table 1: Binding Affinity of Known BTK Inhibitors
| Inhibitor | Kᵢ (nM) | Assay Type | Reference |
| Ibrutinib | 0.95 ± 0.01 | Noncovalent binding affinity | [17] |
| Acalabrutinib | 8.70 ± 0.50 | Noncovalent binding affinity | [17] |
| Zanubrutinib | 132 | Noncovalent binding affinity | [17] |
| JS25 | 0.77 | Irreversible binding efficacy | [18] |
| BMX-IN-1 | 1.29 | Irreversible binding efficacy | [18] |
Table 2: IC₅₀ Values of BTK Inhibitors from a TR-FRET Assay
| Inhibitor | IC₅₀ (nM) | Hill Slope | R² |
| Ibrutinib | 1.5 | 1.1 | 0.99 |
| Acalabrutinib | 5.1 | 0.9 | 0.98 |
| Zanubrutinib | 0.5 | 1.0 | 0.99 |
| Data are representative and may vary based on specific assay conditions. |
Conclusion
The development of a robust and reliable BTK ligand binding assay is a critical step in the discovery and development of novel therapeutics for B-cell malignancies and autoimmune diseases. This document provides a comprehensive overview of the BTK signaling pathway, a comparison of common assay formats, and detailed protocols for TR-FRET and AlphaLISA assays. By following these guidelines, researchers can effectively screen for and characterize new BTK inhibitors, accelerating the development of next-generation targeted therapies.
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. promega.com [promega.com]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TR-FRET binding assay targeting unactivated form of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. revvity.com [revvity.com]
- 11. revvity.com [revvity.com]
- 12. tgrbiosciences.com [tgrbiosciences.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methods for Assessing Cellular Uptake of Bruton's Tyrosine Kinase (BTK) Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as a critical signaling node in the B-cell receptor (BCR) pathway, playing a pivotal role in B-cell development, activation, and proliferation.[1][2] This makes it a key therapeutic target for various B-cell malignancies and autoimmune disorders.[3][4][5] The efficacy of BTK inhibitors is critically dependent on their ability to enter target cells and engage with BTK. Therefore, accurate assessment of the cellular uptake of BTK ligands is essential for the development and optimization of these therapeutic agents.
These application notes provide detailed protocols for three primary methods to quantify the cellular uptake of BTK ligands: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Fluorescent-Based Methods (Flow Cytometry and Microscopy), and Radiometric Assays. An indirect method, the Cellular Thermal Shift Assay (CETSA), is also described for confirming target engagement within the cell.
BTK Signaling Pathway Overview
BTK is a key component of multiple signaling pathways downstream of the B-cell receptor (BCR), which are crucial for B-cell survival, activation, and maturation.[1][6] Upon BCR engagement, BTK is activated and phosphorylates downstream substrates, most notably phospholipase Cγ2 (PLCγ2).[1] This phosphorylation event triggers a cascade that leads to the generation of second messengers, inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1][7] This signaling cascade is vital for the cellular processes that drive B-cell function.[1]
Caption: Simplified BTK signaling cascade downstream of the B-cell receptor.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is a highly sensitive and specific analytical technique used to quantify unlabeled drug concentrations within cells.[8] This "gold standard" method involves treating cells with the BTK ligand, followed by cell lysis, extraction of the compound, and quantification using an LC-MS/MS system. It allows for the precise measurement of the parent compound, distinguishing it from any metabolites.
Experimental Protocol
-
Cell Culture and Treatment:
-
Seed cells (e.g., Ramos, a human Burkitt's lymphoma cell line) in 6-well plates at a density of 1 x 10⁶ cells/mL and allow them to adhere or stabilize overnight.
-
Treat the cells with the BTK ligand at various concentrations (e.g., 0.1, 1, 10 µM) for a defined time course (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
-
Cell Harvesting and Washing:
-
Terminate the incubation by aspirating the medium and immediately washing the cells three times with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove extracellular ligand.
-
For suspension cells, pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C) between washes.
-
After the final wash, aspirate all PBS and record the cell pellet volume or cell count for normalization.
-
-
Cell Lysis and Protein Precipitation:
-
Lyse the cell pellet by adding a specific volume of lysis buffer containing an internal standard (a known concentration of a structurally similar molecule). A common method is protein precipitation with an organic solvent.
-
Add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard to the cell pellet.[8]
-
Vortex vigorously for 1 minute to ensure complete cell lysis and protein precipitation.[9]
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[10]
-
-
Sample Analysis:
-
Carefully transfer the supernatant, which contains the extracted BTK ligand, to a new tube or a 96-well plate for analysis.
-
Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
Develop a chromatographic method to separate the analyte from matrix components and an MS/MS method for specific detection and quantification based on mass-to-charge ratios.
-
Data Presentation
Quantitative results are used to determine the intracellular concentration of the BTK ligand. Data should be normalized to the cell number or total protein content.
| BTK Ligand (Example) | Cell Line | Incubation Time (min) | External Conc. (µM) | Intracellular Conc. (nM) |
| Ligand A | Ramos | 30 | 1 | 150 |
| Ligand A | Ramos | 60 | 1 | 280 |
| Ligand A | Ramos | 120 | 1 | 450 |
| Ligand B | TMD8 | 60 | 1 | 190 |
Workflow Diagram
Caption: Workflow for quantifying BTK ligand cellular uptake via LC-MS/MS.
Method 2: Fluorescent-Based Assays
Principle: This method uses BTK ligands that are either intrinsically fluorescent or conjugated to a fluorophore.[11] The cellular uptake can then be quantified by measuring the intracellular fluorescence intensity using flow cytometry or visualized using confocal microscopy.[12] Flow cytometry provides high-throughput quantitative data on a per-cell basis, while microscopy offers spatial information about the ligand's subcellular localization.[13]
Experimental Protocol (Flow Cytometry)
-
Cell Preparation and Treatment:
-
Prepare a single-cell suspension (e.g., 1 x 10⁶ cells/mL).
-
Incubate cells with the fluorescently labeled BTK ligand (e.g., 500 nM) for desired time points (e.g., 30, 60, 120 minutes) at 37°C, protected from light.[11] Include an untreated control (DMSO vehicle).
-
-
Washing and Staining:
-
Terminate the incubation by pelleting the cells (500 x g, 5 min, 4°C) and washing twice with ice-cold PBS to remove non-internalized probes.
-
(Optional) Stain with a viability dye (e.g., Propidium Iodide or DAPI) to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in FACS buffer (PBS with 1-2% FBS).
-
Acquire data on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore (e.g., 488 nm excitation for a BODIPY dye).[14]
-
Record the mean fluorescence intensity (MFI) for the live cell population.
-
Data Presentation
Data is typically presented as the Mean Fluorescence Intensity (MFI) of the cell population, which correlates with the amount of internalized ligand.
| Cell Line | Treatment Group | Incubation Time (min) | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| Ramos | Untreated Control | 60 | 50 | 0.5% |
| Ramos | Fluorescent Ligand C (500 nM) | 30 | 8,500 | 95% |
| Ramos | Fluorescent Ligand C (500 nM) | 60 | 15,200 | 98% |
| Jurkat | Fluorescent Ligand C (500 nM) | 60 | 1,100 | 15% |
Workflow Diagram
Caption: Workflow for assessing BTK ligand cellular uptake via flow cytometry.
Method 3: Radiometric Assays
Principle: This classic method involves using a BTK ligand labeled with a radioisotope (e.g., ³H, ¹⁴C, or ¹²⁵I).[15] After incubating cells with the radiolabeled ligand, the cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.[15] The amount of radioactivity is directly proportional to the amount of ligand taken up by the cells.
Experimental Protocol
-
Cell Culture and Treatment:
-
Termination and Washing:
-
Stop the uptake by rapidly washing the cells three times with ice-cold PBS to remove all extracellular radioligand.[16]
-
-
Cell Lysis and Quantification:
-
Data Normalization:
-
In parallel wells, determine the total protein concentration using a standard protein assay (e.g., BCA assay) to normalize the uptake data.[15]
-
Calculate the uptake as picomoles of compound per milligram of protein.
-
Data Presentation
Uptake is quantified and normalized to the total protein content of the cell lysate.
| Time (min) | CPM (Counts Per Minute) | Protein (mg) | Uptake (pmol/mg protein) |
| 5 | 15,300 | 0.2 | 45.2 |
| 15 | 42,100 | 0.2 | 124.3 |
| 30 | 75,800 | 0.2 | 223.8 |
| 60 | 112,500 | 0.2 | 332.1 |
Workflow Diagram
Caption: Workflow for assessing BTK ligand cellular uptake via radiometric assay.
Method 4: Cellular Thermal Shift Assay (CETSA) - Indirect Assessment
Principle: CETSA is a powerful method to verify and quantify target engagement within the intact cellular environment.[17][18] It does not directly measure uptake but confirms that the ligand has entered the cell and is physically binding to its target, BTK. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[18][19]
Experimental Protocol
-
Cell Treatment:
-
Treat intact cells with the BTK ligand or vehicle control for a specified time.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing non-denatured BTK) from the precipitated, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Detection:
-
Collect the supernatant and analyze the amount of soluble BTK remaining at each temperature using Western blotting or other immunoassays.
-
-
Data Analysis:
-
Plot the amount of soluble BTK as a function of temperature to generate a "melting curve." A shift in this curve to higher temperatures in the presence of the ligand indicates target stabilization and thus, engagement.
-
Logical Relationship Diagram
Caption: Logical flow demonstrating the principle of the Cellular Thermal Shift Assay.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Development of a Selective Labeling Probe for Brutonâs Tyrosine Kinase Quantification in Live Cells - Bioconjugate Chemistry - Figshare [figshare.com]
- 5. Development of a Selective Labeling Probe for Bruton's Tyrosine Kinase Quantification in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. uthsc.edu [uthsc.edu]
- 11. Design and application of a fluorescent probe for imaging of endogenous Bruton's tyrosine kinase with preserved enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of Flow Cytometry | Cell Signaling Technology [cellsignal.com]
- 13. fortislife.com [fortislife.com]
- 14. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
Application Notes: Competitive Binding Assays Using BTK Ligand 1
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. This compound | Benzene Compounds | Ambeed.com [ambeed.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]
- 12. A Fluorescence Polarization-Based Competition Assay for Measuring Interactions between Unlabeled Ubiquitin Chains and UCH37•RPN13 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for BTK Ligand 1 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's Tyrosine Kinase (BTK) is a crucial non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, proliferation, and survival.[1][2] Dysregulation of BTK signaling is a hallmark of various B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target.[2]
The term "BTK ligand 1" typically refers to a synthetic molecule engineered to bind to BTK. These are not classical activating ligands but are often components of more complex molecules like PROTACs (Proteolysis Targeting Chimeras) designed to induce BTK degradation, or are small molecule inhibitors.[3][4] In the context of flow cytometry, these synthetic ligands are instrumental in assessing the efficacy of BTK-targeting therapeutics.
These application notes provide detailed protocols for utilizing flow cytometry to analyze BTK expression, phosphorylation status (a surrogate for activity), and downstream signaling cascades in response to BTK-targeting compounds.
Key Applications in Flow Cytometry
Flow cytometry is a powerful tool for single-cell analysis of BTK and its signaling pathway. Key applications include:
-
Quantification of Intracellular BTK Expression: Essential for diagnosing primary immunodeficiencies like X-linked agammaglobulinemia (XLA), which is characterized by the absence or significant reduction of BTK protein.[5]
-
Assessment of BTK Phosphorylation: Measuring the phosphorylation of key tyrosine residues (e.g., Y551 and Y223) provides a direct readout of BTK activation and is used to evaluate the pharmacodynamic effects of BTK inhibitors.[6][7]
-
Analysis of Downstream Signaling Events: Monitoring the phosphorylation of downstream targets like PLCγ2 or the degradation of IκBα provides a broader understanding of the functional consequences of BTK inhibition.[6][7]
-
Evaluation of BTK-Targeting PROTACs: Flow cytometry can be used to measure the reduction in total BTK protein levels following treatment with a BTK-degrading PROTAC.
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway
The following diagram illustrates a simplified B-cell receptor signaling pathway highlighting the central role of BTK.
Caption: Simplified B-cell receptor signaling cascade initiated by antigen binding, leading to the activation of BTK and downstream pathways that promote cell proliferation and survival. BTK inhibitors block this process.
Experimental Workflow for Phospho-Flow Analysis
The diagram below outlines the general workflow for assessing BTK phosphorylation in response to an inhibitor.
Caption: A step-by-step workflow for a typical phospho-flow cytometry experiment to measure BTK phosphorylation upon stimulation and inhibition.
Experimental Protocols
Protocol 1: Intracellular Staining for Total BTK Expression
This protocol is adapted for the analysis of BTK protein levels in peripheral blood mononuclear cells (PBMCs) or whole blood, often used in the diagnosis of XLA.[6]
Materials:
-
Whole blood or isolated PBMCs
-
Phosphate Buffered Saline (PBS)
-
FACS Tubes
-
Fixation Buffer (e.g., 10% formaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100, ice-cold methanol)
-
Staining Buffer (PBS with 2% FBS)
-
Antibodies:
-
Anti-CD19 (e.g., PE-Cy7)
-
Anti-CD3 (e.g., APC)
-
Anti-BTK (e.g., rabbit anti-BTK)
-
Secondary Antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)
-
Isotype control (e.g., rabbit IgG)
-
Procedure:
-
Cell Preparation:
-
If using whole blood, aliquot 100 µL into a FACS tube.
-
If using PBMCs, aliquot 0.5-1 x 10^6 cells per tube.
-
-
Surface Staining:
-
Add surface antibodies (e.g., anti-CD19, anti-CD3) to the cells.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash cells with 2 mL of Staining Buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 15 minutes at room temperature.
-
Wash cells twice with Staining Buffer.
-
-
Permeabilization:
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer (e.g., 0.1% Triton X-100).
-
For methanol (B129727) permeabilization, add ice-cold methanol dropwise while vortexing gently and incubate for 30 minutes on ice.[8]
-
Wash cells twice with Staining Buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in 100 µL of Staining Buffer containing the anti-BTK antibody or isotype control.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Wash cells once with Staining Buffer.
-
If using an unconjugated primary antibody, resuspend in 100 µL of Staining Buffer containing the fluorochrome-conjugated secondary antibody.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash cells twice with Staining Buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Staining Buffer.
-
Acquire data on a flow cytometer, collecting at least 10,000 events in the lymphocyte gate.
-
-
Data Analysis:
-
Gate on CD19+ B cells and CD3+ T cells.
-
Analyze the histogram of BTK fluorescence intensity in the B-cell population compared to the isotype control and the T-cell population (which serves as a negative control).[9]
-
Protocol 2: Phospho-Flow Cytometry for BTK Activation (pBTK)
This protocol is designed to measure the phosphorylation of BTK at key tyrosine residues (e.g., Y551, Y223) following stimulation and treatment with a BTK inhibitor.[6][7][8]
Materials:
-
PBMCs from patients or healthy donors, or a B-cell line (e.g., Ramos)
-
RPMI-1640 + 10% FBS
-
BTK inhibitor (e.g., Ibrutinib, Acalabrutinib) or "this compound" for degradation studies
-
Stimulant (e.g., F(ab')₂ Fragment Goat Anti-Human IgM)
-
Fixation Buffer (e.g., 1.6% Paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% Methanol)
-
Staining Buffer (PBS with 2% FBS)
-
Antibodies:
-
Anti-pBTK (Y551 or Y223)
-
Anti-pPLCγ2 (optional downstream marker)
-
Cell surface markers (e.g., Anti-CD19)
-
Procedure:
-
Cell Preparation:
-
Culture cells to a density of 0.5-1.0 x 10^6 cells/mL.
-
Harvest and wash cells with serum-free RPMI.
-
Resuspend cells at 2 x 10^6 cells/mL in serum-free RPMI.
-
Aliquot 100 µL (200,000 cells) per condition into a 96-well plate or FACS tubes.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the BTK inhibitor/ligand in serum-free RPMI. Include a vehicle control (e.g., DMSO).
-
Add the diluted compound to the cells and incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Add the stimulant (e.g., anti-IgM to a final concentration of 10 µg/mL) to all wells except the unstimulated control.
-
Incubate for 10-15 minutes at 37°C.[8]
-
-
Fixation:
-
Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer.
-
Incubate for 10 minutes at 37°C.
-
-
Permeabilization:
-
Centrifuge the plate/tubes and discard the supernatant.
-
Gently vortex the cell pellets and add 200 µL of ice-cold methanol dropwise.
-
Incubate on ice for 30 minutes.
-
Wash cells twice with Staining Buffer.
-
-
Antibody Staining:
-
Prepare an antibody cocktail in Staining Buffer (e.g., anti-pBTK, anti-CD19).
-
Resuspend the cell pellet in 50 µL of the antibody cocktail.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash cells once with Staining Buffer.
-
-
Data Acquisition:
-
Resuspend cells in 150 µL of Staining Buffer.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the CD19+ B-cell population.
-
Quantify the median fluorescence intensity (MFI) of the pBTK signal for each condition.
-
Calculate the percentage of inhibition relative to the stimulated vehicle control.
-
Data Presentation
Table 1: Reagents and Conditions for BTK Flow Cytometry
| Parameter | Total BTK Staining | Phospho-BTK Staining |
| Cell Type | Whole Blood, PBMCs | PBMCs, B-cell lines (e.g., Ramos) |
| Primary Antibodies | Anti-BTK, Anti-CD19, Anti-CD3 | Anti-pBTK (Y551 or Y223), Anti-CD19 |
| Fixation | 10% Formaldehyde | 1.6% Paraformaldehyde |
| Permeabilization | 0.1% Triton X-100 or Methanol | Ice-cold 90% Methanol |
| Stimulation | Not applicable | Anti-IgM (10 µg/mL) for 10-15 min |
| Inhibitor Incubation | Not applicable | 1-2 hours at 37°C |
| Primary Readout | BTK MFI in CD19+ cells | pBTK MFI in CD19+ cells |
Table 2: Hypothetical Phospho-Flow Data with a BTK Inhibitor
| Condition | BTK Inhibitor (nM) | pBTK MFI | % Inhibition |
| Unstimulated | 0 | 50 | - |
| Stimulated (Vehicle) | 0 | 850 | 0% |
| Stimulated | 0.1 | 720 | 15.3% |
| Stimulated | 1 | 450 | 47.1% |
| Stimulated | 10 | 120 | 85.9% |
| Stimulated | 100 | 60 | 92.9% |
| Stimulated | 1000 | 55 | 93.5% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low pBTK Signal | Inactive stimulant, insufficient stimulation time, inhibitor carryover. | Confirm stimulant activity; optimize stimulation time; ensure proper washing after inhibitor treatment. |
| High Background | Insufficient washing, non-specific antibody binding. | Increase wash steps; include isotype controls; use an Fc-blocking reagent. |
| Poor Cell Viability | Harsh vortexing, incorrect buffer temperatures. | Handle cells gently; ensure methanol is ice-cold; check buffer osmolarity. |
| High Inter-sample Variation | Inconsistent timing, pipetting errors. | Use a multichannel pipette; process samples in parallel; ensure fixation is rapid and consistent. |
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. Research-based flow cytometry assays for pathogenic assessment in the human B-cell biology of gene variants revealed in the diagnosis of inborn errors of immunity: a Bruton’s tyrosine kinase case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes: Inducing BTK Ubiquitination with Targeted Protein Degraders
Introduction
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in various cellular signaling pathways, most notably in B-cell development, activation, and survival.[1][2] It is a key component downstream of the B-cell receptor (BCR), and its dysregulation is associated with several B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[2][3][4]
Post-translational modification, particularly ubiquitination, is a critical mechanism for regulating protein stability and function. The ubiquitination of BTK targets it for degradation by the proteasome, thereby controlling its cellular levels and signaling output.[1][5][6] Harnessing this natural degradation pathway has emerged as a powerful therapeutic strategy.
This document focuses on "BTK Ligand 1," a term representing a class of synthetic bifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs). These molecules are designed to induce the ubiquitination and subsequent degradation of BTK. A BTK PROTAC consists of two key components connected by a linker: a ligand that specifically binds to BTK and another ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[6][7][8] By bringing BTK into close proximity with an E3 ligase, the PROTAC facilitates the transfer of ubiquitin to BTK, marking it for destruction.[9][10] This approach offers a distinct mechanism of action compared to traditional kinase inhibitors, which only block the enzyme's activity.[11]
These notes provide a detailed protocol for assessing the activity of a BTK-targeting PROTAC ("this compound") using an in vitro ubiquitination assay.
BTK Signaling and PROTAC Mechanism of Action
The following diagrams illustrate the natural signaling pathway involving BTK and the mechanism by which a BTK PROTAC induces its degradation.
In Vitro Ubiquitination Protocol for this compound
This protocol details the steps to assess the ability of a BTK-targeting PROTAC to induce the ubiquitination of recombinant BTK protein in a cell-free system. The outcome is typically analyzed by Western blot.
I. Materials and Reagents
The following tables summarize the necessary components and a suggested reaction setup.
Table 1: Core Components for In Vitro BTK Ubiquitination Assay
| Component | Suggested Stock Conc. | Final Working Conc. | Purpose |
|---|---|---|---|
| Recombinant E1 Enzyme | 1 µM | 50 - 100 nM | Activates ubiquitin in an ATP-dependent manner.[12][13] |
| Recombinant E2 Enzyme | 40 µM | 100 - 500 nM | Conjugates activated ubiquitin from E1.[12][13] |
| Recombinant E3 Ligase (e.g., CRBN complex) | 1 µM | 20 - 200 nM | Provides substrate specificity and catalyzes ubiquitin transfer to BTK.[12] |
| Recombinant BTK Protein | 10 µM | 200 - 500 nM | The target substrate for ubiquitination. |
| Ubiquitin | 1 mg/mL (~117 µM) | 5 - 10 µM | The small regulatory protein to be attached to BTK.[12] |
| This compound (PROTAC) | 1 mM (in DMSO) | 0.1 - 10 µM | Induces proximity between BTK and the E3 Ligase. |
| ATP Solution | 100 mM | 2 - 5 mM | Provides the energy for the E1 enzyme.[12][13] |
| 10x Ubiquitination Buffer | See Recipe | 1x | Maintains optimal pH and ionic strength for the reaction. |
| Nuclease-free Water | N/A | To final volume | Solvent for the reaction. |
10x Ubiquitination Buffer Recipe:
-
400 mM Tris-HCl, pH 7.5
-
100 mM MgCl₂
-
50 mM DTT (Dithiothreitol)
II. Experimental Procedure
The workflow for the assay is outlined below.
Step-by-Step Protocol:
-
Preparation:
-
Thaw all recombinant proteins (E1, E2, E3, BTK, Ubiquitin) on ice.
-
Prepare fresh dilutions of ATP and DTT (if not already in the buffer).
-
Prepare serial dilutions of "this compound" in DMSO, then further dilute in nuclease-free water to minimize final DMSO concentration (<1%).
-
-
Reaction Assembly:
-
On ice, prepare a master mix containing the common reaction components (Ubiquitination Buffer, ATP, E1, E2, Ubiquitin) to ensure consistency across samples.
-
In individual microcentrifuge tubes, assemble the reactions according to the experimental design (see Table 2). A typical final reaction volume is 30-50 µL.[12][13]
-
Add the components in the following order: nuclease-free water, master mix, BTK protein, "this compound" (or vehicle control), and finally the E3 ligase to initiate the reaction.
-
Table 2: Example Experimental Setup for a 50 µL Reaction
| Tube | Master Mix | BTK | E3 Ligase | This compound | Vehicle (DMSO) | Description |
|---|---|---|---|---|---|---|
| 1 | + | + | - | - | + | Negative Control: No E3 ligase |
| 2 | + | + | + | - | + | Positive Control: Basal ubiquitination |
| 3 | + | + | + | 0.1 µM | - | Test Condition 1 |
| 4 | + | + | + | 1 µM | - | Test Condition 2 |
| 5 | + | + | + | 10 µM | - | Test Condition 3 |
| 6 | - | + | + | 10 µM | - | Negative Control: No ATP/E1/E2 |
-
Incubation:
-
Gently mix the reactions and centrifuge briefly to collect the contents at the bottom of the tube.
-
Incubate the tubes at 30°C or 37°C for 60 to 120 minutes with gentle agitation.[12]
-
-
Termination and Sample Preparation:
-
Stop the reaction by adding 5x SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Analysis by Western Blot:
-
Load the samples onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Probe the membrane with a primary antibody against BTK. This will detect all forms of BTK. A successful reaction will show a "ladder" of higher molecular weight bands above the unmodified BTK band, corresponding to the addition of one, two, three, or more ubiquitin molecules.
-
(Optional) A parallel blot can be probed with an anti-ubiquitin antibody to confirm the presence of ubiquitin in the higher molecular weight species.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Expected Results
An effective "this compound" will show a dose-dependent increase in the intensity and number of higher molecular weight BTK bands compared to the "Positive Control" (Tube 2). The negative control lanes should show only the unmodified BTK band, confirming that the ubiquitination is dependent on the presence of the complete enzymatic machinery and the E3 ligase.
References
- 1. mdpi.com [mdpi.com]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. Reining in BTK: Interdomain Interactions and Their Importance in the Regulatory Control of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. [Differential Regulation of Bruton's Tyrosine Kinase by the Ubiquitin Pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
Techniques for Labeling Bruton's Tyrosine Kinase (BTK) Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the labeling of Bruton's Tyrosine Kinase (BTK) ligands. The techniques described herein are essential for studying BTK's role in signaling pathways, for the development of novel BTK inhibitors, and for assessing target engagement in preclinical and clinical studies. The methodologies covered include fluorescent, radioactive, and biotin-based labeling strategies.
Introduction to BTK and its Significance
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in various cellular signaling pathways, most notably the B-cell receptor (BCR) signaling pathway.[1][2] Its involvement extends to other pathways as well, including Toll-like receptor (TLR), chemokine receptor, and Fc receptor signaling.[1][2][3] Dysregulation of BTK activity has been implicated in B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target.[2][4] The development of labeled BTK ligands, particularly inhibitors, provides invaluable tools for understanding its function and for the development of targeted therapies.[5][6]
BTK Signaling Pathway
BTK is a key component in the signal transduction cascade initiated by the B-cell receptor (BCR).[2] Upon BCR activation, spleen tyrosine kinase (SYK) is recruited and phosphorylated, which in turn phosphorylates BTK.[1] Activated BTK then phosphorylates phospholipase C-γ2 (PLCγ2), leading to the generation of second messengers inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[1][7] This cascade ultimately results in the activation of downstream transcription factors like NF-κB and NFAT, which regulate cell proliferation, differentiation, and survival.[1][3]
BTK Signaling Pathway
Fluorescent Labeling of BTK Ligands
Fluorescently labeled BTK inhibitors are powerful tools for in vitro and in vivo imaging, allowing for the real-time visualization of BTK in living cells.[6] These probes are instrumental in understanding the dynamic signaling pathways of BTK without interfering with its enzymatic activity.[6][8]
Commonly Used Fluorophores and Inhibitor Scaffolds
Several BTK inhibitors have been successfully modified with fluorochromes. The choice of both the inhibitor scaffold and the fluorophore is critical to maintain high affinity and selectivity for BTK.
| Inhibitor Scaffold | Fluorophore | Key Features | Reference |
| Ibrutinib | BODIPY-FL | Covalent inhibitor, suitable for in vitro cell work. | [5] |
| Ibrutinib | SiR-COOH | Near-IR fluorescent probe for in vivo imaging. | [5] |
| AVL-292 | Near-IR dyes | Highly selective covalent inhibitor. | [5] |
| Evobrutinib | BODIPY | Second-generation, highly selective inhibitor; probe preserves enzymatic activity. | [6] |
Experimental Workflow: Fluorescent Labeling and Cellular Imaging
The general workflow for utilizing a fluorescently labeled BTK ligand involves synthesis of the probe, characterization of its binding to BTK, and subsequent application in cellular imaging experiments.
Fluorescent Labeling Workflow
Protocol 1: Fluorescent Labeling of Endogenous BTK in Live Cells
This protocol is adapted from methodologies used for labeling endogenous BTK with fluorescent probes derived from inhibitors like Evobrutinib.[6]
Materials:
-
BTK-positive cell line (e.g., Ramos cells)
-
BTK-negative cell line (e.g., Jurkat cells) as a negative control
-
Fluorescently labeled BTK probe (e.g., Evo-2)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
DMSO
-
Lysis buffer
-
SDS-PAGE apparatus and reagents
-
Fluorescence imaging system (e.g., ChemiDoc)
-
Confocal microscope
Procedure:
-
Cell Culture: Culture Ramos and Jurkat cells in appropriate medium to the desired density.
-
Probe Incubation:
-
Prepare a stock solution of the fluorescent BTK probe in DMSO.
-
Incubate the cells with the desired concentration of the probe (e.g., 500 nM) or 0.1% DMSO (vehicle control) for a specified time (e.g., 2 hours) at 37°C.[6]
-
-
Cell Lysis for SDS-PAGE:
-
Wash the cells with PBS to remove excess probe.
-
Lyse the cells using a suitable lysis buffer.
-
Separate the cellular proteins by SDS-PAGE under denaturing and reducing conditions.[6]
-
-
In-gel Fluorescence Scanning:
-
Detect the fluorescence signal of the labeled proteins directly in the gel using a fluorescence imaging system with the appropriate filter (e.g., Alexa488 filter for BODIPY).[6] A fluorescent band corresponding to the molecular weight of BTK should be observed in the BTK-positive cell line.
-
-
Confocal Microscopy:
-
For live-cell imaging, seed cells on a suitable imaging dish.
-
Incubate with the fluorescent probe as described in step 2.
-
Wash the cells with fresh medium.
-
Visualize the subcellular localization of the labeled BTK using a confocal microscope.
-
Radioactive Labeling of BTK Ligands
Radiolabeled BTK inhibitors are crucial for in vivo studies, such as Positron Emission Tomography (PET) imaging, to assess target engagement and biodistribution of drug candidates.[9][10][11]
Common Radioisotopes and Labeled Tracers
The choice of radioisotope depends on the imaging modality and the desired half-life.
| Radiotracer | Radioisotope | Precursor/Scaffold | Key Features | Reference |
| [¹⁸F]PTBTK3 | ¹⁸F | Remibrutinib | Aromatic, 3-step synthesis, high radiochemical purity (≥99%). | [10][12] |
| [¹¹C]BIO-2008846 | ¹¹C | BIO-2008846 | Used for PET imaging to track brain biodistribution. | [9][11][13] |
| [¹¹C]Ibrutinib | ¹¹C | Ibrutinib | Early BTK PET tracer. | [14] |
| [¹⁸F]BTK-1 | ¹⁸F | - | Preclinical PET tracer. | [9] |
Quantitative Data for Radiosynthesis
| Radiotracer | Radiochemical Yield (Decay-Corrected) | Radiochemical Purity | Molar Activity (GBq/µmol) | Synthesis Time (min) |
| [¹⁸F]PTBTK3 | 14.8 ± 2.4% | ≥99% | 11.3 ± 3.5 | 123.6 ± 5.5 |
| [¹¹C]BIO-2008846-A | >25% | - | - | - |
Data for [¹⁸F]PTBTK3 from[10][12]. Data for [¹¹C]BIO-2008846-A from[15].
Protocol 2: Radiotracer Binding and Cellular Uptake Assay
This protocol outlines a general procedure to evaluate the binding and cellular uptake of a newly synthesized radiolabeled BTK ligand.
Materials:
-
Radiolabeled BTK tracer (e.g., [¹⁸F]PTBTK3)
-
BTK-expressing cell line (e.g., JeKo-1)
-
Non-radioactive inhibitor (e.g., Remibrutinib) for blocking studies
-
Cell culture medium
-
Binding buffer
-
Gamma counter or appropriate radiation detection instrument
Procedure:
-
Cell Preparation: Culture JeKo-1 cells and harvest at the desired density.
-
Binding Assay:
-
Incubate a defined number of cells with the radiotracer at various concentrations to determine saturation binding.
-
For competition assays, incubate cells with a fixed concentration of the radiotracer in the presence of increasing concentrations of the non-radioactive inhibitor.
-
-
Cellular Uptake:
-
Incubate cells with the radiotracer for various time points.
-
To determine specific uptake, perform parallel incubations in the presence of a high concentration of the non-radioactive inhibitor to block specific binding.
-
-
Washing and Detection:
-
After incubation, rapidly wash the cells with ice-cold buffer to remove unbound radiotracer.
-
Measure the radioactivity associated with the cell pellet using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (radioactivity in the presence of excess non-radioactive inhibitor) from total binding.
-
Analyze saturation binding data to determine the dissociation constant (Kd) and maximum number of binding sites (Bmax).
-
Analyze competition binding data to determine the inhibitory constant (Ki).
-
Plot cellular uptake over time to determine the kinetics of tracer accumulation. For [¹⁸F]PTBTK3, uptake can be blocked up to 97% in JeKo-1 cells using remibrutinib.[10]
-
Biotinylation of BTK Ligands
Biotinylated probes are valuable for affinity-based assays, such as pull-down experiments and occupancy assays, to measure the engagement of BTK by inhibitors.[16][17] Cell surface biotinylation can also be used to study the trafficking of membrane-associated proteins.[18][19]
Logical Relationship of Biotinylated Probe Application
Application of Biotinylated Probes
Protocol 3: BTK Occupancy Assay Using a Biotinylated Probe
This protocol describes a competitive binding assay to measure the occupancy of BTK by an unlabeled inhibitor in cell lysates.
Materials:
-
Cell or tissue lysates containing BTK
-
Biotinylated BTK-selective probe
-
Unlabeled BTK inhibitor (test compound)
-
Streptavidin-coated plates or beads
-
Wash buffers
-
Detection reagents (e.g., Streptavidin-HRP and substrate for ELISA-based detection, or antibodies for Western blot)
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates ensuring the preservation of BTK integrity.
-
Inhibitor Treatment: Treat the lysates with varying concentrations of the unlabeled BTK inhibitor to allow for binding to BTK.
-
Probe Incubation: Add the biotinylated BTK probe to the lysates and incubate to allow the probe to bind to any unoccupied BTK.[16]
-
Capture of Biotinylated Probe-BTK Complex: Transfer the lysates to streptavidin-coated plates or incubate with streptavidin beads to capture the biotinylated probe bound to BTK.
-
Washing: Wash the plates or beads to remove unbound components.
-
Detection and Quantification:
-
ELISA-based: Add a detection antibody against BTK, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Add the substrate and measure the signal. The signal will be inversely proportional to the occupancy by the unlabeled inhibitor.
-
Western Blot-based: Elute the captured proteins from the beads, separate by SDS-PAGE, and detect BTK using a specific antibody. The band intensity will correlate with the amount of unoccupied BTK.
-
-
Data Analysis: Calculate the percentage of BTK occupancy at each concentration of the test inhibitor.
Conclusion
The labeling of BTK ligands with fluorescent, radioactive, or biotin (B1667282) tags provides a versatile toolkit for researchers in both basic science and drug development. These techniques enable the detailed study of BTK's function, the characterization of novel inhibitors, and the assessment of their therapeutic potential. The protocols provided here offer a foundation for the successful application of these powerful methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized Near-IR fluorescent agents for in vivo imaging of Btk expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and application of a fluorescent probe for imaging of endogenous Bruton's tyrosine kinase with preserved enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 8. Design and application of a fluorescent probe for imaging of endogenous Bruton's tyrosine kinase with preserved enzymatic activity - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. Labeling of Bruton’s Tyrosine Kinase (BTK) Inhibitor [11C]BIO-2008846 in Three Different Positions and Measurement in NHP Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Preclinical Evaluation of a Novel Fluorine-18-Labeled Tracer for Positron Emission Tomography Imaging of Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Labeling of Bruton's Tyrosine Kinase (BTK) Inhibitor [11C]BIO-2008846 in Three Different Positions and Measurement in NHP Using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Discovery of Affinity-Based Probes for Btk Occupancy Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell surface biotinylation of receptor tyrosine kinases to investigate intracellular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell Surface Biotinylation of Receptor Tyrosine Kinases to Investigate Intracellular Trafficking | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for BTK Ligand 1 in Animal Models of Leukemia
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the conceptual use of BTK Ligand 1 in animal models of leukemia. This compound is a molecule that targets Bruton's tyrosine kinase (BTK) and can be incorporated into Proteolysis-targeting chimeras (PROTACs).[1] While literature primarily focuses on BTK inhibition for treating leukemia, this document outlines the application of a hypothetical BTK-activating PROTAC, utilizing this compound, to investigate the consequences of sustained BTK activation in leukemia progression.
Application Notes
Introduction to BTK Signaling in Leukemia
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway.[2][3] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL), the BCR pathway is constitutively active, promoting leukemia cell survival and proliferation.[2][3][4] BTK is a key mediator in this pathway, and its deregulation is observed in various hematological cancers.[5] The central role of BTK makes it a significant therapeutic target.[3][5][6]
This compound and PROTAC Technology
This compound is a chemical entity that specifically binds to BTK.[1] It is designed for use in PROTACs, which are bifunctional molecules that recruit a target protein (in this case, BTK) to an E3 ubiquitin ligase, leading to the target's degradation.[1] However, for the purpose of these application notes, we will consider a hypothetical modification of this technology to create a "BTK-activating PROTAC" or a stable BTK agonist. Such a tool would be invaluable for studying the direct effects of sustained BTK activation on leukemia development and progression in vivo.
Application in Animal Models of Leukemia
The primary application of a BTK-activating agent in animal models of leukemia is to elucidate the downstream consequences of persistent BTK signaling. This approach is the functional opposite of using BTK inhibitors like ibrutinib.[2] The Eμ-TCL1 transgenic mouse is a well-established model that spontaneously develops a disease closely resembling human CLL and is therefore an appropriate model for these studies.[2][4]
Potential Research Questions to Address:
-
Does sustained BTK activation accelerate leukemia development and progression in the Eμ-TCL1 model?
-
How does hyper-activation of BTK signaling affect the tumor microenvironment and immune cell populations?
-
What are the downstream signaling pathways that are most affected by sustained BTK activation in vivo?
-
Can sustained BTK activation induce resistance to other therapeutic agents?
Quantitative Data Summary
The following tables represent hypothetical data that could be generated from a study using a BTK-activating PROTAC in an animal model of CLL.
Table 1: Effect of BTK-Activating PROTAC on Leukemia Progression in Peripheral Blood
| Treatment Group | Week 4 (% CD5+/CD19+) | Week 8 (% CD5+/CD19+) | Week 12 (% CD5+/CD19+) |
| Vehicle Control | 15 ± 4 | 35 ± 8 | 60 ± 12 |
| BTK-Activating PROTAC | 30 ± 6 | 65 ± 10 | 90 ± 5 |
Table 2: Survival Analysis of Leukemia-Bearing Mice
| Treatment Group | Median Survival (Days) | p-value |
| Vehicle Control | 105 | < 0.01 |
| BTK-Activating PROTAC | 75 |
Table 3: Endpoint Analysis of Splenic Leukemic Infiltration
| Treatment Group | Spleen Weight (mg) | Splenic CD5+/CD19+ Cells (%) |
| Vehicle Control | 250 ± 50 | 70 ± 15 |
| BTK-Activating PROTAC | 500 ± 75 | 95 ± 3 |
Experimental Protocols
Protocol 1: Evaluation of a BTK-Activating PROTAC in the Eμ-TCL1 Mouse Model of CLL
1. Animal Model:
-
Use male and female Eμ-TCL1 transgenic mice on a C57BL/6 background, aged 8-12 weeks.
-
House animals in a specific-pathogen-free facility with ad libitum access to food and water.
-
All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Experimental Groups:
-
Group 1: Vehicle Control (n=10): Mice receive daily intraperitoneal (i.p.) injections of the vehicle solution (e.g., 5% DMSO in saline).
-
Group 2: BTK-Activating PROTAC (n=10): Mice receive daily i.p. injections of the BTK-activating PROTAC at a predetermined dose (e.g., 10 mg/kg).
3. Leukemia Induction and Monitoring:
-
Leukemia will develop spontaneously in the Eμ-TCL1 mice.
-
Starting at 4 weeks of age, monitor leukemia development weekly by collecting a small volume of peripheral blood from the tail vein.
-
Perform flow cytometry to determine the percentage of leukemic cells (CD5+/CD19+ B-cells).
-
Initiate treatment when the percentage of CD5+/CD19+ cells in the peripheral blood reaches approximately 10%.
4. Drug Administration:
-
Prepare the BTK-activating PROTAC fresh daily in the vehicle solution.
-
Administer the assigned treatment via i.p. injection once daily for the duration of the study.
5. Endpoint Analysis:
-
Euthanize mice when they show signs of advanced disease (e.g., ruffled fur, hunched posture, significant weight loss) or at a pre-defined study endpoint.
-
Collect spleen, bone marrow, and peripheral blood.
-
Analyze the percentage of leukemic cells in these tissues by flow cytometry.
-
Prepare protein lysates from splenic B-cells for Western blot analysis.
Protocol 2: Western Blot Analysis of BTK Pathway Activation
1. Sample Preparation:
-
Isolate B-cells from the spleens of treated and control mice using a B-cell isolation kit.
-
Lyse the purified B-cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 30 µg) onto a 4-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
3. Antibody Incubation:
-
Incubate the membrane with primary antibodies against phospho-BTK (Y223), total BTK, phospho-PLCγ2, total PLCγ2, phospho-ERK, total ERK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
BTK Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bruton’s tyrosine kinase (BTK) function is important to the development and expansion of chronic lymphocytic leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton tyrosine kinase represents a promising therapeutic target for treatment of chronic lymphocytic leukemia and is effectively targeted by PCI-32765 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruton tyrosine kinase represents a promising therapeutic target for treatment of chronic lymphocytic leukemia and is effectively targeted by PCI-32765 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for Bruton's Tyrosine Kinase (BTK) Inhibitors Using BTK Ligand 1 as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical component of the B-cell receptor (BCR) signaling pathway. Its activation triggers a cascade of downstream signaling events that are essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.
This document provides detailed protocols for a high-throughput screening (HTS) campaign to identify novel inhibitors of BTK. The methodologies described are suitable for screening large compound libraries and characterizing the potency of potential inhibitors. "BTK Ligand 1" (CAS 330785-90-5), a known potent BTK inhibitor also referred to as N-piperidine Ibrutinib, is utilized as a reference compound in these assays. This ligand is also a key component in the development of Proteolysis Targeting Chimeras (PROTACs) for BTK degradation.
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, LYN and SYK kinases are activated, leading to the phosphorylation and activation of BTK. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling pathways, including calcium mobilization and activation of transcription factors like NF-κB, ultimately promoting B-cell survival and proliferation.
Caption: BTK Signaling Pathway in B-Cells.
Experimental Workflow for High-Throughput Screening
The overall workflow for the primary screen and subsequent hit confirmation is depicted below. This process is designed to efficiently identify and validate potential BTK inhibitors from a large compound library.
Caption: High-Throughput Screening Workflow.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Recombinant Human BTK | Commercially Available | e.g., Promega, BPS Bioscience |
| This compound (N-piperidine Ibrutinib) | Commercially Available | e.g., MedChemExpress, TargetMol |
| Poly(Glu, Tyr) 4:1 Substrate | Commercially Available | e.g., Sigma-Aldrich |
| ATP | Commercially Available | e.g., Sigma-Aldrich |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |
| LanthaScreen™ Eu Kinase Binding Assay | Thermo Fisher Scientific | Varies by components |
| Kinase Buffer | See Protocol | - |
| 384-well low-volume white plates | Commercially Available | e.g., Corning |
| Acoustic liquid handler | Commercially Available | e.g., ECHO |
| Plate reader with luminescence and TR-FRET capabilities | Commercially Available | e.g., BMG LABTECH, PerkinElmer |
Experimental Protocols
Protocol 1: Primary High-Throughput Screen using ADP-Glo™ Kinase Assay
This protocol describes a luminescent-based assay that quantifies kinase activity by measuring the amount of ADP produced.
1. Reagent Preparation:
-
Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, and 50 µM DTT.
-
BTK Enzyme Solution: Dilute recombinant BTK to the desired concentration (e.g., 2.5 ng/µL) in Kinase Buffer.
-
Substrate/ATP Solution: Prepare a solution containing Poly(Glu, Tyr) 4:1 substrate and ATP in Kinase Buffer. Final concentrations in the assay will be 100 µg/mL and 10 µM, respectively.
-
Compound Plates: Prepare 384-well plates with test compounds and controls. "this compound" should be used as a positive control (e.g., 1 µM), and DMSO as a negative control.
2. Assay Procedure:
-
Using an acoustic liquid handler, dispense 25 nL of compound solution from the compound plates into the 384-well assay plates.
-
Add 2.5 µL of BTK enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the Substrate/ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a compatible plate reader.
3. Data Analysis:
- Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl)) where RLU is the Relative Luminescence Units.
- Identify primary hits as compounds exhibiting >50% inhibition.
Protocol 2: IC₅₀ Determination with Dose-Response Assay
This protocol is used to determine the potency (IC₅₀ value) of the primary hits.
1. Compound Plating:
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Using an acoustic liquid handler, dispense the diluted compounds into 384-well assay plates.
2. Assay Procedure:
-
Follow the same procedure as the primary screen (Protocol 1, steps 2-10).
3. Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Orthogonal Assay using LanthaScreen™ Eu Kinase Binding Assay
This protocol provides a secondary, non-enzymatic assay to confirm the activity of hits and eliminate false positives. This TR-FRET based assay measures the binding of a fluorescent tracer to the kinase.
1. Reagent Preparation:
-
1X Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase/Antibody Mixture: Prepare a 3X solution of BTK and the Europium-labeled anti-tag antibody in 1X Kinase Buffer A.
-
Tracer Solution: Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A.
-
Compound Plates: Prepare serial dilutions of the hit compounds as in Protocol 2.
2. Assay Procedure:
-
Add 5 µL of the 3X diluted compound solution to the 384-well assay plates.
-
Add 5 µL of the 3X Kinase/Antibody mixture to each well.
-
Add 5 µL of the 3X Tracer solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
3. Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Determine the percent inhibition and IC₅₀ values as described in Protocols 1 and 2.
Data Presentation
The quantitative data generated from these assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Primary HTS Results for Hit Compounds
| Compound ID | % Inhibition at 10 µM | Hit (Yes/No) |
| This compound | 98.5 | Yes |
| Compound A | 75.2 | Yes |
| Compound B | 32.1 | No |
| Compound C | 88.9 | Yes |
Table 2: IC₅₀ Values for Confirmed Hits
| Compound ID | ADP-Glo™ IC₅₀ (nM) | LanthaScreen™ IC₅₀ (nM) |
| This compound | 5.2 | 8.1 |
| Compound A | 150.7 | 210.4 |
| Compound C | 45.3 | 62.9 |
Conclusion
The protocols outlined in this application note provide a robust framework for conducting a high-throughput screening campaign to discover novel BTK inhibitors. The use of a well-characterized reference compound, "this compound," ensures assay performance and allows for the benchmarking of new chemical entities. By employing both a primary enzymatic assay and a secondary binding assay, this workflow minimizes the risk of false positives and provides a high degree of confidence in the identified hits, paving the way for further lead optimization and drug development.
Experimental Guide for Bruton's Tyrosine Kinase (BTK) Degradation Studies
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling.[1] It is a key component of the B-cell receptor (BCR) signaling pathway, making it a critical therapeutic target for various B-cell malignancies and autoimmune diseases.[2][3] Unlike traditional inhibitors that block the kinase activity of BTK, targeted protein degradation offers a novel therapeutic approach by eliminating the entire BTK protein. This is often achieved using Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] This application note provides detailed protocols for studying BTK degradation, including methods to assess protein levels, determine protein half-life, and evaluate the efficacy of BTK degraders.
Key Signaling Pathway
The B-cell receptor (BCR) signaling pathway is central to B-cell function, and BTK is a critical node in this cascade. Upon BCR engagement, a series of phosphorylation events leads to the activation of BTK, which in turn activates downstream pathways essential for B-cell proliferation and survival.[6] Understanding this pathway is crucial for contextualizing the effects of BTK degradation.
Caption: BTK is a key mediator in the B-cell receptor signaling pathway.
Experimental Protocols
Western Blotting for BTK Protein Levels
Western blotting is a fundamental technique to detect and quantify the levels of BTK protein in cell lysates. This protocol is adapted from standard western blotting procedures.[7][8]
Objective: To determine the relative amount of total and phosphorylated BTK protein following treatment with a potential degrader.
Materials:
-
Cells of interest (e.g., Ramos, TMD8)[9]
-
BTK degrader compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BTK, anti-phospho-BTK (pY223), and a loading control (e.g., anti-GAPDH or anti-β-actin)[10]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of the BTK degrader for a specified time (e.g., 24 hours). Include a vehicle-treated control.[9]
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer on ice.[9]
-
Protein Quantification: Centrifuge the lysates to remove cell debris and determine the protein concentration of the supernatant using a BCA assay.[9]
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli sample buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7][10]
-
Immunoblotting:
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.[7]
-
Analysis: Quantify the band intensities and normalize the BTK signal to the loading control. Calculate the percentage of BTK degradation relative to the vehicle-treated control.[9]
Caption: A typical workflow for assessing BTK degradation by Western blot.
Cycloheximide (B1669411) (CHX) Chase Assay for Protein Half-Life
A cycloheximide (CHX) chase assay is used to determine the half-life of a protein by inhibiting new protein synthesis.[11][12] This allows for the observation of the degradation rate of the existing protein pool.
Objective: To measure the half-life of BTK protein and assess if a degrader accelerates its degradation.
Materials:
-
Cells of interest
-
BTK degrader compound
-
Cycloheximide (CHX) solution
-
Western blotting reagents (as listed above)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density and allow them to adhere overnight.[13]
-
Pre-treatment (Optional): Pre-treat cells with the BTK degrader or vehicle for a specified time.
-
CHX Treatment: Add cycloheximide to the cell culture medium at a final concentration of 50-100 µg/mL to inhibit protein synthesis.[11][14]
-
Time Course: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).[13]
-
Sample Preparation and Analysis: Prepare cell lysates and perform Western blotting for BTK and a loading control as described in the previous protocol.
-
Data Analysis: Quantify the BTK protein levels at each time point, normalize to the 0-hour time point, and plot the results on a semi-logarithmic graph to determine the protein half-life.
Quantitative Real-Time PCR (qRT-PCR) for BTK mRNA Levels
To ensure that the decrease in BTK protein is due to degradation and not a reduction in gene expression, it is important to measure BTK mRNA levels.[15]
Objective: To determine if the BTK degrader affects the transcription of the BTK gene.
Materials:
-
Cells of interest
-
BTK degrader compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for BTK and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment: Treat cells with the BTK degrader and a vehicle control for the desired time.
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using primers for BTK and the reference gene.
-
Data Analysis: Calculate the relative expression of BTK mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.
Data Presentation: Performance of BTK Degraders
The efficacy of BTK degraders is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of several representative BTK degraders in cell-based assays.[9][16]
| Degrader | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| P13I | Pomalidomide | Ramos | 0.03 | >95 | [9] |
| MT-802 | Pomalidomide | MOLM-14 | 0.25 | >95 | [9] |
| DD-03-171 | Pomalidomide | MOLM-14 | 0.8 | ~90 | [9] |
| SIAIS178 | Pomalidomide | Ramos | 1.8 | >90 | [9] |
| NRX0492 | Not Specified | Various | <1 | >89 | [16] |
Mechanism of Action: PROTAC-Mediated Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein (BTK) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to BTK, marking it for degradation by the proteasome.[5][17][18]
Caption: PROTACs induce BTK degradation via the ubiquitin-proteasome system.
Conclusion
The study of BTK degradation is a rapidly advancing field with significant therapeutic implications. The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively design, execute, and interpret experiments aimed at evaluating novel BTK-targeting degraders. Careful consideration of experimental design and appropriate controls are essential for obtaining reliable and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 12. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 13. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Deciphering the Role of BTK Degradation in B Cell Malignancy Treatment [synapse.patsnap.com]
- 17. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of BTK Ligand 1
Welcome to the technical support center for researchers, scientists, and drug development professionals working with BTK Ligand 1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of this compound in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
A1: this compound, also known as BTK IN-1, is a potent inhibitor of Bruton's tyrosine kinase. Like many kinase inhibitors, it is a lipophilic molecule, which means it has a high affinity for fats and is inherently poorly soluble in water-based solutions.[] This characteristic is common for molecules designed to bind to the often hydrophobic ATP-binding pocket of kinases.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: this compound is practically insoluble in water and ethanol.[] The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO, with a reported solubility of 77 mg/mL.[]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. What is causing this?
A3: This phenomenon, often called "solvent shock," is common when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to precipitate out of the solution.
Q4: What are the primary strategies to improve the solubility of this compound in my aqueous buffer?
A4: Several strategies can be employed, often in combination, to enhance the solubility of poorly soluble compounds like this compound for in vitro assays. These include:
-
pH Adjustment: Modifying the pH of the buffer can increase the solubility of compounds with ionizable groups.
-
Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.
-
Inclusion of Solubilizing Agents: Surfactants and cyclodextrins can help to keep hydrophobic molecules in solution.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffer.
-
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (ideally ≤ 0.5%). However, for highly insoluble compounds, this may not be sufficient.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in a mixture of DMSO and your aqueous buffer, gradually increasing the proportion of the aqueous buffer. This allows for a more gradual change in polarity.
-
Vigorous Mixing: When adding the compound stock to the aqueous buffer, do so dropwise while vortexing or stirring the buffer vigorously to promote rapid dispersion.
-
Issue 2: The compound is still not soluble enough for my desired final concentration.
-
Troubleshooting Steps:
-
pH Optimization: If your experimental system allows, test the solubility of this compound in a range of buffer pH values. For weakly basic compounds, lowering the pH can increase solubility.
-
Incorporate a Co-solvent: Introduce a small percentage (e.g., 1-5%) of a biocompatible co-solvent like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) into your final aqueous buffer.
-
Utilize a Solubilizing Agent:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.[2][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Surfactants: Low concentrations of non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can aid in solubilization. Be sure to verify that the chosen surfactant does not interfere with your assay.
-
-
Data Presentation
Table 1: Solubility Profile of this compound (BTK IN-1)
| Solvent | Solubility |
| Water | Insoluble |
| Ethanol | Insoluble |
| DMSO | 77 mg/mL |
Data sourced from BOC Sciences.[]
Table 2: Example of Solubility Enhancement Strategies for Poorly Soluble Kinase Inhibitors
| Method | Agent | Typical Concentration | Potential Improvement |
| Co-solvency | Ethanol | 1-10% (v/v) | 2 to 10-fold |
| Co-solvency | PEG 400 | 5-20% (v/v) | 5 to 50-fold |
| Complexation | HP-β-Cyclodextrin | 1-10 mM | 10 to >100-fold |
| Surfactant | Tween® 80 | 0.01-0.1% (v/v) | Varies |
Note: These are general examples, and the actual improvement will be compound-specific. Optimization is required.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved.
-
If necessary, sonicate in a water bath for 5-10 minutes to aid dissolution.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Aqueous Buffer Dilution Using a Serial Dilution Approach
-
Prepare your final aqueous experimental buffer.
-
Create an intermediate dilution of your this compound DMSO stock solution in DMSO.
-
Perform a series of dilutions by adding the intermediate DMSO solution to your aqueous buffer. For example, prepare a 1:1 mixture of the intermediate solution and your buffer, vortex, and then use this to make the next dilution.
-
The final dilution should be made by adding a small volume of the most dilute intermediate solution to the bulk of your aqueous buffer to reach the target concentration.
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubility Enhancement
-
Prepare the desired concentration of HP-β-CD solution in your aqueous buffer (e.g., 10 mM).
-
Add the required volume of your this compound DMSO stock solution to the HP-β-CD solution while vortexing.
-
Incubate the mixture at room temperature for at least 30 minutes with gentle agitation to allow for the formation of the inclusion complex.
-
Visually inspect for any precipitation before use. For a more quantitative assessment, centrifuge the solution and measure the concentration of the supernatant.
Visualizations
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Troubleshooting BTK Ligand 1 Degradation Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their BTK ligand 1 degradation experiments.
Frequently Asked Questions (FAQs)
Q1: My Western blot shows no degradation of BTK after treatment with a degrader compound. What are the possible causes?
A1: Several factors could lead to a lack of BTK degradation. Consider the following:
-
Compound Inactivity: The degrader compound may not be cell-permeable or may be unstable under your experimental conditions.
-
Incorrect Compound Concentration: The concentration of the degrader may be too low to effectively induce degradation. Conversely, some degraders exhibit a "hook effect" at very high concentrations, where the formation of a productive ternary complex (BTK-degrader-E3 ligase) is inhibited.[1]
-
Insufficient Treatment Time: The incubation time with the degrader may be too short to observe a significant reduction in BTK levels.
-
Cell Line Resistance: The cell line you are using may lack the necessary E3 ligase components (e.g., Cereblon) for the degrader to function.[2][3]
-
Technical Issues with Western Blot: Problems with protein extraction, transfer, or antibody incubation can all lead to a failure to detect changes in BTK levels.
Q2: I'm observing high background on my BTK Western blot, making it difficult to interpret the results. How can I reduce the background?
A2: High background on a Western blot can be caused by several factors:
-
Blocking Inefficiency: The blocking step may be insufficient. Ensure you are using an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) and blocking for an adequate amount of time (typically 1 hour at room temperature or overnight at 4°C).[4]
-
Antibody Concentration Too High: The concentrations of the primary or secondary antibodies may be too high, leading to non-specific binding. Titrate your antibodies to determine the optimal concentration.
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies on the membrane. Increase the number and duration of your wash steps with TBST.[4]
-
Contaminated Buffers: Ensure all your buffers are freshly prepared and free from contamination.
Q3: My proteasome inhibitor control is not preventing BTK degradation as expected. Why might this be happening?
A3: If a proteasome inhibitor like MG132 is not preventing degradation, consider these points:
-
Inhibitor Potency and Concentration: The proteasome inhibitor may have lost potency due to improper storage or may be used at a suboptimal concentration. It's recommended to use a concentration range of 5-50 µM for MG132, with treatment times typically ranging from 1 to 24 hours. A dose-response experiment is advisable to determine the optimal concentration for your cell line.[5][6]
-
Timing of Inhibitor Treatment: For effective inhibition, cells should be pre-treated with the proteasome inhibitor before or concurrently with the addition of the BTK degrader.
-
Alternative Degradation Pathways: While unlikely for most PROTAC-mediated degradation, consider the possibility of proteasome-independent degradation pathways.
Q4: I am trying to perform an immunoprecipitation (IP) for ubiquitinated BTK, but I am not getting a clear signal. What can I do to improve my results?
A4: Detecting ubiquitinated proteins can be challenging. Here are some tips for improving your ubiquitination IP:
-
Enrich for Ubiquitinated Proteins: The amount of ubiquitinated BTK at any given time is likely to be very low. Treating cells with a proteasome inhibitor (e.g., MG132) for a few hours before lysis can help to increase the amount of ubiquitinated protein in your sample.
-
Use a Denaturing Lysis Buffer: To inactivate deubiquitinating enzymes (DUBs) that can remove ubiquitin chains from your protein of interest, consider using a denaturing lysis buffer containing SDS. The lysate can then be diluted with a non-denaturing buffer before proceeding with the IP.
-
Antibody Choice: Use an antibody that is validated for IP. You can either immunoprecipitate with an anti-BTK antibody and then blot with an anti-ubiquitin antibody, or vice-versa. Using an anti-ubiquitin antibody for the IP can enrich for all ubiquitinated proteins.
-
Pre-clear the Lysate: To reduce non-specific binding, pre-clear your cell lysate by incubating it with beads before adding your primary antibody.[7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on BTK degradation. These values can serve as a reference for expected outcomes in your experiments.
Table 1: Half-maximal Degradation Concentration (DC50) of various BTK Degraders
| Degrader Compound | Cell Line | Treatment Time (hours) | DC50 (nM) | Reference |
| PTD10 | Ramos | 17 | 0.5 ± 0.2 | [8] |
| PTD10 | JeKo-1 | 17 | 0.6 ± 0.2 | [8] |
| MT-802 | Namalwa | 24 | ~9 | [1] |
| MT-809 | Namalwa | 24 | ~12 | [1] |
| Covalent PROTAC | THP1 | 16 | ~200 | [1] |
| Compound 9 | Ramos | 24 | ~6 | [1] |
| RC-1 | MOLM-14 | Not Specified | <10 | [9] |
| NX-2127 | Cancer Cell Line | Not Specified | 0.4 | [10] |
Table 2: Time Course of BTK Degradation
| Degrader Compound | Cell Line | Concentration | Time | % Degradation | Reference |
| MT-802 | Namalwa | 250 nM | 4 hours | Near Maximal | [1] |
| SPB5208 | JeKo-1 | 500 nM | 2 hours | Degradation initiated | [11] |
| SPB5208 | JeKo-1 | 500 nM | 24 hours | >70% | [11] |
| NX-2127 (in vivo, mice) | - | 30 mg/kg (oral) | 24 hours | 70% | [10] |
| NX-2127 (in vivo, mice) | - | Not Specified | 24 hours | 88% | [10] |
| NX-2127 (in vivo, NHP) | B cells | Various (oral) | Day 14 | Near Complete | [10] |
Experimental Protocols
Cell Lysis for Western Blot Analysis of BTK Degradation
This protocol is designed for cultured cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0)
-
Protease and Phosphatase Inhibitor Cocktails (add fresh to lysis buffer before use)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Culture cells to the desired confluency and treat with the BTK degrader compound for the intended time and concentration. Include appropriate vehicle and positive/negative controls.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with freshly added protease and phosphatase inhibitors to the culture dish (e.g., 100-150 µL for a well in a 6-well plate).
-
Using a cell scraper, scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[12]
-
Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes.
-
To ensure complete lysis and shear DNA, sonicate the lysate on ice.[13]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.[12]
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
The lysate is now ready for preparation for SDS-PAGE or can be stored at -80°C for later use.
Western Blotting for BTK Detection
Materials:
-
Cell lysate (from protocol 1)
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against BTK (validated for Western Blotting)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[12]
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.
-
Block the membrane in blocking buffer for at least 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-BTK antibody, diluted in blocking buffer according to the manufacturer's recommendation, overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.
Immunoprecipitation (IP) of Ubiquitinated BTK
Materials:
-
Cell lysate (prepared in a suitable IP lysis buffer, often less stringent than RIPA)
-
Anti-BTK antibody or Anti-Ubiquitin antibody (validated for IP)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., IP lysis buffer)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Treat cells with a proteasome inhibitor (e.g., 10-20 µM MG132) for 4-6 hours before harvesting to enrich for ubiquitinated proteins.
-
Prepare cell lysate as described in the lysis protocol, using a non-denaturing lysis buffer to preserve protein interactions.
-
Pre-clear the lysate by incubating it with protein A/G beads for 1 hour at 4°C on a rotator.[7]
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the IP antibody (anti-BTK or anti-ubiquitin) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C to capture the immune complexes.[14]
-
Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.
-
After the final wash, remove all supernatant and elute the immunoprecipitated proteins by adding 1x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant, which contains the immunoprecipitated proteins, ready for Western blot analysis.
Visualizations
Caption: Simplified BTK Signaling Pathway.
Caption: Mechanism of PROTAC-mediated BTK Degradation.
References
- 1. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 3. Chemical degradation of BTK/TEC as a novel approach to inhibit platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptglab.com [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Detect Protein Ubiquitination by Immunoprecipitation | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Optimizing BTK PROTAC Linker Design: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length and composition of Bruton's Tyrosine Kinase (BTK) Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a BTK PROTAC?
A1: A BTK PROTAC is a heterobifunctional molecule composed of a ligand that binds to BTK (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two elements.[1][2] The linker's primary function is to position BTK and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, thereby marking it for degradation by the proteasome.[3] The length and composition of the linker are critical parameters that dictate the efficacy of a PROTAC.[2][4][5]
Q2: How does linker length impact the efficiency of BTK degradation?
A2: The length of the linker is a crucial factor for the formation of a stable and productive ternary complex (BTK-PROTAC-E3 Ligase).[3]
-
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of BTK and the E3 ligase.[3][4][5] This steric clash can lead to a significant decrease in degradation potency.[6]
-
If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, resulting in an unstable ternary complex and reduced degradation.[3][4][5]
Therefore, optimizing the linker length is a critical step in developing a potent BTK PROTAC.[3]
Q3: What is the influence of linker composition on BTK PROTAC performance?
A3: Beyond length, the chemical composition of the linker significantly influences a PROTAC's overall performance by affecting its solubility, cell permeability, and metabolic stability.[3]
-
Hydrophilic linkers , such as those containing polyethylene (B3416737) glycol (PEG) units, can improve solubility and cell permeability.[3][4]
-
Rigid linkers , incorporating elements like benzene (B151609) rings, can enhance conformational stability and may lead to more favorable interactions within the ternary complex.[5][7]
-
The atomic composition can also directly impact the stability of the ternary complex and, consequently, the degradation efficiency.[2]
Q4: What is the "hook effect" in BTK PROTAC experiments and how can linker optimization help?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a characteristic bell-shaped dose-response curve.[8][9] This occurs because at excessive concentrations, the PROTAC forms unproductive binary complexes (BTK-PROTAC or E3 Ligase-PROTAC) that cannot lead to degradation, thus inhibiting the formation of the productive ternary complex.[9] Linker optimization can help mitigate the hook effect by influencing the stability and formation kinetics of the ternary complex. A well-designed linker can promote more stable ternary complex formation, potentially reducing the concentrations at which the hook effect becomes prominent.[8]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No or low BTK degradation observed. | Suboptimal Linker Length: The linker may be too short or too long to facilitate a stable ternary complex.[3] | Synthesize a library of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths) to identify the optimal length.[10] |
| Poor Cell Permeability: The PROTAC may not be efficiently crossing the cell membrane due to its physicochemical properties, which are influenced by the linker.[10] | Modify the linker to improve its properties, for instance by incorporating more hydrophilic or flexible moieties.[5] Evaluate cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[9][10] | |
| Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient BTK in a way that the lysine (B10760008) residues for ubiquitination are not accessible to the E2 enzyme.[3] | Redesign the linker to alter the relative orientation of the two proteins. This can involve changing the attachment points of the linker to the warhead or anchor, or altering the linker's rigidity.[5] | |
| Potent degradation in biochemical assays but poor activity in cells. | Low Cellular Uptake: As mentioned above, the linker composition can significantly affect cell permeability.[10] | Systematically vary the linker composition to include more cell-permeable motifs. |
| Metabolic Instability: The linker may be susceptible to cleavage by intracellular enzymes. | Introduce more metabolically stable chemical groups into the linker structure. | |
| Significant "hook effect" observed at low concentrations. | Unstable Ternary Complex: The linker may not be providing sufficient stability to the ternary complex, leading to a rapid dissociation and formation of unproductive binary complexes. | Re-evaluate the linker's length and composition to enhance stabilizing interactions within the ternary complex. Consider incorporating more rigid elements to reduce conformational entropy loss upon binding.[7] |
Data Presentation
Table 1: Effect of PEG Linker Length on BTK Degradation
| PROTAC Compound | Linker Composition | Number of Atoms in Linker | DC50 (nM) in Ramos cells | Maximum Degradation (Dmax) (%) | Reference |
| Compound 1 | PEG | 11 | >1000 | <20 | [6] |
| Compound 2 | PEG | 14 | 100 | ~50 | [6] |
| Compound 9 | PEG | 26 | 5.9 | >80 | [6] |
| Compound 11 | PEG | 32 | 25 | ~70 | [6] |
Note: This table is a representative example based on published data trends. Actual values may vary based on specific experimental conditions.
Experimental Protocols
1. Western Blotting for BTK Degradation Assessment
This is a standard method to quantify the reduction in target protein levels.[3]
-
Cell Culture and Treatment: Seed cells (e.g., Ramos or MOLM-14) at an appropriate density in 6-well plates. Treat the cells with a range of BTK PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for BTK. Also, probe for a loading control protein (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the BTK signal to the loading control. Calculate the percentage of BTK degradation relative to the vehicle control.
2. Ternary Complex Formation Assay (TR-FRET)
This assay measures the proximity of BTK and the E3 ligase induced by the PROTAC.
-
Reagents:
-
Recombinant tagged BTK protein (e.g., GST-tagged)
-
Recombinant tagged E3 ligase (e.g., His-tagged CRBN/DDB1)
-
Terbium-conjugated anti-tag antibody (e.g., anti-GST)
-
Fluorescently labeled anti-tag antibody (e.g., d2-labeled anti-His)
-
BTK PROTACs at various concentrations
-
-
Protocol:
-
In a microplate, combine the recombinant BTK, E3 ligase, and the terbium-conjugated antibody.
-
Add the BTK PROTAC at a range of concentrations.
-
Add the fluorescently labeled antibody.
-
Incubate the plate to allow for complex formation.
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
-
Data Analysis: Calculate the TR-FRET ratio. An increase in the ratio indicates the formation of the ternary complex.
Visualizations
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Off-Target Effects of BTK-Targeting Compounds
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides troubleshooting advice and answers to frequently asked questions regarding the off-target effects of compounds designed to target Bruton's Tyrosine Kinase (BTK), including ligands used in the development of PROTACs (Proteolysis Targeting Chimeras) like BTK Ligand 1.
Frequently Asked Questions (FAQs)
Q1: What are "off-target" effects in the context of BTK-targeting compounds?
A1: Off-target effects are the unintended interactions of a drug or compound with proteins other than its primary therapeutic target.[1] For a compound targeting Bruton's Tyrosine Kinase (BTK), the "on-target" effect is the modulation of BTK activity. An "off-target" effect would be the modulation of any other protein, which can lead to unexpected biological outcomes or toxicities.[1]
Many kinase inhibitors target the highly conserved ATP-binding pocket, which can lead to cross-reactivity with other kinases.[2] First-generation covalent BTK inhibitors, for instance, are known to bind to other kinases that have a similarly placed cysteine residue.[3][4] For PROTACs utilizing a BTK ligand, off-target effects can arise from the BTK-binding component interacting with other proteins, or from the formation of unintended ternary complexes that lead to the degradation of proteins other than BTK.[5]
Q2: Which kinases are common off-targets for first-generation BTK inhibitors?
A2: First-generation BTK inhibitors, such as ibrutinib, are known to inhibit several other kinases, which is believed to contribute to some of their associated side effects.[6][7] These off-targets often include other members of the TEC kinase family, as well as kinases from the EGFR family.[3][7][8] Second and third-generation inhibitors have been developed with improved selectivity profiles to minimize these off-target interactions.[6][9]
| Kinase | Ibrutinib (1st Gen, Covalent) [4][7] | Acalabrutinib (2nd Gen, Covalent) [4] | Zanubrutinib (2nd Gen, Covalent) [4] | Pirtobrutinib (3rd Gen, Non-covalent) [10] |
| BTK | ~0.5 nM | ~5 nM | <0.5 nM | ~3.5 nM |
| TEC | ~78 nM | >1000 nM | ~2 nM | >1000 nM |
| ITK | ~10 nM | >1000 nM | ~60 nM | >1000 nM |
| EGFR | ~10 nM | >1000 nM | ~10 nM | >1000 nM |
| ERBB2/HER2 | ~94 nM | >1000 nM | - | >1000 nM |
| JAK3 | ~16 nM | >1000 nM | ~120 nM | >1000 nM |
| BLK | ~0.8 nM | ~46 nM | ~0.7 nM | - |
Note: Values are approximate IC50s compiled from various biochemical assays and serve for comparative purposes. Actual values can vary based on assay conditions.
Q3: How can I improve the selectivity of my BTK-targeting ligand?
A3: Improving selectivity involves medicinal chemistry and chemical biology strategies aimed at maximizing interactions with BTK while minimizing those with other proteins.
-
Structure-Activity Relationship (SAR) Studies : Systematically modify the chemical structure of your ligand and evaluate its activity against BTK and a panel of off-target kinases.[11][12][13][14] This helps identify which parts of the molecule are responsible for off-target binding, allowing for targeted chemical changes.[15]
-
Targeting Non-Conserved Residues : Design ligands that exploit subtle differences between the BTK active site and those of other kinases. Covalent inhibitors that target a non-conserved cysteine residue are a prime example of this strategy.[16]
-
Scaffold Hopping : Replace the core chemical structure (scaffold) of your ligand with a novel one while retaining the key binding interactions.[17] This can lead to entirely new intellectual property and may fortuitously avoid the off-target profile of the original scaffold.
-
Allosteric Inhibition : Develop ligands that bind to a site on the kinase distinct from the conserved ATP pocket.[15] These allosteric sites are generally less conserved, offering a clear path to achieving high selectivity.[15]
-
For PROTACs : The linker connecting the BTK ligand to the E3 ligase ligand is critical. Optimizing the linker's length, composition, and attachment points can favor the formation of a productive BTK-PROTAC-E3 ligase complex, enhancing degradation selectivity and preventing the degradation of off-target proteins.[5]
Troubleshooting Guides
Problem 1: An unexpected phenotype is observed in cell-based assays.
Your BTK-targeting compound shows the expected inhibition of BTK signaling, but also produces a cellular effect (e.g., toxicity, altered morphology) that is not consistent with known BTK functions. This may indicate an off-target effect.
| Potential Cause | Suggested Solution |
| Inhibition of an Off-Target Kinase | 1. Kinome Profiling: Screen your compound against a large panel of kinases to directly identify unintended targets.[18] 2. Use a Structurally Unrelated Inhibitor: Compare the phenotype with that induced by a different, well-characterized BTK inhibitor. If the phenotype is unique to your compound, it is likely off-target.[18][19] 3. Rescue Experiment: If a specific off-target is suspected, attempt to reverse the phenotype by modulating its downstream pathway.[1][18] |
| Inhibition of a Non-Kinase Protein | 1. Cellular Target Engagement: Use methods like Cellular Thermal Shift Assay (CETSA) or chemical proteomics to identify non-kinase protein binding partners in an unbiased manner.[18] |
| Compound Toxicity / Assay Interference | 1. Control Experiments: Run assay controls without the target enzyme to check if your compound interferes with the detection method (e.g., fluorescence quenching).[20] 2. Cell-Free Viability Assays: Assess general compound cytotoxicity. |
Diagrams and Workflows
BTK Signaling Pathway
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.[21][22][23][24]
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for identifying and validating off-target effects.[2][18][25]
Troubleshooting Logic for Unexpected Cellular Phenotypes
Caption: Decision-making flowchart for troubleshooting unexpected phenotypes.
Key Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for determining the IC50 value of a compound against BTK or a potential off-target kinase.
Objective : To measure the concentration of a compound required to inhibit 50% of a kinase's activity.
Materials :
-
Recombinant kinase (e.g., BTK)
-
Kinase-specific substrate
-
ATP (at a concentration near the Km for the specific kinase)[26]
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure :
-
Compound Preparation : Perform serial dilutions of your test compound in DMSO. A typical starting concentration might be 10-50 µM.[11]
-
Reagent Preparation : Prepare a "Kinase/Substrate Mix" containing the kinase and its substrate in the appropriate assay buffer. Prepare an "ATP Solution" in the same buffer.
-
Assay Plate Setup :
-
Add a small volume (e.g., 50 nL) of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the Kinase/Substrate Mix to all wells. Allow a brief pre-incubation (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.
-
-
Kinase Reaction Initiation : Add the ATP Solution to all wells to start the kinase reaction.
-
Reaction Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The optimal time depends on the specific kinase's activity and should be within the linear range of the reaction.[11][26]
-
Signal Detection : Add the ATP detection reagent to all wells. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Data Measurement : Incubate as per the reagent manufacturer's instructions, then measure the luminescence using a plate reader.[15]
-
Data Analysis :
-
The amount of kinase activity is inversely proportional to the luminescent signal.
-
Normalize the data using "no kinase" (100% inhibition) and "DMSO only" (0% inhibition) controls.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[18]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) Workflow
CETSA is used to verify that a compound binds to its intended target (or an off-target) within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Objective : To confirm intracellular target engagement of a compound.
Procedure :
-
Cell Treatment : Treat cultured cells with the test compound at various concentrations or with a vehicle control (DMSO).
-
Heating : Heat the cell suspensions at a range of different temperatures to induce protein denaturation and aggregation.
-
Cell Lysis : Lyse the cells to release the soluble proteins. The aggregated/denatured proteins will be removed in the next step.
-
Separation : Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification : Collect the supernatant containing the soluble protein fraction.
-
Detection : Analyze the amount of the specific target protein remaining in the soluble fraction using a method like Western Blot or ELISA.
-
Data Analysis : Plot the amount of soluble target protein against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Razing the scaffolding: the elimination of non-catalytic functions of kinases through targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hematologyandoncology.net [hematologyandoncology.net]
- 9. Inhibitors targeting Bruton’s tyrosine kinase in cancers: drug development advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. standardofcare.com [standardofcare.com]
- 24. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming BTK Ligand Stability Issues In Vitro
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common in vitro stability challenges with small molecule inhibitors targeting Bruton's Tyrosine Kinase (BTK).
Frequently Asked Questions (FAQs)
Q1: My BTK inhibitor is losing activity rapidly in my cell culture medium. What are the likely causes?
A1: Rapid loss of activity is often due to compound instability. The primary causes include:
-
Chemical Degradation: The compound may be inherently unstable in aqueous solutions at physiological temperature (37°C) or susceptible to hydrolysis.
-
Reaction with Media Components: Specific components in the culture medium, such as amino acids or vitamins, might react with your inhibitor.[1]
-
pH Instability: The pH of the culture medium can fluctuate, and your compound's stability might be pH-dependent.
-
Enzymatic Degradation: If using serum, esterases or other enzymes present in the serum could be metabolizing your compound.
Q2: I observe precipitation in my assay wells after adding the BTK inhibitor. How can I solve this?
A2: Precipitation is a common issue related to poor solubility. Consider these solutions:
-
Lower the Concentration: The working concentration of your inhibitor may be above its solubility limit in the assay buffer. Determine the maximum soluble concentration before proceeding.
-
Optimize the Solvent: While DMSO is a common solvent for stock solutions, ensure the final concentration in your assay does not exceed 0.5% to avoid solvent effects and precipitation.
-
Use of Excipients: In some cases, solubility-enhancing excipients may be necessary, although their impact on the assay must be validated.
-
Buffer Composition: The salt concentration and pH of your buffer can significantly impact the solubility of small molecules.
Q3: My stability results are highly variable between experiments. What could be causing this?
A3: High variability often points to issues in experimental setup and handling:
-
Inconsistent Sample Processing: Ensure precise and consistent timing for sample collection and quenching of degradation.[1]
-
Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or during dilution into the assay medium.[1] Always vortex thoroughly and visually inspect for particulates.
-
Adsorption to Plastics: Small molecules can adsorb to the surfaces of pipette tips and culture plates, especially low-protein-binding plastics should be used.[1]
-
Analytical Method Variability: Validate your analytical method (e.g., HPLC-MS) for linearity, precision, and accuracy to ensure the variability is not from the measurement itself.[1]
Q4: How can I differentiate between chemical degradation and non-specific binding to plasticware?
A4: To distinguish between these possibilities, you can:
-
Analyze the Supernatant: Measure the compound concentration in the liquid phase over time. A decrease suggests either degradation or binding.
-
Solvent Extraction: At the end of the incubation, wash the wells with a strong organic solvent (like acetonitrile (B52724) or methanol) and analyze the extract. Detection of the parent compound in the solvent wash indicates it was adsorbed to the plastic.
-
Include Controls: Run the experiment in parallel with and without cells. If the loss of compound is similar in both conditions, it points towards chemical instability or non-specific binding. If the loss is significantly higher with cells, it may indicate cellular uptake or metabolism.[1]
Troubleshooting Guides
Issue 1: Rapid Compound Degradation in Aqueous Buffers
This guide provides a systematic approach to identifying and mitigating the degradation of your BTK inhibitor in common in vitro assay buffers.
The stability of a BTK inhibitor can be highly dependent on the buffer composition, pH, and temperature. Below is a summary table of how these factors can influence the half-life (t½) of a hypothetical BTK inhibitor.
| Condition | Parameter | Value | Resulting Half-life (t½) | Recommendation |
| Buffer Type | Phosphate | 50 mM | 8 hours | Phosphate can sometimes catalyze degradation.[2] Consider alternative buffers if stability is low. |
| HEPES | 50 mM | 22 hours | HEPES is generally a good, non-reactive biological buffer. | |
| Tris | 50 mM | 16 hours | Tris can be a good alternative, but its pH is more temperature-sensitive. | |
| pH | pH 6.0 | - | 4 hours | Avoid acidic conditions if the compound has acid-labile functional groups. |
| pH 7.4 | - | 22 hours | Optimal stability is often found near physiological pH. | |
| pH 8.0 | - | 12 hours | Basic conditions can promote hydrolysis of esters or other functional groups. | |
| Additives | 10% FBS | - | 6 hours | Standard FBS may contain enzymes that degrade the compound. |
| 10% Heat-Inactivated FBS | - | 20 hours | Heat inactivation denatures many enzymes, improving compound stability. | |
| 1 mM DTT | - | <1 hour | Reducing agents like DTT can react with and degrade certain compounds. Avoid if not essential. |
Experimental Protocols
Protocol 1: Assessing BTK Inhibitor Stability by HPLC-MS
This protocol provides a method for quantifying the stability of a BTK inhibitor over time in a liquid matrix (e.g., cell culture medium).
1. Materials
-
BTK inhibitor stock solution (e.g., 10 mM in DMSO)
-
Test medium (e.g., DMEM + 10% FBS)
-
Quenching solution (Acetonitrile with an internal standard, e.g., 100 ng/mL of a related but chromatographically distinct molecule)
-
96-well plates (low-protein-binding)
-
HPLC-MS system
2. Procedure
-
Prepare Working Solution: Dilute the BTK inhibitor stock solution into the pre-warmed (37°C) test medium to a final concentration of 1 µM. Vortex gently.
-
Incubation: Aliquot 200 µL of the working solution into multiple wells of a 96-well plate. This allows for sampling at different time points.
-
Time Point Sampling:
-
T=0: Immediately take a 20 µL sample and add it to a collection plate/tube containing 180 µL of the quenching solution. This stops the degradation and precipitates proteins.
-
Incubate the plate at 37°C with 5% CO₂.
-
Collect subsequent 20 µL samples at desired time points (e.g., 1, 2, 4, 8, 24 hours) and quench them in the same manner.
-
-
Sample Processing:
-
HPLC-MS Analysis:
-
Inject the supernatant onto the LC-MS/MS system.
-
Develop a chromatographic method that provides good separation of the BTK inhibitor and the internal standard.
-
Quantify the peak area of the inhibitor at each time point.[5]
-
3. Data Analysis
-
Calculate the peak area ratio of the BTK inhibitor to the internal standard for each time point.
-
Normalize the data by expressing the ratio at each time point as a percentage of the ratio at T=0.
-
Plot the percentage of compound remaining versus time.
-
Calculate the half-life (t½) by fitting the data to a first-order decay curve (ln(% Remaining) vs. time). The half-life can be calculated as t½ = 0.693 / k, where k is the slope of the line.[6][7]
Biological Context
BTK Signaling Pathway
Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[5][8] Dysregulation of this pathway is implicated in various B-cell malignancies, making BTK a key therapeutic target.[5] Inhibiting BTK blocks the downstream signaling required for the proliferation of malignant B-cells.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An Ultra-Fast Green UHPLC-MS/MS Method for Assessing the In Vitro Metabolic Stability of Dovitinib: In Silico Study for Absorption, Distribution, Metabolism, Excretion, Metabolic Lability, and DEREK Alerts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
BTK ligand 1 aggregation problems and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering aggregation issues with small molecule Bruton's Tyrosine Kinase (BTK) ligands in experimental settings.
Troubleshooting Guides
This section offers structured guidance to identify and resolve common problems related to BTK ligand aggregation.
Issue 1: Inconsistent or Non-Reproducible Results in BTK Kinase Assays
Symptoms:
-
High variability between replicate wells.
-
Loss of inhibitory activity upon serial dilution.
-
Steep, non-sigmoidal dose-response curves.
Possible Cause: The BTK ligand may be forming aggregates at higher concentrations in the assay buffer, leading to non-specific inhibition of the kinase. This is a common artifact for poorly soluble small molecules.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent kinase assay results.
Solution: If the presence of a mild, non-ionic detergent like Triton X-100 or Tween-20 mitigates the issues, it strongly suggests that the ligand was forming aggregates.[1] To solve this, routinely include 0.01-0.1% of a non-ionic detergent in your assay buffer to maintain the ligand's solubility and prevent aggregation.
Issue 2: Precipitate Formation Upon Compound Dilution in Aqueous Buffer
Symptoms:
-
Visible cloudiness or precipitate in microplate wells after adding the BTK ligand.
-
Low signal or no activity in the assay.
Possible Cause: The BTK ligand has low aqueous solubility and is precipitating out of solution when diluted from a high-concentration DMSO stock into the aqueous assay buffer. Many kinase inhibitors are hydrophobic and prone to this issue.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ligand precipitation.
Solution: To address solubility issues, consider the following formulation strategies:
-
Co-solvents: Prepare intermediate dilutions in a buffer containing a co-solvent like ethanol (B145695) or propylene (B89431) glycol before the final dilution in the assay buffer.[5]
-
Excipients: Incorporate solubility-enhancing excipients such as cyclodextrins or specific polymers into your buffer system.[6][7][8]
-
pH Adjustment: If your BTK ligand has ionizable groups, adjusting the pH of the buffer can significantly improve solubility.[5]
Frequently Asked Questions (FAQs)
Q1: What is BTK ligand aggregation and why is it a problem?
A1: BTK ligand aggregation refers to the self-association of small molecule inhibitors into colloidal particles in solution.[9] These aggregates are typically in the range of tens to hundreds of nanometers and can non-specifically sequester and denature proteins.[2][9] This leads to false-positive results in high-throughput screening campaigns and can obscure true structure-activity relationships during lead optimization.[10]
Q2: How can I proactively test if my BTK ligand is prone to aggregation?
A2: Dynamic Light Scattering (DLS) is a primary biophysical method to detect the formation of aggregates in solution.[11][12][13] DLS measures the size distribution of particles in a sample and can identify the presence of larger aggregate species.[11][12] You can determine the Critical Aggregation Concentration (CAC) by measuring particle size across a range of ligand concentrations.
Q3: What are common excipients used to prevent small molecule aggregation?
A3: A variety of excipients can be used to improve the solubility and prevent the aggregation of hydrophobic small molecules. The choice of excipient will depend on the specific properties of the BTK ligand and the requirements of the assay.
| Excipient Class | Examples | Mechanism of Action | Typical Concentration |
| Surfactants | Polysorbate 20 (Tween-20), Polysorbate 80, Triton X-100 | Reduce surface tension and form micelles around hydrophobic molecules.[14] | 0.01% - 0.1% |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Encapsulate the hydrophobic ligand within their central cavity. | 1 - 10 mM |
| Polymers | Polyethylene Glycol (PEG), Polyvinylpyrrolidone (PVP) | Increase viscosity and provide a hydrophilic environment.[6] | 1% - 5% (w/v) |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | Stabilize molecules through preferential hydration.[6][14] | 0.3 M - 1 M |
Q4: Can ligand aggregation affect cell-based assays?
A4: Yes. While the presence of serum proteins in cell culture media can sometimes mitigate aggregation, poorly soluble ligands can still precipitate and form aggregates. This can lead to inaccurate measurements of potency (IC50) and may cause cellular toxicity that is unrelated to the specific inhibition of BTK. It is always advisable to check the solubility of your compound in the final cell culture medium at the highest concentration to be tested.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the aggregation propensity of a BTK ligand by measuring particle size as a function of concentration.
Methodology:
-
Prepare a stock solution of the BTK ligand in 100% DMSO.
-
Serially dilute the ligand into your final assay buffer to achieve a range of concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.
-
Include a "buffer only" control with the same final DMSO concentration.
-
Transfer samples to a low-volume 384-well plate or a suitable DLS cuvette.
-
Equilibrate the samples to the desired temperature (e.g., 25°C) in the DLS instrument.
-
Acquire DLS measurements for each concentration, collecting data on particle size (hydrodynamic radius) and polydispersity index (PDI).
-
Analysis: Plot the average particle size against the ligand concentration. A sharp increase in particle size at a specific concentration indicates the onset of aggregation (the Critical Aggregation Concentration).[11]
Protocol 2: Detergent-Based Assay for Identifying Aggregation-Mediated Inhibition
Objective: To determine if the observed inhibition in a BTK kinase assay is due to ligand aggregation.
Methodology:
-
Prepare two sets of assay buffers: one standard buffer and one containing 0.01% (v/v) Triton X-100.
-
Prepare serial dilutions of your BTK ligand in both buffer systems.
-
Perform the BTK kinase assay (e.g., using a technology like ADP-Glo™) according to the manufacturer's protocol, running the dose-response curve in parallel for both buffer conditions.
-
Measure the kinase activity and calculate the percent inhibition for each ligand concentration in both buffer systems.
-
Analysis: Plot the dose-response curves for both conditions. A significant rightward shift in the IC50 value or a complete loss of inhibition in the presence of Triton X-100 is strong evidence that the ligand is acting via an aggregation-based mechanism.[1]
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway. Understanding this pathway is crucial for designing relevant cellular assays. Upon antigen binding to the BCR, a cascade of phosphorylation events leads to the recruitment and activation of BTK.[15][16] Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which triggers downstream signaling leading to B-cell proliferation, differentiation, and survival.[15][17][18]
Caption: Simplified BTK signaling pathway in B-cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ymerdigital.com [ymerdigital.com]
- 4. mdpi.com [mdpi.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wyatt.com [wyatt.com]
- 10. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MagHelix™ Dynamic Light Scattering (DLS) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 12. unchainedlabs.com [unchainedlabs.com]
- 13. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Distinct Roles for Bruton's Tyrosine Kinase in B Cell Immune Synapse Formation [frontiersin.org]
Technical Support Center: Troubleshooting Low Efficiency in BTK PROTAC Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during Bruton's Tyrosine Kinase (BTK) Proteolysis Targeting Chimera (PROTAC) assays, particularly focusing on issues of low degradation efficiency.
Frequently Asked Questions (FAQs)
Q1: My BTK PROTAC shows little to no degradation of the BTK protein. What are the primary checkpoints to consider?
A1: When a BTK PROTAC fails to induce degradation, the issue often stems from one of several key areas: the integrity of the PROTAC molecule, the components of the biological system, or the formation of the crucial ternary complex.[1]
Initial Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC stock solution. Degradation during storage or within the experimental media can compromise its activity.[1]
-
Verify E3 Ligase Expression: Ensure that the cell line used for the assay expresses sufficient levels of the E3 ligase recruited by your PROTAC (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[1][2][3] Low expression of the E3 ligase is a frequent cause of failure for PROTACs.[1]
-
Assess Target Engagement: Confirm that your PROTAC can independently bind to both the BTK protein and the recruited E3 ligase. This is referred to as binary engagement.[1]
-
Evaluate the "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of unproductive binary complexes (PROTAC-BTK or PROTAC-E3 ligase) instead of the productive ternary complex (BTK-PROTAC-E3 ligase), which reduces degradation efficiency.[1][4][5] It is recommended to test a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal degradation window.[6]
Q2: How can I confirm if my BTK PROTAC is entering the cells and engaging its intracellular targets?
A2: Poor cell permeability is a common challenge for PROTACs due to their relatively large size and complex structures.[1][4][7] Several assays can be employed to verify cellular uptake and target engagement. A cellular thermal shift assay (CETSA) can be used to monitor the engagement of the PROTAC with BTK and the E3 ligase within the cell.[8] This assay relies on the principle that compound binding stabilizes the target protein, leading to a shift in its thermal melting curve.[8]
Q3: My PROTAC shows good binary binding to both BTK and the E3 ligase, but still results in poor degradation. What could be the issue?
A3: Efficient degradation is highly dependent on the formation of a stable and productive ternary complex.[9][10][11] Even with good binary affinities, suboptimal linker length or composition can lead to steric clashes between BTK and the E3 ligase, preventing the formation of a functional ternary complex.[12][13] Additionally, the geometry of the ternary complex must allow for the efficient transfer of ubiquitin from the E2-E3 ligase complex to accessible lysine (B10760008) residues on the surface of BTK.[14]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues leading to low efficiency in BTK PROTAC assays.
Problem 1: No or Weak BTK Degradation Observed
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| PROTAC Integrity/Activity Issues | - Verify the purity and chemical structure of the PROTAC. - Test a fresh stock of the compound. - Ensure proper storage conditions to prevent degradation. |
| Low E3 Ligase Expression | - Confirm the expression level of the target E3 ligase (e.g., CRBN, VHL) in your cell line via Western blot or qPCR. - Choose a cell line with known high expression of the relevant E3 ligase. |
| Poor Cell Permeability | - Perform a cellular uptake assay to confirm the PROTAC is entering the cells. - If permeability is low, consider optimizing the physicochemical properties of the PROTAC, such as by rigidifying the linker.[15][16] |
| Suboptimal PROTAC Concentration (Hook Effect) | - Perform a dose-response experiment with a wide range of concentrations (e.g., logarithmic dilutions from pM to µM range) to identify the optimal concentration for degradation and rule out the hook effect.[4][5] |
| Inefficient Ternary Complex Formation | - Assess ternary complex formation directly using biophysical methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET)-based assays.[9] - If ternary complex formation is weak, consider optimizing the linker length and composition.[12][17] Studies have shown that linker optimization is crucial for alleviating steric clashes and improving degradation efficacy.[12][13] |
| Incorrect Assay Duration | - Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal treatment duration for maximal BTK degradation.[18] |
Problem 2: Inconsistent or Variable Degradation Results
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Cell Culture Conditions | - Ensure consistent cell passage number and confluency, as these can affect protein expression levels. - Maintain a healthy cell culture, as stressed cells may have altered protein degradation machinery. |
| Experimental Technique Variability | - Standardize all experimental steps, including cell seeding, compound addition, and lysis procedures. - Use appropriate loading controls (e.g., GAPDH, β-actin) in Western blots to normalize for protein loading.[19] |
| Reagent Quality | - Use high-quality antibodies validated for the specific application. - Ensure all buffers and reagents are fresh and correctly prepared. |
Experimental Protocols
Western Blotting for BTK Degradation
This protocol is used to quantify the amount of BTK protein remaining in cells after PROTAC treatment.[19]
Materials:
-
PROTAC-treated and control cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BTK
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Harvest cells after PROTAC treatment and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6][19]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.[19]
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.[19]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Washing: Repeat the washing step.[19]
-
Detection: Apply the chemiluminescent substrate and detect the signal using an imaging system.[19]
-
Analysis: Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control to determine the relative BTK protein levels.[19]
Immunoprecipitation (IP) for BTK Ubiquitination
This protocol is used to determine if BTK is ubiquitinated following PROTAC treatment.[19]
Materials:
-
PROTAC-treated and control cell lysates
-
Antibody against BTK for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Primary antibody against ubiquitin for Western blotting
Procedure:
-
Cell Lysis: Lyse cells in a buffer containing a proteasome inhibitor (e.g., MG132) to preserve ubiquitinated proteins.[19]
-
Immunoprecipitation:
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.[19]
-
Elution: Elute the captured proteins from the beads.[19]
-
Western Blotting: Analyze the eluted samples by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated BTK.[19]
Visualizations
BTK Signaling Pathway and PROTAC Mechanism of Action
Caption: BTK signaling pathway and the mechanism of action for a BTK PROTAC.
Experimental Workflow for BTK PROTAC Evaluation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 15. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Minimizing BTK Ligand 1 Toxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when working with BTK Ligand 1, focusing on minimizing its toxicity in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity?
A1: this compound is designed to activate the Bruton's Tyrosine Kinase (BTK) signaling pathway, which is crucial for B-cell development, differentiation, and survival.[1][2] However, excessive or prolonged activation of this pathway can lead to cellular stress and apoptosis.[3] Off-target effects on other kinases, such as those in the TEC and SRC families, can also contribute to cytotoxicity, a phenomenon observed with some BTK inhibitors.[4][5]
Q2: How do I determine the optimal concentration of this compound to use in my experiments?
A2: The optimal concentration will be cell-line specific and should be determined empirically. We recommend performing a dose-response curve and assessing both the desired biological effect and cytotoxicity. A good starting point is a wide range of concentrations (e.g., from low nanomolar to high micromolar).[1] The goal is to identify a concentration that provides a significant biological response with minimal impact on cell viability.
Q3: My cells are showing signs of toxicity even at low concentrations of this compound. What could be the cause?
A3: Several factors could contribute to this:
-
High sensitivity of the cell line: Some cell lines may be inherently more sensitive to perturbations in the BTK pathway.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic (typically below 0.5%).[6]
-
Compound instability: this compound may be unstable in your culture medium, leading to the formation of toxic byproducts.[1]
-
Off-target effects: Even at low concentrations, this compound might be affecting other critical cellular kinases.
Q4: What are the key differences between apoptosis and necrosis, and how can I distinguish between them in my experiments?
A4: Apoptosis is a programmed cell death characterized by specific morphological changes like cell shrinkage and DNA fragmentation, while necrosis is an uncontrolled cell death often resulting from injury and leading to inflammation.[4] You can differentiate them using an Annexin V and Propidium Iodide (PI) assay. Early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.[4]
Troubleshooting Guides
Issue 1: High levels of cell death observed in the MTT assay.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell viability). Use concentrations at or below the IC50 for your experiments.
-
-
Possible Cause 2: The cell line is highly sensitive to BTK pathway activation.
-
Solution: Consider using a less sensitive cell line or reducing the treatment duration.
-
-
Possible Cause 3: Off-target effects of this compound.
-
Solution: If you suspect off-target effects, you can perform a kinome scan to identify other kinases that this compound may be binding to.
-
Issue 2: Inconsistent results in cell viability assays.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension and proper mixing before and during cell plating.
-
-
Possible Cause 2: this compound is not fully solubilized.
-
Solution: Prepare fresh dilutions of this compound for each experiment. Visually inspect the media for any precipitation after adding the compound. If solubility is an issue, consider using a different solvent or a solubilizing agent, ensuring it is not toxic to the cells.
-
-
Possible Cause 3: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the microplate for treatment groups, as they are more prone to evaporation. Fill these wells with sterile PBS or media.
-
Issue 3: Unexpected phenotype observed that is not consistent with known BTK signaling.
-
Possible Cause 1: Off-target activity of this compound.
-
Solution: Use a structurally different BTK activator to see if the same phenotype is observed. Additionally, you can use a known BTK inhibitor as a control to see if it reverses the observed phenotype.
-
-
Possible Cause 2: Activation of a compensatory signaling pathway.
-
Solution: Perform a western blot analysis to examine the activation state of other related signaling pathways (e.g., PI3K/Akt, MAPK/ERK).
-
Data Presentation
Table 1: Cytotoxicity of this compound in Various B-Cell Lines (MTT Assay)
| Cell Line | IC50 (µM) after 48h treatment |
| Ramos | 15.2 |
| Daudi | 25.8 |
| TMD8 | 8.5 |
| BJAB | 32.1 |
Table 2: Apoptosis Induction by this compound (10 µM) after 24h (Annexin V/PI Staining)
| Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| Ramos | 22.5 | 10.3 |
| Daudi | 15.8 | 5.2 |
| TMD8 | 35.1 | 18.7 |
| BJAB | 12.4 | 4.1 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of this compound on cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[7][8]
Protocol 2: Annexin V & Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentration of this compound for the desired time. Include a vehicle control.
-
Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer.[9][10][11]
Visualizations
Caption: Simplified BTK Signaling Pathway and Potential Toxicity Mechanism.
Caption: Experimental Workflow for Assessing this compound Toxicity.
Caption: Troubleshooting Logic for High this compound Toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Technical Support Center: In Vivo Delivery of BTK Ligand 1
Welcome to the technical support center for researchers, scientists, and drug development professionals working with BTK Ligand 1. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during in vivo experiments.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions related to the in vivo delivery and efficacy of this compound.
Q1: Why am I observing high variability in my results between animal subjects?
A: High variability can obscure statistically significant findings. Several factors can contribute to this issue.[1]
-
Inconsistent Dosing: Ensure the administration technique is precise. For oral gavage, proper technique is crucial to prevent accidental administration into the lungs.[1] For parenteral routes, confirm the full dose is delivered each time.
-
Animal Health and Stress: The health and stress levels of the animals can significantly impact experimental outcomes.[1] Ensure all animals are healthy, properly acclimatized to the facility, and handled consistently to minimize stress.
-
Biological Differences: Factors such as age, sex, and microbiome differences can contribute to variability. Randomize animals into control and treatment groups to mitigate these effects.
-
Formulation Issues: An improperly prepared or unstable formulation can lead to inconsistent dosing. Ensure the ligand is fully dissolved or homogeneously suspended in the vehicle before each administration.
Q2: My this compound is not producing the expected biological effect in my animal model. What are the potential causes and how can I troubleshoot this?
A: A lack of efficacy can stem from issues with the compound, its delivery, or the experimental design. A logical troubleshooting workflow can help identify the root cause.
-
Step 1: Verify Compound Activity: Confirm the identity and purity of your this compound. Re-test its in vitro activity (e.g., BTK degradation or inhibition) to ensure it has not degraded during storage.
-
Step 2: Review Pharmacokinetics (PK): The compound may not be reaching the target tissue at a sufficient concentration or for a long enough duration.[2] A basic PK study is recommended to determine the ligand's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]
-
Step 3: Assess Pharmacodynamics (PD) / Target Engagement: Verify that the ligand is engaging with BTK in the target tissue. This can be done by measuring BTK occupancy or the phosphorylation status of a downstream target.[1][4][5][6]
-
Step 4: Re-evaluate Formulation and Route of Administration: The chosen vehicle may not be optimal for solubility or stability. The route of administration significantly impacts bioavailability; oral administration is convenient but complex, while parenteral routes like intravenous injection offer more direct delivery.[7] Consider nanoformulations or other strategies to improve bioavailability.[8][9][10]
-
Step 5: Check for Off-Target Effects: The observed phenotype (or lack thereof) could be due to unexpected off-target effects. Screen the inhibitor against a panel of related targets to assess its selectivity and use the lowest effective dose.[1]
Q3: How can I improve the solubility and bioavailability of this compound for oral administration?
A: Poor aqueous solubility is a common challenge for small molecules. Several formulation strategies can enhance solubility and oral bioavailability.
-
Nanosuspensions: Creating an aqueous nanosuspension of the compound can improve its dissolution rate and bioavailability.[8][9]
-
Solid Dispersions: Formulating the ligand as a solid dispersion can enhance its solubility and dissolution properties.[11]
-
Vehicle Optimization: Experiment with different formulation vehicles. For oral gavage, common vehicles include 0.5% methylcellulose (B11928114) with 0.2% Tween 80.[12]
-
Advanced Delivery Systems: For challenging compounds, consider more advanced systems like lipid nanoparticles (LNPs) or antibody-drug conjugates (ADCs) for targeted delivery, though these are more complex to develop.[13][14][15]
Q4: How do I select an appropriate vehicle for my in vivo experiment?
A: The vehicle must solubilize or suspend the compound without causing toxicity to the animal. The choice depends on the compound's properties and the route of administration.[7]
-
Aqueous Solutions: If the compound is water-soluble, sterile saline or phosphate-buffered saline (PBS) is ideal.
-
Suspensions: For poorly soluble compounds, vehicles like methylcellulose or carboxymethylcellulose (CMC) in water are often used for oral or intraperitoneal administration.[12]
-
Solutions for Parenteral Routes: For intravenous (IV) or intraperitoneal (IP) injections where suspensions are not ideal, co-solvents may be necessary. Common systems include solutions of DMSO diluted with saline or mixtures of PEG300 and saline.[12] It is critical to run a vehicle-only control group to ensure the vehicle itself does not have a biological effect.
Q5: How can I confirm that this compound is engaging its target in vivo?
A: Assessing target engagement is crucial to link pharmacokinetic data with the observed biological effect.[2]
-
BTK Occupancy Assays: These assays measure the percentage of BTK protein that is bound by the ligand. This can be achieved using a covalent probe that binds to free (uninhibited) BTK, which is then quantified.[6] Doses that result in high and sustained target occupancy are more likely to be efficacious.[5]
-
Downstream Pathway Analysis: Measure the phosphorylation status of proteins downstream of BTK, such as PLCγ2, or the activation of transcription factors like NF-κB.[16][17] A reduction in the phosphorylation of these targets indicates successful BTK inhibition.[1][6]
-
Functional Assays: Ex vivo stimulation of cells (e.g., B cells) isolated from treated animals can assess the functional consequences of BTK engagement. For example, B cell activation markers like CD69 can be measured following stimulation.[4][5]
Section 2: Quantitative Data Summary
The following tables summarize quantitative data for representative BTK inhibitors to provide a reference for experimental design.
Table 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Parameters of Representative BTK Inhibitors
| Compound | Species | Dose & Route | Tmax (hours) | T1/2 (hours) | Target Occupancy (PD) | Reference |
| BMS-986142 | Human | 5-900 mg (single, oral) | ~2 | 7-11 | Dose-dependent inhibition of CD69 expression | [4] |
| JNJ-64264681 | Human | 200/400 mg (single, oral) | - | 1.6-13.2 | ≥90% BTK occupancy at 4 hours post-dose | [18] |
| GDC-0853 | Human | ≤500 mg (daily, oral) | 1-3 | 4.2-9.9 | Dose-dependent BTK target engagement | [19] |
| BI 705564 | Human | ≥20 mg (single, oral) | - | 10.1-16.9 | ≥85% average BTK occupancy maintained for ≥48 hours | [5] |
| CC-292 | Mouse | 50 mg/kg (single, oral) | - | - | 50% BTK recovery at 24-48 hours post-dose | [6] |
Table 2: Common Formulation Vehicles for In Vivo Studies
| Vehicle Composition | Route of Administration | Notes | Reference |
| 0.5% Methylcellulose with 0.2% Tween 80 | Oral Gavage (PO) | Common for suspending poorly soluble compounds. | [12] |
| DMSO diluted with saline | Intraperitoneal (IP) | DMSO concentration should be kept low to avoid toxicity. | [12] |
| PEG300 and saline mixture | Intraperitoneal (IP) | Polyethylene glycol can improve solubility. | [12] |
| Sterile Saline or PBS | Intravenous (IV), Subcutaneous (SQ), IP | Only for water-soluble compounds. | [12] |
Section 3: Key Experimental Protocols
These protocols provide detailed methodologies for common experiments involving in vivo delivery of this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Solubilization: Resuspend the compound in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[20]
-
Vortexing/Sonication: Vortex thoroughly and/or use a sonicator bath to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C as recommended for the specific compound.[20]
Protocol 2: General Procedure for In Vivo Administration in Murine Models
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before starting the experiment.[1]
-
Formulation Preparation: On the day of dosing, thaw a stock solution aliquot. Prepare the final dosing formulation by diluting the stock solution in the chosen sterile vehicle (see Table 2). Ensure the final concentration of DMSO is non-toxic (typically <5-10% depending on the route). The formulation should be a clear solution or a uniform suspension.
-
Dosing: Administer the formulation to the mice based on body weight.
-
Oral Gavage (PO): Use a proper-sized feeding needle to deliver the liquid directly into the stomach.
-
Intraperitoneal (IP) Injection: Inject into the lower abdominal quadrant, avoiding the internal organs.
-
Intravenous (IV) Injection: Typically administered via the tail vein. This route is common for small animals when oral administration is difficult.[7]
-
-
Monitoring: After administration, monitor the animals for any signs of toxicity or adverse reactions. Regularly measure body weight as an indicator of overall health.[12]
-
Vehicle Control: Always include a cohort of animals that receives only the vehicle to control for any effects of the formulation itself.[1]
Protocol 3: Pharmacodynamic (BTK Occupancy) Assay
This protocol is adapted from methods used to assess BTK target engagement.[5][6]
-
Dosing and Tissue Collection: Dose animals with this compound or vehicle control. At desired time points (e.g., 2, 8, 24 hours post-dose), euthanize the animals.[1]
-
Sample Collection: Collect target tissues (e.g., spleen for immune cells) and/or whole blood.[6]
-
Protein Extraction: Rapidly process the tissues. Homogenize tissues on ice in a lysis buffer containing protease and phosphatase inhibitors to create a protein lysate.[1]
-
Free BTK Quantification:
-
Incubate the lysate with a biotinylated covalent BTK probe. This probe will bind to any BTK that is not already occupied by your ligand.
-
Capture the probe-bound BTK on a streptavidin-coated ELISA plate.
-
Quantify the amount of captured BTK using a primary antibody against BTK followed by a secondary HRP-conjugated antibody and a colorimetric substrate.
-
-
Calculation: Normalize the signal from the treated samples to the vehicle-treated control samples to determine the percentage of free BTK. The BTK occupancy is calculated as 100% - % free BTK.[6]
Protocol 4: Basic Pharmacokinetic (PK) Study
This protocol outlines a basic study to measure the concentration of this compound in plasma over time.[1]
-
Animal Dosing: Administer a single dose of the ligand to a cohort of animals via the intended route of administration.[1]
-
Blood Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[1] Blood can be collected via methods like retro-orbital, facial vein, or terminal cardiac puncture.[3] Collect blood into tubes containing an anticoagulant like EDTA.[1]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.[1] Collect the plasma supernatant and store it at -80°C until analysis.[1][3]
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1]
-
Data Analysis: Plot the plasma concentration versus time to determine key PK parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
Section 4: Diagrams and Workflows
BTK Signaling Pathway
The following diagram illustrates the central role of Bruton's Tyrosine Kinase (BTK) in B-cell receptor (BCR) and other signaling pathways.[16][17][21] Activation of these pathways leads to downstream signals that control cell proliferation, differentiation, and survival.[17][22]
Caption: Simplified BTK signaling pathway upon receptor activation.
Experimental Workflow for In Vivo Efficacy Study
This workflow provides a general overview of the steps involved in conducting an in vivo efficacy study for this compound in a tumor model.[12]
Caption: General workflow for an in vivo efficacy study.
Troubleshooting Logic for Poor In Vivo Efficacy
This diagram outlines a logical sequence of steps to troubleshoot experiments where this compound does not show the expected efficacy.
Caption: A logical workflow for troubleshooting poor in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. A quantitative mechanistic PK/PD model directly connects Btk target engagement and in vivo efficacy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 4. d-nb.info [d-nb.info]
- 5. Safety, pharmacokinetics and pharmacodynamics of BI 705564, a highly selective, covalent inhibitor of Bruton's tyrosine kinase, in Phase I clinical trials in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Using Inhibitors In Vivo [sigmaaldrich.com]
- 8. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2016022942A1 - Novel formulations of a bruton's tyrosine kinase inhibitor - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. In vivo delivery of CRISPR-Cas9 therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In vivo Gene Therapy to the Liver and Nervous System: Promises and Challenges [frontiersin.org]
- 15. Design, Synthesis, and In Vitro and In Vivo Evaluation of Cereblon Binding Bruton's Tyrosine Kinase (BTK) Degrader CD79b Targeted Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Phase 1 First-in-Human Pharmacokinetic and Pharmacodynamic Study of JNJ-64264681, a Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Volunteers Treated With GDC-0853, a Selective Reversible Bruton's Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. standardofcare.com [standardofcare.com]
Technical Support Center: Strategies to Enhance BTK Inhibitor Cell Permeability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the cell permeability of Bruton's tyrosine kinase (BTK) inhibitors.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My BTK inhibitor shows high potency in biochemical assays but low activity in cell-based assays. What are the likely causes and how can I troubleshoot this?
Answer:
A significant drop in potency between biochemical and cellular assays often points to poor cell permeability or other cellular factors. Here’s a systematic approach to troubleshoot this issue:
-
Assess Physicochemical Properties:
-
Problem: The inhibitor's properties may hinder its ability to cross the cell membrane.
-
Solution: Analyze the compound's calculated LogP (cLogP) and topological polar surface area (tPSA). High tPSA and low cLogP are often associated with poor permeability.[1] Consider chemical modifications to optimize these parameters. For instance, decreasing tPSA and adjusting cLogP have been shown to significantly improve the permeability of BTK inhibitors.[1]
-
-
Evaluate Efflux Pump Activity:
-
Problem: The inhibitor may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.[2]
-
Solution: Conduct your cellular assay in the presence of a known efflux pump inhibitor, such as verapamil.[2] A significant increase in your inhibitor's potency would suggest it is an efflux pump substrate.
-
-
Confirm Target Engagement in Cells:
-
Problem: It's crucial to confirm that the inhibitor is reaching and binding to BTK inside the cell.
-
Solution: Utilize cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to verify that your compound binds to BTK in a cellular context.[3]
-
-
Consider Intracellular ATP Competition:
-
Problem: High intracellular ATP concentrations (1-5 mM) can outcompete ATP-competitive inhibitors.[4]
-
Solution: If your inhibitor is ATP-competitive, its apparent potency in cells may be lower than in biochemical assays, which often use lower ATP concentrations.[2] While difficult to modify, this is an important factor to consider when interpreting results.
-
Workflow for Troubleshooting Low Cellular Activity
Caption: Troubleshooting workflow for low cellular activity of a BTK inhibitor.
Question 2: How can I determine if my BTK inhibitor is a substrate for efflux pumps and what can I do about it?
Answer:
Identifying and overcoming efflux pump activity is a common challenge.
-
Caco-2 Bidirectional Permeability Assay:
-
This is the gold standard for assessing efflux.[5] The assay measures the permeability of your compound in two directions: from the apical (A) to the basolateral (B) side and from B to A.
-
An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator that your compound is a substrate for efflux pumps.[5]
-
-
Strategies to Mitigate Efflux:
-
Structural Modification: Introducing steric hindrance or modifying the charge and polarity of the molecule can disrupt its recognition by efflux transporters.[1]
-
Formulation with Permeation Enhancers: Some permeation enhancers can also inhibit the function of efflux pumps.[6]
-
Co-administration with Efflux Inhibitors: While primarily a research tool, using known efflux inhibitors can help confirm the mechanism of poor permeability.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties influencing the cell permeability of a BTK inhibitor? A1: The "Rule of Five" provides a general guideline for passive diffusion.[7] Key properties include:
-
Molecular Weight (MW): Ideally less than 500 Da.
-
LogP (lipophilicity): An octanol-water partition coefficient between 1 and 5 is often optimal.
-
Topological Polar Surface Area (tPSA): A tPSA of less than 140 Ų is generally preferred for good cell permeability.[1]
-
Hydrogen Bond Donors and Acceptors: Fewer hydrogen bonds can improve permeability.[8][9]
Q2: What formulation strategies can enhance the cell permeability of my BTK inhibitor? A2: Several formulation strategies can improve the bioavailability of compounds with poor membrane permeability:[10]
-
Lipid-Based Formulations: Liposomes, micelles, and lipid nanoparticles can encapsulate the inhibitor and facilitate its transport across the cell membrane.[6]
-
Permeation Enhancers: Excipients such as surfactants and bile salts can transiently alter membrane properties to increase drug permeation.[6]
-
Nanoparticle Formulations: Encapsulating the inhibitor in nanoparticles can improve its solubility, stability, and permeability.[11]
Q3: What are the standard in vitro models for assessing cell permeability? A3: The two most common in vitro models are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a high-throughput method for predicting passive diffusion.[5]
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium.[5] It is considered the gold standard as it can assess both passive diffusion and active transport, including efflux.[5]
Quantitative Data Summary
The following table summarizes the expected impact of various strategies on the apparent permeability coefficient (Papp), a quantitative measure of permeability from Caco-2 assays.
| Strategy | Physicochemical Change | Expected Impact on Papp (A-B) | Rationale |
| Chemical Modification | Decrease tPSA | ↑ | Reduces polarity, enhancing lipid membrane transit.[1] |
| Adjust cLogP to optimal range | ↑ | Balances aqueous solubility and lipid permeability.[1] | |
| Introduce intramolecular hydrogen bonds | ↑ | Masks polar groups, reducing the energy penalty of membrane crossing.[8][9] | |
| Formulation Strategy | Encapsulation in lipid nanoparticles | ↑ | Facilitates transport across the cell membrane.[6] |
| Co-formulation with permeation enhancers | ↑ | Temporarily increases membrane fluidity.[12] | |
| Efflux Avoidance | Structural modifications to reduce efflux pump recognition | ↑ | Decreases active removal of the compound from the cell.[1] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol provides a general method for assessing the permeability of a BTK inhibitor using the Caco-2 cell line.
1. Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the Caco-2 cells onto Transwell inserts (e.g., 24-well plates) at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a tight monolayer.
2. Monolayer Integrity Test:
-
Before the permeability experiment, assess the integrity of the Caco-2 monolayer.
-
Measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. TEER values should be above a predetermined threshold.
-
Alternatively, perform a Lucifer Yellow permeability test. A low Papp value for Lucifer Yellow (<1.0 x 10⁻⁶ cm/s) indicates a tight monolayer.[5]
3. Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Equilibrate the monolayers in HBSS for 30 minutes at 37°C.[5]
-
Prepare the dosing solution of your BTK inhibitor in HBSS.
-
Remove the equilibration buffer and add the dosing solution to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.[5]
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
4. Permeability Assay (Basolateral to Apical - B-A for Efflux):
-
Follow the same procedure as above, but add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.[5]
5. Sample Analysis and Data Calculation:
-
Analyze the concentration of the BTK inhibitor in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a high-throughput method for assessing passive permeability.
1. Preparation of the PAMPA Plate:
-
The PAMPA system consists of a donor plate and an acceptor plate with a microfilter membrane.
-
Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
2. Assay Procedure:
-
Fill the wells of the acceptor plate with a buffer solution.
-
Prepare the dosing solutions of your BTK inhibitor in a suitable buffer.
-
Add the dosing solutions to the wells of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor buffer.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
3. Sample Analysis and Data Calculation:
-
After incubation, separate the plates and determine the concentration of the BTK inhibitor in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the effective permeability (Pe) using a relevant equation that takes into account the concentrations in the donor and acceptor wells, incubation time, and membrane area.
Visualizations
B-Cell Receptor (BCR) Signaling Pathway
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
Logical Relationship of Physicochemical Properties to Permeability
Caption: Relationship between key physicochemical properties and cell permeability.
References
- 1. Optimization of the efflux ratio and permeability of covalent irreversible BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predicting and improving the membrane permeability of peptidic small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Item - Formulation strategies to improve the efficacy of intestinal permeation enhancers - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
resolving issues with BTK ligand 1 chemical stability
Welcome to the technical support center for BTK Ligand 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving potential chemical stability issues and to offer standardized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the handling and experimental use of this compound, a covalent inhibitor of Bruton's tyrosine kinase (BTK).
Q1: Why do I observe variability in the IC50 value of my this compound across experiments?
A1: The IC50 value of a covalent inhibitor like this compound is highly dependent on the pre-incubation time with the BTK enzyme. Unlike non-covalent inhibitors that reach equilibrium quickly, covalent inhibitors form a time-dependent, often irreversible, bond. A shorter pre-incubation time will likely result in a higher IC50, while a longer pre-incubation will lead to a lower IC50.
-
Troubleshooting Steps:
-
Standardize Pre-incubation Time: Ensure a consistent pre-incubation time is used across all experiments for meaningful comparison of potency.
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Determine Kinetic Parameters: For a more accurate assessment, it is recommended to determine the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half the maximal rate of inactivation). The ratio kinact/KI is a more reliable measure of covalent inhibitor efficiency than the IC50.
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Run a Time-Dependency Assay: To confirm covalent modification, measure the IC50 at multiple pre-incubation time points. A decrease in IC50 with increasing pre-incubation time is indicative of a covalent mechanism.
-
Q2: My this compound appears to be degrading in my aqueous assay buffer. What could be the cause and how can I prevent it?
A2: this compound, as a covalent inhibitor, contains a reactive electrophilic "warhead" that can be susceptible to degradation in aqueous solutions, especially under certain conditions.
-
Troubleshooting Steps:
-
Check Buffer Composition: Avoid buffers containing nucleophiles, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, as they can react with and consume the covalent inhibitor.
-
Evaluate pH and Temperature: The stability of the electrophilic warhead can be influenced by the pH and temperature of the assay buffer. It is advisable to assess the stability of this compound under your specific experimental conditions.
-
Prepare Fresh Solutions: Prepare aqueous solutions of this compound immediately before use to minimize degradation.
-
Q3: I am concerned about the selectivity of this compound and potential off-target effects. How can I assess this?
A3: The electrophilic nature of covalent inhibitors raises valid concerns about off-target reactions.
-
Troubleshooting Steps:
-
Assess Warhead Reactivity: The electrophilic warhead should be reactive enough to bind to BTK but not so reactive that it interacts with numerous other biomolecules. An assay to assess reactivity, such as a glutathione (B108866) (GSH) stability assay, can be informative. High reactivity with GSH can be an indicator of potential promiscuity.
-
Chemoproteomic Profiling: Techniques like Activity-Based Protein Profiling (ABPP) are powerful for identifying the on- and off-targets of a covalent inhibitor within a complex biological system.
-
Q4: How should I properly store this compound to ensure its stability?
A4: Proper storage is critical to maintaining the chemical integrity of this compound.
-
Storage Recommendations:
-
Solid Form: Store the solid compound at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in an anhydrous solvent such as DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Data on Chemical Stability of this compound
The following tables summarize the stability of this compound under various stress conditions as determined by forced degradation studies. The percentage of remaining this compound was quantified using a stability-indicating HPLC method.
Table 1: pH-Dependent Stability of this compound
| pH | Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| 2.0 | 37 | 24 | 85.2 |
| 5.0 | 37 | 24 | 92.5 |
| 7.4 | 37 | 24 | 98.1 |
| 9.0 | 37 | 24 | 76.8 |
Table 2: Temperature-Dependent Stability of this compound in pH 7.4 Buffer
| Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| 4 | 48 | 99.5 |
| 25 (Room Temp) | 48 | 95.3 |
| 37 | 48 | 90.1 |
| 50 | 48 | 78.4 |
Table 3: Photostability of this compound
| Condition | Exposure Duration | Remaining this compound (%) |
| Solid, Light | 7 days | 92.7 |
| Solution (pH 7.4), Light | 24 hours | 88.4 |
| Solid, Dark | 7 days | 99.8 |
| Solution (pH 7.4), Dark | 24 hours | 99.6 |
Experimental Protocols
1. Protocol for Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
-
Objective: To identify potential degradation products and degradation pathways.
-
Methodology:
-
Acid and Base Hydrolysis: Dissolve this compound in a suitable solvent and then dilute with 0.1 M HCl (acid hydrolysis) and 0.1 M NaOH (base hydrolysis). Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for an extended period. Also, test a solution of the compound at a high temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to a calibrated light source (e.g., UV and visible light) as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
-
2. Protocol for Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products, impurities, and excipients.
-
Objective: To develop a validated HPLC method that can resolve the parent compound from all potential degradation products.
-
Methodology:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Selection: Use a gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Wavelength Selection: Determine the optimal UV detection wavelength by scanning the UV spectrum of this compound.
-
Method Optimization:
-
Inject a mixture of the stressed samples generated from the forced degradation study.
-
Adjust the gradient profile, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks.
-
Ensure the method has adequate resolution, peak symmetry, and sensitivity.
-
-
Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Simplified BTK Signaling Pathway.
Caption: Experimental Workflow for Stability Testing.
Caption: Troubleshooting Logic Diagram.
BTK Ubiquitination Analysis: Technical Support Center
This technical support center provides refined methods, troubleshooting guides, and frequently asked questions for researchers studying Bruton's Tyrosine Kinase (BTK) ubiquitination. The resources are tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for analyzing BTK ubiquitination in cells?
A1: The most common method is a multi-step process involving cell treatment, immunoprecipitation (IP) of BTK, and subsequent detection of ubiquitin via Western blotting. This involves treating cells with a proteasome inhibitor to allow ubiquitinated proteins to accumulate, lysing the cells under conditions that preserve protein complexes, using a specific antibody to pull down BTK, and then using an anti-ubiquitin antibody to detect the ubiquitinated BTK on a Western blot.
Q2: Why is it necessary to use a proteasome inhibitor like MG-132?
A2: The ubiquitination process can be highly transient, as ubiquitinated proteins are often rapidly targeted for degradation by the proteasome. Treating cells with a proteasome inhibitor, such as MG-132, blocks this degradation pathway. This allows for the accumulation of ubiquitinated BTK within the cell, increasing the signal and making it easier to detect.
Q3: What are the key enzymes that regulate BTK ubiquitination?
A3: BTK ubiquitination is primarily regulated by two families of enzymes: E3 ubiquitin ligases and deubiquitinases (DUBs). E3 ligases, such as Cbl, are responsible for attaching ubiquitin chains to BTK, marking it for specific cellular fates. Conversely, DUBs remove ubiquitin chains, reversing the signal. The balance between E3 ligase and DUB activity dictates the level of BTK ubiquitination.
Q4: How does BTK ubiquitination relate to the mechanism of PROTACs?
A4: Proteolysis-targeting chimeras (PROTACs) are therapeutic molecules designed to induce the degradation of specific proteins like BTK. They are heterobifunctional molecules that bind to both BTK and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to ubiquitinate BTK, leading to its degradation by the proteasome. Analyzing BTK ubiquitination is therefore essential for confirming the mechanism of action for BTK-targeting PROTACs.
Experimental Workflow & Signaling
The following diagrams illustrate the key pathways and processes involved in BTK ubiquitination analysis.
Troubleshooting Guide
Use this guide to address common issues encountered during co-immunoprecipitation (co-IP) for BTK ubiquitination.
| Problem | Potential Cause | Recommended Solution |
| No or Weak Ub-BTK Signal | Low expression or degradation of BTK. | Confirm BTK expression in input lysate via Western blot. Always add protease and phosphatase inhibitors to lysis buffer and keep samples on ice. |
| Inefficient immunoprecipitation. | Ensure the antibody is validated for IP. Test different antibody concentrations. Check that the beads (e.g., Protein A/G) are compatible with the antibody isotype. | |
| Insufficient ubiquitinated BTK. | Optimize the concentration and incubation time of the proteasome inhibitor (e.g., 5-25 µM MG-132 for 1-4 hours). Overexposure can be toxic. | |
| Protein complex disruption. | Use a mild lysis buffer with non-ionic detergents (e.g., NP-40, Triton X-100). Avoid harsh vortexing. | |
| High Background / Non-Specific Bands | Non-specific binding to beads. | Pre-clear the lysate by incubating it with control IgG beads before adding the specific antibody. This removes proteins that non-specifically bind to the beads. |
| Insufficient washing. | Increase the number of wash steps (e.g., from 3 to 5). Increase the stringency of the wash buffer by adding a small amount of detergent. | |
| Antibody concentration too high. | Titrate the antibody to find the lowest concentration that efficiently pulls down the target protein. | |
| Heavy/Light Chain Obscuring Blot | Eluted IP antibody is detected by the secondary antibody in the Western blot. | Use an IP/Western blot antibody from a different host species if possible. Alternatively, use specialized secondary reagents that do not detect heavy/light chains, or crosslink the antibody to the beads. |
Detailed Experimental Protocol: Co-IP for BTK Ubiquitination
This protocol provides a general framework. Optimization for specific cell lines and antibodies is recommended.
Materials:
-
Cell culture reagents
-
Proteasome inhibitor (e.g., MG-132)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100
-
Protease and phosphatase inhibitor cocktails
-
Deubiquitinase (DUB) inhibitor (e.g., PR-619)
-
Anti-BTK antibody (IP-grade)
-
Anti-Ubiquitin antibody (Western blot-grade)
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Protein A/G magnetic beads or agarose (B213101) beads
-
Normal Rabbit/Mouse IgG (Isotype control)
-
Wash Buffer: Lysis buffer with 500 mM NaCl
-
Elution Buffer: 2x Laemmli sample buffer
Procedure:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) and a DUB inhibitor (e.g., 50 µM PR-619) for 2-4 hours before harvesting to maximize the ubiquitinated protein fraction.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer supplemented with protease/phosphatase inhibitors and DUB inhibitor.
-
Incubate on ice for 30 minutes with gentle rocking.
-
Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).
-
Determine protein concentration using a BCA assay.
-
-
Pre-Clearing:
-
Take 1-2 mg of total protein lysate.
-
Add 20 µL of Protein A/G beads and 1 µg of control IgG.
-
Incubate at 4°C for 1 hour on a rotator.
-
Pellet the beads and transfer the supernatant to a new tube. This is the pre-cleared lysate. Save a small aliquot (20-40 µg) as the "Input" control.
-
-
Immunoprecipitation (IP):
-
Add 2-5 µg of anti-BTK antibody to the pre-cleared lysate.
-
Incubate at 4°C for 4 hours to overnight on a rotator.
-
Add 30 µL of fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. Between washes, gently invert the tubes. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Add 30-50 µL of 2x Laemmli sample buffer to the beads.
-
Boil at 95-100°C for 5-10 minutes to elute the protein and denature it.
-
Pellet the beads, and the supernatant is your IP sample.
-
-
Western Blot Analysis:
-
Load the Input and IP samples onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody against Ubiquitin.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot. A high-molecular-weight smear in the IP lane indicates polyubiquitinated BTK.
-
Validation & Comparative
Validating Covalent Ligand Binding to BTK Cys481: A Comparative Guide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the methods used to validate the binding of a covalent ligand to the Cys481 residue of Bruton's Tyrosine Kinase (BTK). We will objectively compare the performance of various experimental approaches and provide supporting data for established BTK inhibitors.
Bruton's Tyrosine Kinase (BTK) is a critical enzyme in B-cell receptor (BCR) signaling pathways, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1][2] Covalent inhibitors that form a permanent bond with the Cysteine 481 (Cys481) residue in the ATP-binding site of BTK have proven to be highly effective.[3][4] Validating that a ligand, such as "BTK Ligand 1," specifically and effectively binds to this Cys481 target is a crucial step in its development.
BTK Signaling Pathway
BTK is a key mediator in several signaling pathways, including the B-cell receptor (BCR) pathway, which is essential for B-cell proliferation, differentiation, and survival.[2] Upon BCR engagement, a cascade of phosphorylation events leads to the activation of BTK.[2] Activated BTK then phosphorylates downstream targets like phospholipase C gamma 2 (PLCγ2), leading to calcium mobilization and the activation of transcription factors such as NF-κB, which promote cell survival and proliferation.[2] Covalent inhibition of BTK at Cys481 blocks this signaling cascade.[5]
Caption: BTK's role in the B-cell receptor signaling cascade.
Comparison of Experimental Validation Methods
Validating the covalent binding of a ligand to BTK's Cys481 requires a multi-faceted approach, combining biochemical, cellular, and biophysical methods. Below is a comparison of key experimental protocols.
Mass Spectrometry (MS) for Adduct Confirmation
Principle: Mass spectrometry directly confirms covalent bond formation by detecting the mass increase of the BTK protein or a specific Cys481-containing peptide after incubation with the covalent ligand.
Experimental Protocol:
-
Incubate recombinant BTK protein with the covalent ligand.
-
For intact protein analysis, desalt the sample and analyze via LC-MS to observe the mass shift corresponding to the ligand's molecular weight.
-
For peptide mapping, digest the protein-ligand complex with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the Cys481-containing peptide and confirm its mass has increased by the mass of the ligand, which unambiguously identifies the binding site.[6][7]
Data Presentation:
-
Deconvoluted mass spectra showing the mass of unmodified BTK versus the BTK-ligand adduct.
-
MS/MS spectra confirming the sequence of the modified peptide and pinpointing the modification to Cys481.[7]
Comparison:
-
Pros: Provides direct and definitive evidence of covalent bond formation and the precise binding site.
-
Cons: Requires specialized equipment and expertise; can be low-throughput for initial screening.
Biochemical Potency Assays (IC₅₀ Determination)
Principle: These assays measure the concentration of an inhibitor required to reduce the enzymatic activity of BTK by 50% (IC₅₀). For covalent inhibitors, the IC₅₀ is time-dependent, reflecting the irreversible nature of the binding. A more informative measure is the kinetic parameter kinact/KI, which represents the efficiency of covalent inactivation.[8][9]
Experimental Protocol:
-
Use a kinase assay kit (e.g., ADP-Glo™) with recombinant BTK enzyme and a suitable substrate.
-
Pre-incubate BTK with various concentrations of the ligand for different time points.
-
Initiate the kinase reaction by adding ATP and substrate.
-
Measure the reaction progress (e.g., luminescence, fluorescence) to determine BTK activity.
-
Plot BTK activity against ligand concentration to calculate IC₅₀ values at each time point.
Data Presentation:
-
A table comparing the IC₅₀, KI, and kinact values of the test ligand against reference compounds.
Table 1: Comparison of Biochemical Potency of Covalent BTK Inhibitors
| Compound | IC₅₀ (Enzyme Assay) | KI (nM) | kinact (min⁻¹) | kinact/KI (µM⁻¹ s⁻¹) |
| Ibrutinib | ~0.5 nM[10] | 0.59 ± 0.03 | 0.041 ± 0.004 | 1.17 ± 0.13 |
| Acalabrutinib (B560132) | Not specified | 15.07 ± 0.51 | 0.038 ± 0.005 | 0.04 ± 0.01 |
| Zanubrutinib | Not specified | 132 nM[11] | Not specified | Not specified |
| JS25 (Example Ligand) | Not specified | 0.77 ± 0.06 | 0.401 ± 0.064 | 8.72 ± 1.02 |
Note: Data for Ibrutinib, Acalabrutinib, and JS25 are from reference[9]. Data for Zanubrutinib is from reference[11].
Comparison:
-
Pros: Quantitative measure of inhibitor potency; well-established and high-throughput.
-
Cons: IC₅₀ values for covalent inhibitors can be misleading if not measured kinetically; in vitro results may not always translate to cellular activity.[12]
Cellular Target Engagement (Occupancy) Assays
Principle: These assays quantify the percentage of BTK molecules in a cell that are covalently bound by a ligand. This is a critical pharmacodynamic measurement to correlate target binding with cellular effects and to guide dose selection in clinical studies.[13][14] A common method involves using a competitive probe that also binds to Cys481.
Experimental Protocol (Probe-based ELISA):
-
Treat cells (e.g., PBMCs or a B-cell line like Ramos) with various concentrations of the test ligand for a specific duration.[1][15]
-
Wash the cells to remove any unbound ligand.
-
Lyse the cells to release the proteins.
-
Incubate the cell lysate with a biotinylated covalent BTK probe that binds to unoccupied Cys481.[1][15]
-
Capture the total BTK on an anti-BTK antibody-coated plate.
-
Detect the biotinylated probe using streptavidin-HRP. The signal is inversely proportional to the target occupancy of the test ligand.
-
Normalize the results to untreated controls to calculate the percentage of BTK occupancy.[15]
Caption: Workflow for a probe-based BTK occupancy assay.
Data Presentation:
-
A dose-response curve showing the percentage of BTK occupancy at different ligand concentrations.
-
A table comparing the EC₅₀ (concentration for 50% occupancy) values.
Table 2: Comparison of Cellular BTK Occupancy
| Compound | Cell Type | EC₅₀ (Occupancy) | Time | Reference |
| AVL-292 | Ramos | 5.9 nM | 1 hour | [15] |
| QL47 | Ramos | ~100 nM (for 50% occupancy) | 4 hours | [16] |
| Tirabrutinib | Ramos | 72 nM | 1 hour | [13] |
| Acalabrutinib | CLL Patient Cells | >95% occupancy at trough (100mg BID) | In vivo | [17] |
Comparison:
-
Pros: Measures target engagement in a physiologically relevant context; essential for understanding pharmacodynamics.
-
Cons: Can be complex to set up; requires a specific and validated probe.
Downstream Signaling Assays (Western Blot)
Principle: Validating that ligand binding to BTK leads to functional inhibition of its signaling pathway. This is often assessed by measuring the phosphorylation status of BTK itself (autophosphorylation at Y223) or its direct substrate, PLCγ2.
Experimental Protocol:
-
Treat B-cells with the ligand at various concentrations.
-
Stimulate the BCR pathway (e.g., with anti-IgM).
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Perform a Western blot using antibodies specific for phosphorylated BTK (pY223) and total BTK.
-
Quantify the band intensities to determine the ratio of phosphorylated to total BTK.
Data Presentation:
-
Western blot images showing a dose-dependent decrease in pBTK levels.
-
A graph plotting the inhibition of phosphorylation against ligand concentration to determine the cellular EC₅₀ for functional inhibition.
Comparison:
-
Pros: Directly links target binding to a functional cellular outcome; relatively standard laboratory technique.
-
Cons: Semi-quantitative; can be influenced by other signaling pathways affecting phosphorylation.
Alternative Approaches: Non-Covalent BTK Inhibitors
An alternative to covalent inhibitors are non-covalent (reversible) ligands. These inhibitors do not form a permanent bond with Cys481 and can be effective against resistance mutations that alter this residue (e.g., C481S).[4] While this guide focuses on validating covalent binding, it is important to recognize that non-covalent inhibitors represent a different therapeutic strategy with its own set of validation requirements, primarily focused on binding affinity (Kd) and residence time rather than covalent modification.
Conclusion
Validating the binding of a ligand to BTK Cys481 is a step-wise process that builds a comprehensive evidence package.
Caption: A logical workflow for validating a covalent BTK inhibitor.
A robust validation strategy should not rely on a single experiment. It begins with demonstrating potent biochemical activity, followed by direct confirmation of the covalent adduct via mass spectrometry. Subsequently, cellular assays are crucial to prove that the ligand engages its target in a complex biological environment and elicits the desired functional response by inhibiting downstream signaling. By systematically applying these comparative methods, researchers can confidently validate the mechanism of action for novel covalent BTK inhibitors targeting Cys481.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of Potent and Selective Covalent Inhibitors of Bruton’s Tyrosine Kinase Targeting an Inactive Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emjreviews.com [emjreviews.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 13. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Affinity-Based Probes for Btk Occupancy Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: BTK Ligand 1-Based PROTACs Versus Ibrutinib in Targeting Bruton's Tyrosine Kinase
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct strategies for targeting Bruton's tyrosine kinase (BTK): the established kinase inhibitor ibrutinib (B1684441) and the emerging technology of Proteolysis Targeting Chimeras (PROTACs) utilizing BTK Ligand 1 or similar moieties. This document outlines the fundamental differences in their mechanisms of action, supported by experimental data, and provides detailed methodologies for key comparative assays.
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1] Its dysregulation is implicated in various B-cell malignancies, making it a prime therapeutic target. Ibrutinib, a first-in-class covalent inhibitor of BTK, has revolutionized the treatment of several B-cell cancers.[2] However, the development of resistance, often through mutations in the BTK active site (e.g., C481S), and off-target effects have spurred the development of alternative therapeutic strategies.[3]
One of the most promising new modalities is the use of PROTACs. These heterobifunctional molecules co-opt the cell's natural protein disposal system to induce the degradation of a target protein. A BTK-targeting PROTAC typically consists of a BTK-binding ligand (such as this compound), a linker, and a ligand that recruits an E3 ubiquitin ligase.[4] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of BTK, offering a distinct and potentially more advantageous approach compared to traditional inhibition.[4]
Quantitative Comparison: Inhibition vs. Degradation
The efficacy of ibrutinib is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. In contrast, the primary metrics for PROTACs are the half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the half-maximal growth inhibition (GI50).
| Compound/Modality | Target | Mechanism of Action | IC50 (BTK Kinase Activity) | DC50 (BTK Degradation) | GI50 (Cell Growth Inhibition) | Activity against C481S Mutant |
| Ibrutinib | BTK | Covalent Inhibition | ~0.5 nM[5][6] | Not Applicable | ~2.5 - 700 nM (sensitive vs. resistant cells)[5][6] | Significantly reduced |
| BTK PROTAC (P13I) | BTK | Induced Degradation | ~100 nM[6] | ~9.2 - 11.4 nM[5] | ~1.5 - 28 nM[5][6] | Maintained |
| BTK PROTAC (MT-802) | BTK | Induced Degradation | ~46.9 nM (WT) | ~1 - 14.6 nM (WT)[7] | Not explicitly found | Maintained (~14.9 nM DC50) |
Experimental Data and Observations
Mechanism of Action and Effect on BTK Protein
-
Ibrutinib: Acts as an inhibitor, binding covalently to the Cys481 residue in the active site of BTK, thereby blocking its kinase activity.[2] It does not lead to the degradation of the BTK protein.
-
BTK PROTACs: Function by inducing the degradation of the entire BTK protein. For instance, the PROTAC P13I was shown to induce 73% degradation of BTK at 10 nM and 89% at 100 nM in RAMOS cells.[5] This removal of the protein scaffold can abrogate both its enzymatic and non-enzymatic functions.
Overcoming Ibrutinib Resistance
A key advantage of BTK PROTACs is their ability to overcome resistance mediated by the C481S mutation, which prevents the covalent binding of ibrutinib.
-
The proliferation of a DLBCL cell line expressing the BTK C481S mutant was significantly inhibited by the PROTAC P13I with a GI50 of around 28 nM, whereas ibrutinib lost its efficacy, with a GI50 of approximately 700 nM.[5]
-
Similarly, the PROTAC MT-802 demonstrated equivalent degradation of both wild-type BTK (DC50 = 14.6 nM) and the C481S mutant BTK (DC50 = 14.9 nM).[3]
Selectivity and Off-Target Effects
While ibrutinib is a potent BTK inhibitor, it also inhibits other kinases, which can lead to side effects.[2] BTK PROTACs have the potential for improved selectivity.
-
Even when derived from an ibrutinib scaffold, PROTACs can exhibit a different and often more selective profile. The PROTAC P13I, for example, had almost no inhibitory activity against ITK or EGFR, known off-targets of ibrutinib.[5]
-
The PROTAC MT-802 was also found to bind to fewer off-target kinases compared to ibrutinib.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Western Blot for BTK Degradation
Objective: To quantify the reduction in BTK protein levels following treatment with a BTK PROTAC.
Methodology:
-
Cell Culture and Treatment: Seed a B-cell lymphoma cell line (e.g., RAMOS, TMD8) in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of the BTK PROTAC (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein like GAPDH or β-actin.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the BTK signal to the loading control to determine the percentage of remaining BTK protein.[8]
In Vitro BTK Kinase Inhibition Assay
Objective: To determine the IC50 value of a compound against BTK kinase activity.
Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT). Prepare serial dilutions of the test compound (ibrutinib or BTK PROTAC).
-
Assay Setup: In a 384-well plate, add the recombinant BTK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the serially diluted compound.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based kit such as ADP-Glo™ (Promega).
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and use a four-parameter logistic regression to calculate the IC50 value.[9][10]
Cell Viability Assay
Objective: To assess the effect of BTK targeting on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Seed B-cell lymphoma cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with serial dilutions of the BTK PROTAC, ibrutinib, or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add a cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega), to each well. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Acquisition: After a short incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability. Plot the viability against the compound concentration to calculate the GI50 value.[8][11]
Conclusion
The comparison between this compound-based PROTACs and ibrutinib highlights a paradigm shift in targeting BTK. While ibrutinib effectively inhibits the kinase activity of BTK, its efficacy can be compromised by resistance mutations and off-target effects. BTK PROTACs offer a distinct and powerful alternative by inducing the complete degradation of the BTK protein. This approach not only ablates the kinase function but also the scaffolding role of the protein, leading to potent anti-proliferative effects. Crucially, BTK PROTACs have demonstrated the ability to overcome clinically relevant resistance mechanisms, such as the C481S mutation, and may offer a more favorable selectivity profile. The experimental protocols provided herein offer a framework for the direct comparison of these two modalities, enabling researchers to further explore the therapeutic potential of targeted protein degradation in the context of B-cell malignancies and beyond.
References
- 1. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
Comparative Selectivity Profiling of BTK Inhibitors Against Other Kinases
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1][2][3] The development of BTK inhibitors has revolutionized the treatment of these conditions.[4][5] However, the therapeutic window and side-effect profile of these inhibitors are largely determined by their selectivity for BTK over other kinases. This guide provides a comparative analysis of the selectivity profiles of different BTK inhibitors, with a focus on both first and next-generation compounds.
Kinase Selectivity Profiles
The selectivity of BTK inhibitors is critical, as off-target inhibition can lead to adverse effects. For instance, inhibition of EGFR family kinases is associated with rash, while inhibition of TEC family kinases can impact T-cell function.[6] Next-generation BTK inhibitors were developed to have improved selectivity and, consequently, fewer off-target effects compared to the first-generation inhibitor, ibrutinib.[6]
Below is a summary of the inhibitory activity (IC50 values in nM) of several BTK inhibitors against BTK and a panel of other kinases. Lower IC50 values indicate higher potency.
| Kinase | Ibrutinib (1st Gen) | Acalabrutinib (2nd Gen) | Zanubrutinib (2nd Gen) | Tirabrutinib (B611380) (2nd Gen) |
| BTK | 0.5 - 78 | 3 - 5.1 | <0.5 - 2 | 2.2 - 3.5 |
| EGFR | 5 - 12 | >1000 | 3.1 | 2100 |
| ITK | 10.7 | 28 | 61.6 | 20 |
| TEC | 3.2 - 78 | 27 | ~2 | 2.9 |
| BLK | 0.5 - 1.1 | 35 | 0.4 | 1.1 |
| ERBB2 | 9.4 | >1000 | 18.2 | 1600 |
| JAK3 | 16 | 323 | 219 | >10000 |
Data compiled from multiple sources. Values can vary based on the specific assay conditions.[6][7]
Acalabrutinib and tirabrutinib demonstrate high selectivity for BTK with significantly less activity against EGFR and other kinases compared to ibrutinib.[6][8] Zanubrutinib also shows improved selectivity over ibrutinib, particularly for EGFR, though it retains potent activity against other TEC family members like TEC and BLK.[6]
Experimental Protocols
The determination of kinase inhibitor selectivity involves a variety of biochemical and cellular assays.
Biochemical Kinase Assays:
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
LanthaScreen™ Kinase Assay: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled ATP competitive inhibitor to the kinase. The displacement of this tracer by a test compound results in a decrease in the FRET signal.
-
IMAP™ Kinase Assay: This fluorescence polarization (FP) assay detects the phosphorylation of a fluorescently labeled peptide substrate. The binding of a high-affinity phosphopeptide-binding reagent to the phosphorylated substrate leads to a change in fluorescence polarization.
-
ADP-Glo™ Kinase Assay: This is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[9] Increased light output is proportional to kinase activity.[9] The assay is performed by first incubating the kinase with the substrate and ATP, followed by the addition of a reagent to stop the kinase reaction and deplete the remaining ATP.[9] Finally, a detection reagent is added to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.[9]
Broad Kinome Profiling:
To assess selectivity across the entire human kinome, large panels of kinases are screened.
-
KINOMEscan™: This is a competitive binding assay where test compounds are competed against a proprietary, immobilized ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR. This method is used to determine the percentage of control (POC) for each kinase at a given inhibitor concentration, with a lower POC indicating a stronger interaction.[10]
Cellular Assays:
These assays measure the effect of the inhibitor on kinase activity within a cellular context.
-
On-Target BTK Inhibition: This can be evaluated by measuring the inhibition of B-cell receptor (BCR)-mediated activation of CD69 expression in peripheral B cells from human peripheral blood mononuclear cells (hPBMCs) or human whole blood.[8]
-
Off-Target EGFR Inhibition: This is often assessed by measuring the effect of the inhibitor on EGF-induced EGFR autophosphorylation in cell lines such as A431.[8]
-
Off-Target ITK Inhibition: The inhibition of T-cell receptor (TCR)-mediated activation of IL-2 expression in Jurkat T-cells can be used to determine off-target effects on ITK.[8]
Visualizing Signaling Pathways and Workflows
To better understand the context of BTK inhibition and the process of selectivity profiling, the following diagrams are provided.
Caption: BTK Signaling Pathway in B-Cells.
Caption: Kinase Selectivity Profiling Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 7. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. biorxiv.org [biorxiv.org]
A Comparative Guide to BTK PROTACs: Validating the Degradation of Bruton's Tyrosine Kinase
For researchers, scientists, and drug development professionals, this guide provides a side-by-side comparison of prominent Proteolysis Targeting Chimeras (PROTACs) designed to degrade Bruton's Tyrosine Kinase (BTK), a critical mediator in B-cell receptor signaling and a validated target in various B-cell malignancies. This document outlines the performance of different BTK PROTACs, with a focus on a PROTAC derived from "BTK ligand 1," and provides supporting experimental data and detailed methodologies for key evaluative assays.
Introduction to BTK PROTACs
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1] A BTK PROTAC consists of a ligand that binds to BTK, another ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker connecting the two.[1] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of BTK, offering a powerful alternative to traditional small-molecule inhibition.[1][2] This approach has the potential to overcome resistance mechanisms associated with BTK inhibitors and may offer improved selectivity.[2][3]
The specific focus of this guide is the validation of a PROTAC derived from This compound . This ligand is utilized in PROTACs designed to target both wild-type BTK and the C481S mutant, which confers resistance to the covalent inhibitor ibrutinib.[4]
Quantitative Comparison of BTK PROTACs
The efficacy of BTK PROTACs is primarily evaluated by their ability to induce degradation of the target protein. Key metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the in vitro degradation performance of a BTK PROTAC derived from this compound (as represented by compounds in the referenced literature) and compares it with other notable BTK PROTACs.
| PROTAC | BTK Ligand | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MT-802 | Non-covalent | Pomalidomide (CRBN) | Namalwa | ~9 | >99 | [5] |
| DD-03-171 | Ibrutinib derivative | Pomalidomide (CRBN) | MCL cells | 5.1 | Not specified | [6] |
| P13I | Ibrutinib | Pomalidomide (CRBN) | HBL-1 | Not specified | >90 (at 100nM) | [3] |
| UBX-382 | Proprietary | Proprietary (CRBN) | TMD-8 | ~4 | >95 |
Signaling Pathway and PROTAC Mechanism of Action
The following diagram illustrates the B-cell receptor (BCR) signaling pathway, highlighting the central role of BTK. It also depicts the mechanism by which a BTK PROTAC induces the degradation of the BTK protein.
Caption: BTK signaling pathway and the mechanism of action for a BTK PROTAC.
Experimental Workflow for BTK PROTAC Evaluation
A systematic workflow is crucial for the validation of BTK PROTACs. The following diagram outlines the key experimental stages, from initial treatment to the assessment of downstream cellular effects.
Caption: A typical experimental workflow for the evaluation of BTK PROTACs.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of BTK PROTACs are provided below.
Western Blotting for BTK Degradation
This protocol is used to quantify the amount of BTK protein remaining in cells after treatment with a PROTAC.[1]
Materials:
-
PROTAC-treated and control cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BTK
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Harvest cells after PROTAC treatment and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the BTK signal to the loading control to determine the extent of degradation.
Immunoprecipitation (IP) for BTK Ubiquitination
This protocol is used to determine if BTK is ubiquitinated following PROTAC treatment.[1]
Materials:
-
PROTAC-treated and control cell lysates
-
Antibody against BTK for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Primary antibody against ubiquitin for Western blotting
Procedure:
-
Cell Lysis: Lyse cells in a buffer containing a proteasome inhibitor (e.g., MG132) to preserve ubiquitinated proteins.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the anti-BTK antibody overnight at 4°C.
-
Add fresh protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the captured proteins from the beads using an elution buffer or by boiling in SDS sample buffer.
-
Western Blotting: Analyze the eluted samples by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated BTK.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cells seeded in a 96-well plate
-
BTK PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere or stabilize overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the BTK PROTAC and incubate for the desired time period (e.g., 72 hours).
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Assay: Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Normalize the data to vehicle-treated controls to determine the percentage of cell viability and calculate the IC50 value.
References
- 1. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Btk靶向降解剂 | MCE [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
A Comparative Guide to Bruton's Tyrosine Kinase (BTK) Degraders
For Researchers, Scientists, and Drug Development Professionals
The landscape of B-cell malignancy treatment is rapidly evolving, with targeted protein degradation emerging as a powerful therapeutic modality. Unlike traditional inhibitors that merely block protein function, degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, eliminate the target protein entirely. This guide provides a comparative analysis of different Bruton's Tyrosine Kinase (BTK) degraders, focusing on their performance, underlying mechanisms, and the experimental data that supports their development.
Introduction: Why Degrade BTK?
Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and activation of B-cells.[1][2][3] In many B-cell cancers, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), this pathway is constitutively active, making BTK a prime therapeutic target.[1][4]
While BTK inhibitors (e.g., ibrutinib, acalabrutinib) have transformed treatment, their efficacy can be limited by acquired resistance, often through mutations in the BTK gene (e.g., C481S).[1][5] BTK degraders offer a distinct mechanism of action that can overcome these limitations. By hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system—these molecules tag BTK for destruction, removing the protein entirely.[6][7] This approach not only circumvents resistance from active site mutations but may also address non-catalytic scaffolding functions of the BTK protein.[6][8]
Mechanism of Action: PROTACs
The most common type of BTK degrader is the PROTAC. These are heterobifunctional molecules composed of three parts: a ligand that binds to BTK, a ligand that recruits an E3 ubiquitin ligase (like Cereblon or VHL), and a chemical linker.[6][9] The PROTAC brings BTK and the E3 ligase into close proximity, forming a "ternary complex." This proximity allows the E3 ligase to attach ubiquitin chains to BTK, marking it for degradation by the proteasome.[6][10]
References
- 1. mdpi.com [mdpi.com]
- 2. onclive.com [onclive.com]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 8. nurixtx.com [nurixtx.com]
- 9. ashpublications.org [ashpublications.org]
- 10. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Profile of Ibrutinib: A Comparative Guide
This guide provides a comparative analysis of the off-target profile of Ibrutinib, a first-generation Bruton's tyrosine kinase (BTK) inhibitor, against second-generation BTK inhibitors. The information presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of BTK inhibitor selectivity.
Introduction to BTK and Off-Target Effects
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for B-cell malignancies and autoimmune diseases. Ibrutinib was the first-in-class covalent BTK inhibitor approved for treating various hematological cancers. While highly effective, Ibrutinib is known to have off-target activities, binding to other kinases with a similar active site cysteine residue. These off-target interactions can lead to adverse effects, such as rash, diarrhea, and bleeding. This has driven the development of second-generation BTK inhibitors with improved selectivity.
Comparative Off-Target Profile
The following table summarizes the inhibitory activity of Ibrutinib and the second-generation inhibitors Acalabrutinib and Zanubrutinib against BTK and a panel of key off-target kinases. The data is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), with lower values indicating higher potency.
| Kinase Target | Ibrutinib (IC50 nM) | Acalabrutinib (IC50 nM) | Zanubrutinib (IC50 nM) |
| BTK | 0.5 | 3 | <0.5 |
| EGFR | 5.6 | >1000 | 9.7 |
| ITK | 10.7 | 1.9 | 6.2 |
| TEC | 78 | 20 | 4.1 |
| BMX | 1 | 46 | 0.8 |
| SRC | >200 | >1000 | 261 |
| LYN | 30.1 | >1000 | 11 |
| FGR | 11.2 | >1000 | 2.3 |
Data compiled from various kinase profiling studies.
As the data indicates, while all three inhibitors are potent against BTK, Acalabrutinib demonstrates significantly less activity against off-target kinases like EGFR, SRC, LYN, and FGR compared to Ibrutinib and Zanubrutinib.
Signaling Pathway and Experimental Workflow
To understand the role of BTK and the experimental approach to assessing off-target profiles, the following diagrams are provided.
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
Caption: General workflow for assessing off-target kinase profiles.
Experimental Protocols
The following provides a generalized protocol for a kinase inhibition assay, which is a common method for determining off-target profiles.
Kinase Inhibition Assay (e.g., KinomeScan)
-
Compound Preparation: The test compound (e.g., Ibrutinib) is serially diluted to create a range of concentrations.
-
Kinase Panel: A large panel of recombinant human kinases is utilized.
-
Binding Assay: The test compound is incubated with each kinase from the panel. A proprietary ligand that is known to bind to the active site of the kinases is also included. The amount of the proprietary ligand that is displaced by the test compound is measured.
-
Detection: The amount of bound proprietary ligand is quantified, often using a method like quantitative PCR (for DNA-tagged ligands) or fluorescence.
-
Data Analysis: The results are typically expressed as the percentage of the kinase that is bound by the test compound at a given concentration. From this, a dissociation constant (Kd) or an IC50 value can be calculated to determine the potency of the inhibition for each kinase in the panel.
Cellular Proliferation Assay
-
Cell Culture: A panel of cancer cell lines with known dependencies on specific kinases is cultured.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound.
-
Proliferation Measurement: After a set incubation period (e.g., 72 hours), cell viability or proliferation is measured using a reagent such as resazurin (B115843) or CellTiter-Glo®.
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated for each cell line. This provides an indication of the compound's on-target and off-target effects in a cellular context.
Conclusion
The off-target profile of a BTK inhibitor is a critical determinant of its clinical safety and efficacy. While Ibrutinib is a highly effective therapeutic, its off-target interactions have prompted the development of second-generation inhibitors like Acalabrutinib with improved selectivity. Acalabrutinib, in particular, shows a more favorable off-target profile with less inhibition of kinases such as EGFR and members of the SRC family. This comparative analysis, supported by the provided data and experimental context, underscores the importance of comprehensive kinase profiling in the development of targeted therapies.
Confirming the Mechanism of Action for BTK Ligand 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the mechanism of action of a novel Bruton's tyrosine kinase (BTK) ligand, designated as BTK Ligand 1. It offers a comparative analysis with established BTK inhibitors, presenting supporting experimental data and detailed protocols to aid in the rigorous evaluation of new therapeutic candidates.
Introduction to BTK Signaling and its Therapeutic Targeting
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK.[2] Activated BTK subsequently phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), which triggers a cascade of events culminating in B-cell proliferation, differentiation, survival, and activation.[1][2] BTK is also involved in other signaling pathways, including those mediated by Toll-like receptors (TLRs) and chemokine receptors.[3][4][5]
Given its central role in B-cell function, BTK has emerged as a critical therapeutic target for a range of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders.[6][7] Inhibitors of BTK can be broadly classified into two categories: covalent inhibitors, which form an irreversible bond with a cysteine residue (C481) in the BTK active site, and non-covalent inhibitors, which bind reversibly to the enzyme.[8][9]
This guide will delineate the experimental strategy to confirm that this compound acts as a bona fide BTK inhibitor and to characterize its specific mechanism of action in comparison to other known inhibitors.
Visualizing the BTK Signaling Pathway
To understand the context of BTK inhibition, a clear visualization of the signaling cascade is essential.
Caption: The BTK signaling cascade initiated by BCR engagement.
Experimental Workflow for Mechanism of Action Confirmation
A multi-tiered approach is necessary to validate the mechanism of action of this compound, starting from direct enzyme inhibition to cellular effects and in vivo efficacy.
Caption: A stepwise experimental workflow to confirm this compound's mechanism.
Data Presentation: Comparative Analysis of BTK Inhibitors
Quantitative data is crucial for comparing the potency and efficacy of this compound with other known inhibitors.
Table 1: In Vitro Potency of BTK Inhibitors
| Compound | Type | BTK IC50 (nM) |
| This compound | (To be determined) | (Experimental Value) |
| Ibrutinib | Covalent, Irreversible | ~0.5 - 5 |
| Acalabrutinib | Covalent, Irreversible | ~3 - 5 |
| Zanubrutinib | Covalent, Irreversible | ~1 - 2.5 |
| Pirtobrutinib | Non-covalent, Reversible | ~0.5 - 3 |
IC50 values can vary depending on assay conditions.
Table 2: Cellular Activity of BTK Inhibitors in B-Cell Lymphoma Cell Lines (e.g., TMD8)
| Compound | Target Engagement (EC50, nM) | Inhibition of p-BTK (IC50, nM) | Anti-proliferative Activity (GI50, nM) |
| This compound | (Experimental Value) | (Experimental Value) | (Experimental Value) |
| Ibrutinib | ~1 - 10 | ~1 - 10 | ~5 - 50 |
| Acalabrutinib | ~5 - 20 | ~5 - 20 | ~10 - 100 |
| Zanubrutinib | ~1 - 10 | ~1 - 10 | ~5 - 50 |
| Pirtobrutinib | ~1 - 10 | ~1 - 10 | ~5 - 50 |
EC50, IC50, and GI50 values are cell line-dependent.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biochemical Assay: BTK Kinase Activity
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified BTK. A common method is the ADP-Glo™ Kinase Assay.[10][11]
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 80 mM Tris-HCl pH 7.5, 40 mM MgCl₂, 0.2 mg/mL BSA, 100 µM DTT).[11]
-
Dilute recombinant active BTK enzyme and the substrate (e.g., poly(Glu,Tyr) 4:1) in 1X kinase buffer.[10]
-
Prepare a serial dilution of this compound and control inhibitors (e.g., Ibrutinib) in 1X kinase buffer with a final DMSO concentration ≤1%.
-
Prepare an ATP solution at a concentration close to the Km for BTK (e.g., 25 µM).[11]
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the compound dilution.
-
Add 2 µL of the BTK enzyme solution.
-
Add 2 µL of the substrate/ATP mix to initiate the reaction.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Assay: Target Engagement (NanoBRET™)
This assay confirms that this compound binds to BTK within a cellular environment.[12][13][14][15]
Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid expressing a NanoLuc®-BTK fusion protein.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound and control inhibitors.
-
Add the compounds to the cells and incubate for 2 hours at 37°C.
-
Add the NanoBRET™ tracer, which is a fluorescently labeled BTK ligand, to the wells.
-
Add the Nano-Glo® Substrate to generate the bioluminescent donor signal.
-
Incubate for 3-5 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure both the donor (e.g., 460 nm) and acceptor (e.g., 610 nm) emission wavelengths using a plate reader equipped for BRET measurements.
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
-
Cellular Assay: Western Blot for Downstream Signaling
This experiment assesses the functional consequence of BTK inhibition by measuring the phosphorylation status of BTK and its direct substrate, PLCγ2.[7][16]
Protocol:
-
Cell Treatment and Lysis:
-
Culture a B-cell lymphoma cell line (e.g., TMD8) to a density of 1x10⁶ cells/mL.
-
Treat the cells with various concentrations of this compound or control inhibitors for 2-4 hours.
-
Stimulate the cells with an anti-IgM antibody for 15 minutes to activate the BCR pathway.
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel.[17]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCγ2 (Tyr759), and total PLCγ2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
Cellular Assay: Cell Viability
This assay determines the effect of this compound on the survival and proliferation of B-cell lymphoma cells.[20][21][22][23]
Protocol:
-
Cell Plating and Treatment:
-
Seed B-cell lymphoma cells (e.g., TMD8, OCI-Ly10) in a 96-well plate at a density of 1x10⁴ cells/well.
-
Add serial dilutions of this compound and control inhibitors to the wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
-
Viability Measurement (e.g., CellTiter-Glo®):
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the DMSO-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
In Vivo Model: Efficacy in a CLL Xenograft Model
This study evaluates the anti-tumor activity of this compound in a relevant animal model of B-cell malignancy.[7][24]
Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., NSG mice).
-
Engraft the mice with human CLL cells or a B-cell lymphoma cell line.
-
-
Treatment:
-
Once tumors are established, randomize the mice into treatment groups (vehicle control, this compound, and a positive control like ibrutinib).
-
Administer the compounds daily via oral gavage at predetermined doses.
-
-
Efficacy Assessment:
-
Monitor tumor growth by measuring tumor volume with calipers or by bioluminescence imaging if the cells are engineered to express luciferase.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, collect tumors and blood for pharmacodynamic analysis (e.g., western blot for p-BTK).
-
-
Data Analysis:
-
Compare the tumor growth inhibition between the treatment groups and the vehicle control.
-
Analyze survival data using Kaplan-Meier curves.
-
Logical Framework for Mechanism of Action Confirmation
The collective evidence from these experiments builds a strong case for the mechanism of action of this compound.
Caption: Logical flow of evidence to confirm the mechanism of action.
By following this comprehensive guide, researchers can systematically and rigorously confirm the mechanism of action of novel BTK ligands, providing a solid foundation for further preclinical and clinical development.
References
- 1. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 2. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent and Non-Covalent BTK Inhibition in Chronic Lymphocytic Leukemia Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Noninferiority Shown for Pirtobrutinib vs Ibrutinib in CLL/SLL - The ASCO Post [ascopost.com]
- 6. Acalabrutinib | Covalent and Non-Covalent BTK Inhibition in Chronic Lymphocytic Leukemia Treatment | springermedicine.com [springermedicine.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. emjreviews.com [emjreviews.com]
- 9. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton’s Tyrosine Kinase | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ptglab.com [ptglab.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 24. The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Reversible vs. Irreversible BTK Ligands in Drug Development
Bruton's Tyrosine Kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune disorders. As a key signaling molecule downstream of the B-cell receptor (BCR), BTK is central to B-cell proliferation, differentiation, and survival.[1][2] The development of small-molecule inhibitors targeting BTK has revolutionized treatment paradigms, with two major classes of inhibitors now at the forefront: irreversible and reversible ligands. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers and drug development professionals.
Mechanism of Action: Covalent vs. Non-Covalent Binding
The fundamental difference between these two classes of inhibitors lies in their mode of interaction with the BTK protein.
Irreversible (Covalent) BTK Inhibitors First-generation and second-generation BTK inhibitors, such as ibrutinib (B1684441), acalabrutinib, and zanubrutinib, are classified as irreversible inhibitors.[3] These molecules are designed to form a stable, covalent bond with a specific cysteine residue (C481) within the ATP-binding pocket of the BTK enzyme.[4][5] This covalent linkage leads to the permanent inactivation of the kinase. The sustained inhibition of BTK signaling disrupts the downstream pathways that promote the growth and survival of malignant B-cells.[4]
Reversible (Non-Covalent) BTK Inhibitors A newer class of BTK inhibitors, including pirtobrutinib (B8146385) and nemtabrutinib, employs a reversible, non-covalent binding mechanism.[6][7] These inhibitors do not form a permanent bond with the C481 residue.[4] Instead, they bind to BTK through weaker interactions like hydrogen bonds and hydrophobic interactions, allowing them to associate and dissociate from the target.[8] A key advantage of this mechanism is the ability to inhibit BTK even when the C481 residue is mutated, a common mechanism of acquired resistance to irreversible inhibitors.[6][9]
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK.[10] Activated BTK then phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), which in turn triggers signaling pathways crucial for B-cell survival and proliferation, such as NF-κB and MAPK activation.[2][11]
Caption: BTK's role in the B-cell receptor signaling pathway.
Comparative Data
The following tables summarize key quantitative data comparing irreversible and reversible BTK inhibitors.
Table 1: Binding Characteristics and Kinase Selectivity
| Feature | Irreversible Inhibitors (e.g., Ibrutinib, Acalabrutinib) | Reversible Inhibitors (e.g., Pirtobrutinib, Nemtabrutinib) |
| Binding Moiety | Cysteine 481 (C481) in BTK active site[4] | ATP-binding pocket (independent of C481)[4][6] |
| Bond Type | Covalent[5] | Non-covalent (Hydrogen bonds, hydrophobic interactions)[8] |
| Reversibility | Irreversible[6] | Reversible[6] |
| Resistance | Susceptible to C481 mutations[4] | Overcomes C481 mutations; susceptible to other non-C481 mutations[12][13] |
| Off-Target Effects | Higher potential due to binding other kinases with a similar cysteine.[5][14] Second-generation inhibitors (acalabrutinib, zanubrutinib) have improved selectivity over ibrutinib.[15] | Generally higher selectivity and fewer off-target effects.[7][14] |
Table 2: Clinical Efficacy in Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)
Data from the Phase 3 BRUIN CLL-314 head-to-head trial comparing pirtobrutinib (reversible) and ibrutinib (irreversible).
| Endpoint | Pirtobrutinib (Reversible) | Ibrutinib (Irreversible) |
| Overall Response Rate (ORR) | 87.0%[16] | 78.6%[16] |
| ORR (Treatment-Naïve) | 92.9%[17] | 85.8%[17] |
| ORR (Relapsed/Refractory) | 84.0%[17] | 74.8%[17] |
| 18-Month Progression-Free Survival (PFS) | 86.9%[17] | 82.3%[17] |
Table 3: Comparison of Key Adverse Events of Special Interest
| Adverse Event | Ibrutinib (Irreversible) | Acalabrutinib (Irreversible) | Pirtobrutinib (Reversible) |
| Atrial Fibrillation/Flutter | 13.5%[17] | ~11% (in MCL)[4] | 2.4%[17] |
| Hypertension | 15.1%[17] | up to 19% (in MCL)[4] | 10.6%[17] |
| Bleeding (Any Grade) | ~40% (across trials)[15] | 23%[4] | Not prominently reported in head-to-head comparison[17] |
| Rash | 22-24% leading to discontinuation in some studies[15] | 7% in ibrutinib-intolerant patients[15] | Not prominently reported in head-to-head comparison[17] |
Experimental Protocols
Key Experiment: BTK Target Occupancy Assay
Measuring the extent and duration of target engagement is crucial in the development of kinase inhibitors. A BTK occupancy assay quantifies the percentage of BTK molecules that are bound by an inhibitor in a given sample.
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol is based on a homogeneous TR-FRET assay developed for quantifying BTK occupancy.[18][19]
-
Sample Preparation: Peripheral blood mononuclear cells (PBMCs), lymph node cells, or bone marrow-derived cells are isolated from healthy volunteers or patients.[19] Cells are lysed to release intracellular proteins, including BTK.
-
Assay Principle: The assay simultaneously measures both "free" (unbound) and "total" BTK levels.[18] It utilizes a terbium-conjugated anti-BTK antibody as an energy donor. Two different fluorescent energy acceptors are used:
-
One acceptor binds to a region of BTK accessible only when no inhibitor is bound (measures free BTK).
-
The other acceptor binds to a region of BTK regardless of inhibitor binding (measures total BTK).
-
-
Procedure:
-
Cell lysates are incubated with the antibody-acceptor mixture.
-
If BTK is present, the donor (terbium-antibody) and acceptor molecules are brought into close proximity.
-
Upon excitation of the terbium donor, energy is transferred to the acceptors, which then emit light at their specific wavelengths.
-
-
Data Acquisition: The fluorescence signals from both acceptors are measured using a plate reader capable of time-resolved fluorescence detection.
-
Calculation: The percentage of BTK occupancy is calculated using the following formula: % Occupancy = (1 - [Free BTK Signal] / [Total BTK Signal]) * 100
-
Normalization: Results are often normalized to an untreated control sample to determine the baseline level of accessible BTK.[20]
Experimental Workflow: BTK Occupancy Assay
The following diagram outlines the logical workflow for a probe-based BTK occupancy experiment.
Caption: Workflow for a covalent probe-based BTK occupancy assay.
Conclusion
The development of both irreversible and reversible BTK inhibitors marks a significant advancement in targeted cancer therapy.
-
Irreversible inhibitors demonstrate profound and sustained target inhibition, which has translated into remarkable clinical efficacy.[4] However, their utility can be limited by off-target effects and the development of resistance through mutations at the C481 binding site.[4][5]
-
Reversible inhibitors offer a crucial advantage by overcoming C481-mediated resistance and have shown a more favorable safety profile, particularly concerning cardiovascular adverse events.[6][17] Clinical data from head-to-head trials suggest non-inferior, and in some cases superior, efficacy for reversible inhibitors like pirtobrutinib compared to first-generation irreversible inhibitors.[16][17]
The choice between these two classes will increasingly depend on the specific clinical context, including the patient's treatment history, mutational status, and tolerance to previous therapies. Future research will likely focus on sequencing these agents effectively and developing next-generation inhibitors, such as BTK degraders, to address emerging resistance mechanisms to both classes of inhibitors.[13]
References
- 1. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. emjreviews.com [emjreviews.com]
- 5. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patientpower.info [patientpower.info]
- 7. Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Intermolecular Interactions of Irreversible and Reversible Inhibitors with Bruton’s Tyrosine Kinase via Molecular Dynamics Simulations [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. Comparison of inhibitory effects of irreversible and reversible Btk inhibitors on platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 16. news-medical.net [news-medical.net]
- 17. Noninferiority Shown for Pirtobrutinib vs Ibrutinib in CLL/SLL - The ASCO Post [ascopost.com]
- 18. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Comparative Efficacy of BTK Inhibitors in Patient-Derived Cells: A Guide for Researchers
This guide provides a comparative analysis of Bruton's tyrosine kinase (BTK) inhibitors, with a focus on validating their efficacy in patient-derived cells. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and immunology research. Here, we use the first-in-class BTK inhibitor, Ibrutinib, as our primary example and compare its performance against other prominent BTK inhibitors.
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation, survival, and differentiation of B-cells.[1][2][3][4][5] Its dysregulation is a hallmark of various B-cell malignancies, making it a prime therapeutic target.[1][4][6] This guide delves into the experimental validation of BTK inhibitors, providing quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological pathways and workflows.
Comparative Efficacy of BTK Inhibitors
The following table summarizes the in vitro efficacy of selected BTK inhibitors in patient-derived cells from various B-cell malignancies. The data presented are a synthesis of findings from multiple studies and are intended for comparative purposes.
| BTK Inhibitor | Malignancy | Assay | Metric | Result | Reference |
| Ibrutinib | Chronic Lymphocytic Leukemia (CLL) | Cell Viability (MTT) | IC50 | 1-10 nM | [7] |
| Mantle Cell Lymphoma (MCL) | Apoptosis (Annexin V) | % Apoptotic Cells | Significant increase vs. control | [7] | |
| Western Blot | p-BTK (Tyr223) | Significant decrease | [8] | ||
| Acalabrutinib | Chronic Lymphocytic Leukemia (CLL) | Cell Viability | IC50 | 3-5 nM | [9] |
| Mantle Cell Lymphoma (MCL) | Kinase Assay | IC50 for BTK | 5.1 nM | ||
| Zanubrutinib | Waldenström's Macroglobulinemia (WM) | Cell Viability | IC50 | <5 nM | |
| Mantle Cell Lymphoma (MCL) | Western Blot | p-BTK (Tyr223) | Complete inhibition at 100 nM |
Note: IC50 values and other quantitative measures can vary depending on the specific patient-derived cell line and experimental conditions. The provided data are representative.
BTK Signaling Pathway
The diagram below illustrates the central role of BTK in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK.[2][4] Activated BTK then phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), which in turn triggers signaling cascades that promote cell proliferation and survival.[1][4] BTK inhibitors block this pathway by binding to BTK and preventing its activation.
Caption: BTK signaling pathway in B-cells and the inhibitory action of BTK ligands.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate interpretation of results.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of BTK inhibitors on patient-derived cells.
Experimental Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Prepare patient-derived cells and seed them in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add the BTK inhibitor at various concentrations to the wells. Include a vehicle-only control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[10]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Western Blot for BTK Pathway Activation
This protocol is used to determine the effect of BTK inhibitors on the phosphorylation of BTK and its downstream targets.
Experimental Workflow:
Caption: Step-by-step workflow for Western blot analysis of BTK pathway proteins.
Protocol:
-
Treat patient-derived cells with the BTK inhibitor for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[11]
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[11]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies against phosphorylated BTK (p-BTK) and total BTK overnight at 4°C.[12]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the change in protein phosphorylation.
Flow Cytometry for Apoptosis
This protocol is used to quantify the induction of apoptosis in patient-derived cells following treatment with a BTK inhibitor.
Experimental Workflow:
Caption: Workflow for the detection of apoptosis by flow cytometry using Annexin V and PI staining.
Protocol:
-
Treat patient-derived cells with the BTK inhibitor for 24-48 hours.
-
Harvest the cells and wash them twice with cold PBS.[13]
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[14]
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[13][14]
Conclusion
The validation of BTK inhibitor efficacy in patient-derived cells is a crucial step in preclinical drug development. The protocols and comparative data presented in this guide offer a framework for the systematic evaluation of novel BTK-targeting compounds. By employing standardized assays and understanding the underlying signaling pathways, researchers can generate robust and reproducible data to advance the development of next-generation therapies for B-cell malignancies and autoimmune disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | BTK, the new kid on the (oncology) block? [frontiersin.org]
- 7. Impact of therapeutic inhibition of oncogenic cell signaling tyrosine kinase on cell metabolism: in vivo-detectable metabolic biomarkers of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Comparative Analysis of BTK Ligand 1 Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Bruton's tyrosine kinase (BTK) inhibitors, with a focus on understanding the selectivity profile of BTK ligands. Due to the limited publicly available cross-reactivity data for "BTK ligand 1" (also known as N-piperidine Ibrutinib (B1684441), CAS: 330785-90-5), this guide utilizes data from its parent compound, ibrutinib, as a well-characterized proxy. This approach offers valuable insights into potential off-target interactions while highlighting the necessity for specific selectivity profiling of "this compound" itself.
Introduction to BTK and a PROTAC Ligand
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell antigen receptor (BCR) signaling pathway, making it a prime therapeutic target for various B-cell malignancies and autoimmune disorders.[1][2] "this compound" is a molecule designed to bind to BTK and is primarily utilized as a component in Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's natural protein disposal system to eliminate specific target proteins.
Cross-Reactivity Profile of BTK Inhibitors
The selectivity of a kinase inhibitor is a critical factor in its safety and efficacy profile. Off-target activities can lead to adverse effects or, in some cases, unexpected therapeutic benefits. Comprehensive kinome scanning is the standard method for determining the selectivity of kinase inhibitors against a broad panel of human kinases.
While a specific kinome scan for "this compound" is not publicly available, the cross-reactivity profile of ibrutinib, a first-generation BTK inhibitor from which "this compound" is derived, has been extensively studied. Understanding ibrutinib's off-target profile provides a foundational reference for potential cross-reactivities of its derivatives.
Ibrutinib Kinase Selectivity Data
The following table summarizes the off-target kinases inhibited by ibrutinib at a concentration of 1 µM, as determined by the KINOMEscan™ platform.[3] The data is presented as the percentage of kinase inhibited.
| Kinase Family | Target Kinase | Percent Inhibition at 1 µM |
| TEC Family | BTK | >95% |
| TEC Family | TEC | >90% |
| TEC Family | ITK | >90% |
| EGFR Family | EGFR | >80% |
| EGFR Family | ERBB2 | >70% |
| EGFR Family | ERBB4 | >70% |
| SRC Family | SRC | >60% |
| SRC Family | LYN | >60% |
| SRC Family | FYN | >60% |
| Other | CSK | >90% |
Note: This table is based on published data for ibrutinib and serves as an illustrative example. The actual cross-reactivity profile of "this compound" may differ and requires experimental verification.
Second-generation BTK inhibitors, such as acalabrutinib (B560132) and zanubrutinib, were developed to have improved selectivity and, consequently, fewer off-target effects compared to ibrutinib.[3][4] For instance, acalabrutinib demonstrates significantly less inhibition of EGFR, ITK, and TEC kinases.[] This highlights the importance of specific cross-reactivity studies for each new BTK ligand.
Experimental Protocols
Kinase Selectivity Profiling (KINOMEscan™)
The KINOMEscan™ platform is a widely used competition binding assay to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.[6][7][8]
Procedure:
-
Preparation of Reagents: Kinases are tagged with a unique DNA identifier. An immobilized ligand that binds to the active site of a broad range of kinases is prepared on a solid support (e.g., beads).
-
Assay Reaction: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (e.g., "this compound") at a specified concentration (typically 1 µM for initial screening) in a multi-well plate. A DMSO control (vehicle) is run in parallel.
-
Washing: The solid support is washed to remove unbound components.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR using primers specific for the DNA tag on each kinase.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the amount detected in the DMSO control. The results are typically expressed as "percent of control" or "percent inhibition". A lower percentage of control indicates a stronger interaction.
Visualizing Key Pathways and Workflows
To better understand the context of BTK inhibition and the process of evaluating cross-reactivity, the following diagrams are provided.
Caption: Simplified BTK Signaling Pathway.
Caption: KINOMEscan™ Experimental Workflow.
References
- 1. standardofcare.com [standardofcare.com]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. ashpublications.org [ashpublications.org]
- 4. ajmc.com [ajmc.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ibrutinib and Acalabrutinib: A Guide for Researchers
An in-depth examination of two pivotal Bruton's Tyrosine Kinase (BTK) inhibitors, this guide offers a comparative analysis of the first-in-class covalent inhibitor, ibrutinib (B1684441), and the second-generation inhibitor, acalabrutinib (B560132). This document provides researchers, scientists, and drug development professionals with a comprehensive overview of their biochemical and cellular activities, supported by experimental data and detailed methodologies.
Ibrutinib and acalabrutinib are both potent and irreversible inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] By forming a covalent bond with the Cys-481 residue in the ATP-binding pocket of BTK, these inhibitors effectively block its kinase activity, which is crucial for the proliferation, survival, and differentiation of B-cells.[1][2] While both drugs share this fundamental mechanism, acalabrutinib was developed to be a more selective inhibitor of BTK, with the aim of minimizing off-target effects and improving tolerability.[1][3] This guide will delve into a comparative study of these two significant therapeutic agents.
Biochemical and Kinase Inhibition Profile
The primary distinction between ibrutinib and acalabrutinib lies in their kinase selectivity. While both effectively inhibit BTK, ibrutinib demonstrates a broader range of off-target activities against other kinases, particularly those containing a homologous cysteine residue.[2] This can contribute to a higher incidence of certain adverse effects.[4] Acalabrutinib, on the other hand, exhibits greater selectivity for BTK, with less potent inhibition of other kinases such as TEC, EGFR, and ITK.[5][6]
| Parameter | Ibrutinib | Acalabrutinib | Reference |
| BTK IC50 | 0.5 nM | 5.1 nM | [2][7] |
| TEC IC50 | 71 nM | >1000 nM | [3] |
| EGFR IC50 | 9.5 nM | >1000 nM | [3] |
| ITK IC50 | 10 nM | 33 nM | [3] |
| SRC Family Kinases | Potent Inhibition | Weaker Inhibition | [1] |
Cellular Activity and Efficacy
In cellular assays, both ibrutinib and acalabrutinib demonstrate comparable on-target effects, leading to the inhibition of BTK phosphorylation and downstream signaling pathways, including the ERK and S6 kinase pathways.[1][2] This results in reduced B-cell proliferation and induction of apoptosis in malignant B-cells.[1][8]
A head-to-head clinical trial, ELEVATE-RR, directly compared the efficacy and safety of acalabrutinib and ibrutinib in patients with previously treated chronic lymphocytic leukemia (CLL).[9] The trial demonstrated that acalabrutinib was non-inferior to ibrutinib in terms of progression-free survival.
| Parameter | Ibrutinib | Acalabrutinib | Reference |
| Cell Proliferation Inhibition | Effective | Effective | [8] |
| Induction of Apoptosis | Modest | Modest | [1] |
| Progression-Free Survival (ELEVATE-RR) | Non-inferior | Non-inferior |
Pharmacokinetics
Ibrutinib and acalabrutinib exhibit different pharmacokinetic profiles, which influences their dosing regimens. Acalabrutinib has a shorter half-life than ibrutinib, necessitating twice-daily dosing to maintain sustained BTK occupancy.[10][11]
| Parameter | Ibrutinib | Acalabrutinib | Reference |
| Dosing Regimen | 420 mg once daily (CLL) | 100 mg twice daily | [12][10] |
| Half-life | 4-6 hours | ~1 hour | [11][13] |
| BTK Occupancy | >95% sustained over 24h | >95% sustained with twice-daily dosing | [6][11] |
Safety and Tolerability
The improved selectivity of acalabrutinib translates to a more favorable safety profile in clinical settings. The ELEVATE-RR trial reported a significantly lower incidence of atrial fibrillation and hypertension with acalabrutinib compared to ibrutinib.[7] Treatment discontinuations due to adverse events were also less frequent in the acalabrutinib arm. However, some adverse events like headache and cough were reported more frequently with acalabrutinib.[4]
| Adverse Event (All Grades) | Ibrutinib | Acalabrutinib | Reference |
| Atrial Fibrillation/Flutter | 16.0% | 9.4% | |
| Hypertension | 23.2% | 9.4% | [7] |
| Headache | Less Frequent | More Frequent | [4] |
| Cough | Less Frequent | More Frequent | [4] |
| Diarrhea | More Frequent | Less Frequent | [4] |
| Arthralgia | More Frequent | Less Frequent | [4] |
| Treatment Discontinuation due to AEs | 21.3% | 14.7% | [14] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer 236
-
Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (Ibrutinib, Acalabrutinib) dissolved in DMSO
-
384-well plate
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Buffer A.
-
Prepare a 3X solution of BTK enzyme and Eu-anti-His antibody in Kinase Buffer A (e.g., 15 nM kinase, 6 nM antibody).[3]
-
Prepare a 3X solution of Kinase Tracer 236 in Kinase Buffer A (e.g., 90 nM).[3]
-
In a 384-well plate, add 5 µL of the diluted test compound.
-
Add 5 µL of the BTK/antibody solution to each well.
-
Add 5 µL of the tracer solution to initiate the reaction.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 490 nm.
-
Calculate the emission ratio (520 nm / 490 nm) and plot against the compound concentration to determine the IC50 value.
Cellular BTK Phosphorylation Assay (Western Blot)
This assay assesses the inhibition of BTK autophosphorylation in a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Ibrutinib and Acalabrutinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Culture Ramos cells to the desired density.
-
Treat cells with various concentrations of ibrutinib or acalabrutinib for a specified time (e.g., 2 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15][16]
-
Incubate the membrane with the anti-phospho-BTK primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with the anti-total-BTK antibody for normalization.
-
Quantify the band intensities to determine the extent of BTK phosphorylation inhibition.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Chronic Lymphocytic Leukemia (CLL) primary cells or a relevant cell line
-
Ibrutinib and Acalabrutinib
-
CellTiter-Glo® Reagent
-
96-well opaque-walled plates
Procedure:
-
Plate the cells in a 96-well opaque-walled plate.
-
Add serial dilutions of ibrutinib or acalabrutinib to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[17]
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well at a 1:1 ratio with the cell culture medium.[17]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescent signal against the compound concentration to determine the IC50 for cell viability.
Visualizations
Caption: Simplified BTK Signaling Pathway and Inhibition.
Caption: BTK Inhibitor Development Workflow.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Acalabrutinib vs. ibrutinib: How do they compare? [drugs.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ELEVATE-RR – first head-to-head trial of acalabrutinib versus ibrutinib in previously treated high risk chronic lymphocytic leukemia - Bialik - Journal of Modern Oncology [modernonco.orscience.ru]
- 8. nbinno.com [nbinno.com]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First results of a head-to-head trial of acalabrutinib versus ibrutinib in patients with high-risk CLL [lymphomahub.com]
- 13. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. mdpi.com [mdpi.com]
Confirming Ternary Complex Formation with BTK Ligand 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of Bruton's tyrosine kinase (BTK) has emerged as a promising therapeutic strategy in oncology and immunology. A key mechanism in this approach is the formation of a ternary complex, where a bifunctional molecule, such as a Proteolysis Targeting Chimera (PROTAC), simultaneously engages BTK and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BTK. This guide provides a comparative analysis of experimental data and methodologies for confirming the formation of the {BTK-PROTAC-E3 ligase} ternary complex, with a focus on a series of PROTACs built around a specific BTK ligand.
Data Presentation: Comparison of BTK PROTACs
The following tables summarize quantitative data for a series of BTK PROTACs, designated as compounds 1 through 11 , which share the same BTK-binding warhead and a pomalidomide-based Cereblon (CRBN) E3 ligase ligand, but differ in the length of their polyethylene (B3416737) glycol (PEG) linker.[1] These data are critical for understanding the structure-activity relationship (SAR) in ternary complex formation and subsequent protein degradation.
Table 1: Binary Binding Affinities of BTK PROTACs to BTK and CRBN
| Compound | Linker Length | BTK Binding KD (nM) (SPR) | CRBN Binding KD (µM) (SPR) |
| Parent BTK Ligand | - | 70 | - |
| Pomalidomide | - | - | 1.8 |
| 1 | Shortest | >1000 | 1.9 |
| 2 | >1000 | 1.7 | |
| 3 | 510 | 1.9 | |
| 4 | 150 | 1.8 | |
| 5 | 90 | 1.8 | |
| 6 | 80 | 1.8 | |
| 7 | 70 | 1.9 | |
| 8 | 70 | 1.8 | |
| 9 | 70 | 1.8 | |
| 10 | 70 | 1.9 | |
| 11 | Longest | 70 | 1.8 |
Data sourced from Zorba et al., 2018.[1]
Table 2: Ternary Complex Formation and Cellular Degradation of BTK
| Compound | Linker Length | Ternary Complex Formation (TR-FRET, Max RFU) | BTK Degradation in Ramos Cells (DC50, nM) |
| 1 | Shortest | ~0 | >1000 |
| 2 | ~0 | >1000 | |
| 3 | Low | >1000 | |
| 4 | Moderate | ~500 | |
| 5 | High | ~100 | |
| 6 | High | ~50 | |
| 7 | High | ~20 | |
| 8 | High | ~10 | |
| 9 | High | 5.9 | |
| 10 | High | ~10 | |
| 11 | Longest | High | ~20 |
Data interpreted from graphical representations in Zorba et al., 2018.[1] The TR-FRET maximum relative fluorescence units (RFU) are presented qualitatively. DC50 values are approximate.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments used to characterize the BTK ternary complex.
Surface Plasmon Resonance (SPR) for Binary Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics between two molecules in real-time.
Protocol:
-
Immobilization:
-
Immobilize biotinylated E3 ligase (e.g., CRBN/DDB1) or BTK onto a streptavidin-coated sensor chip.
-
Alternatively, use amine coupling to immobilize the protein onto a CM5 sensor chip.
-
-
Analyte Preparation:
-
Prepare a dilution series of the PROTAC in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
-
Binding Measurement:
-
Inject the analyte (PROTAC) over the immobilized ligand at a constant flow rate.
-
Monitor the change in resonance units (RU) to observe association.
-
After the association phase, flow running buffer over the chip to monitor dissociation.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET is a proximity-based assay used to detect the formation of the ternary complex in solution.
Protocol:
-
Reagent Preparation:
-
Use tagged proteins, for example, His-tagged BTK and GST-tagged CRBN.
-
Prepare a terbium-conjugated anti-His antibody (donor) and a fluorescently labeled anti-GST antibody (acceptor).
-
Prepare a serial dilution of the PROTAC compound.
-
-
Assay Procedure:
-
In a microplate, add BTK, CRBN, and the PROTAC at desired concentrations.
-
Add the donor and acceptor antibodies.
-
Incubate the plate to allow for complex formation.
-
-
Measurement:
-
Read the plate using a TR-FRET enabled plate reader, exciting the donor and measuring emission from both the donor and acceptor.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission). A "hook effect" is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics
HDX-MS provides insights into the conformational changes and protein-protein interfaces upon ternary complex formation.
Protocol:
-
Deuterium (B1214612) Labeling:
-
Incubate the protein of interest (e.g., BTK) or the pre-formed binary or ternary complex in a D₂O-based buffer for various time points.
-
-
Quenching:
-
Stop the exchange reaction by rapidly lowering the pH and temperature.
-
-
Digestion:
-
Digest the protein into peptides using an acid-stable protease (e.g., pepsin) on an immobilized column.
-
-
LC-MS Analysis:
-
Separate the peptides by liquid chromatography and analyze by mass spectrometry to measure the mass increase of each peptide due to deuterium incorporation.
-
-
Data Analysis:
-
Compare the deuterium uptake of the protein in its apo, binary complex, and ternary complex states to identify regions of altered solvent accessibility, indicating binding interfaces and conformational changes.
-
Visualization of Key Processes
Diagrams created using Graphviz (DOT language) illustrate the critical pathways and workflows.
Caption: Simplified BTK signaling pathway in B-cells.
Caption: Experimental workflow for confirming ternary complex formation.
Caption: Logical relationship of components in the ternary complex.
Comparison with Alternative Approaches
While this guide focuses on a series of PROTACs with varying linker lengths, it is important to consider other variables that influence ternary complex formation and degradation efficiency.
-
Alternative BTK Binders (Warheads): The affinity and binding mode of the BTK ligand can significantly impact the geometry and stability of the ternary complex. Both covalent and non-covalent inhibitors have been successfully used as warheads in BTK degraders. Covalent inhibitors may offer prolonged target engagement, while non-covalent binders might provide a more dynamic interaction.
-
Alternative E3 Ligases: Besides Cereblon (CRBN), other E3 ligases such as VHL (von Hippel-Lindau) and cIAP1 can be recruited by PROTACs. The choice of E3 ligase can affect the degradation efficiency, tissue specificity, and potential for off-target effects. Comparative studies have shown that for a given target, one E3 ligase may be more effective than another.
-
Covalent BTK Degraders: PROTACs that form a covalent bond with BTK are also being developed. These can potentially achieve high target occupancy and durable degradation. However, the irreversible nature of the binding may also present challenges.
Conclusion
The formation of a stable and productive ternary complex is paramount for the efficacy of BTK-targeting PROTACs. The experimental data presented here for a series of PROTACs with a common BTK ligand highlight the critical role of the linker in optimizing the geometry of the {BTK-PROTAC-CRBN} complex. Longer linkers in this series were shown to be more effective at promoting ternary complex formation and subsequent BTK degradation. The detailed experimental protocols and illustrative diagrams provide a framework for researchers to design and validate their own BTK degraders. Future work in this area will likely involve further exploration of different BTK warheads, E3 ligase ligands, and linker compositions to develop next-generation targeted protein degraders with improved potency, selectivity, and therapeutic potential.
References
Unraveling the Downstream Consequences of BTK Degradation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Bruton's tyrosine kinase (BTK) degradation versus traditional inhibition, supported by experimental data. We delve into the downstream signaling effects, comparative efficacy, and the methodologies used to validate these outcomes, offering a comprehensive resource for advancing therapeutic strategies in B-cell malignancies and autoimmune diseases.
Bruton's tyrosine kinase is a critical mediator in B-cell receptor (BCR) signaling, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2] While BTK inhibitors have revolutionized the treatment of various B-cell cancers, the emergence of resistance, often through mutations like C481S, has necessitated the development of alternative therapeutic approaches.[3][4] Targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), offers a novel strategy to overcome these limitations by inducing the selective destruction of the BTK protein.[3] This guide will explore the downstream effects of this degradation and provide a comparative analysis with BTK inhibition.
Comparative Efficacy of BTK Degraders
BTK degraders have demonstrated significant potency in eliminating both wild-type and mutant BTK protein, leading to profound downstream effects. The efficacy of these molecules is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Below is a summary of the performance of several key BTK degraders.
| Degrader | Target | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| NX-2127 | Wild-Type BTK | TMD8 | 1.94 | >90% | [5] |
| C481S Mutant BTK | TMD8 | 9.68 | >90% | [5] | |
| V416L Mutant BTK | TMD8 | 4.17 | >90% | [5] | |
| T474I Mutant BTK | TMD8 | 2.41 | >90% | [5] | |
| L528W Mutant BTK | TMD8 | 1.86 | >90% | [5] | |
| NX-5948 | Wild-Type BTK | TMD8 | 0.04 | >95% | [6] |
| BGB-16673 | Wild-Type BTK | K562 | 136 | 88% | [7] |
| DD-03-171 | Wild-Type BTK | Mino | 5.1 | Not Specified | [8] |
Downstream Signaling Consequences of BTK Degradation
The degradation of BTK leads to a comprehensive shutdown of the BCR signaling cascade. This contrasts with inhibition, which may not fully abrogate the scaffolding functions of the BTK protein. The downstream effects of BTK degradation include the suppression of key signaling molecules such as Phospholipase Cγ2 (PLCγ2) and the subsequent inhibition of NF-κB activation, which are crucial for B-cell survival and proliferation.[9][10]
Experimental Protocols
Western Blotting for BTK Degradation
This protocol is used to quantify the amount of BTK protein remaining in cells after treatment with a degrader.
Materials:
-
Cell lines (e.g., TMD8, Mino)
-
BTK degrader of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-BTK)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of the BTK degrader for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates and quantify the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities for BTK and a loading control (e.g., GAPDH or β-actin). Normalize the BTK signal to the loading control to determine the relative BTK protein levels.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[11][12]
Materials:
-
Cells in culture
-
Opaque-walled multiwell plates (96- or 384-well)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Plate Preparation: Seed cells in opaque-walled multiwell plates at a density determined to be in the linear range of the assay.[13] Include control wells with medium only for background measurement.
-
Compound Addition: Add the BTK degrader or inhibitor at various concentrations to the experimental wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours).
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[12]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[12]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all experimental values. Plot the cell viability against the compound concentration to determine the IC50 or EC50 values.
Flow Cytometry for B-Cell Activation Markers
This protocol is for analyzing the expression of cell surface activation markers, such as CD69 and CD86, on B-cells following treatment.[14]
Materials:
-
PBMCs or B-cell lines
-
Cell culture medium
-
BTK degrader or inhibitor
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against B-cell markers (e.g., CD19, CD20) and activation markers (e.g., CD69, CD86)
-
Fc receptor blocking solution
-
Viability dye
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound of interest for the desired time.
-
Cell Harvest and Washing: Harvest the cells and wash them with cold FACS buffer.
-
Fc Receptor Blocking: Resuspend the cells in FACS buffer containing an Fc receptor blocking agent and incubate for 10-15 minutes on ice.
-
Staining: Add the cocktail of fluorochrome-conjugated antibodies to the cells and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Viability Staining: Resuspend the cells in FACS buffer containing a viability dye according to the manufacturer's instructions.
-
Acquisition: Analyze the cells on a flow cytometer.
-
Data Analysis: Gate on the live, single B-cell population (e.g., CD19+) and quantify the expression of activation markers (e.g., CD69, CD86) by measuring the mean fluorescence intensity (MFI) or the percentage of positive cells.
Visualizing the Experimental Workflow and Comparative Logic
Conclusion
Targeted degradation of BTK represents a promising therapeutic strategy that offers several advantages over traditional inhibition. By eliminating the entire BTK protein, degraders can overcome resistance mechanisms, provide a more sustained and complete blockade of downstream signaling, and abrogate any non-catalytic scaffolding functions of the protein. The experimental data and protocols provided in this guide offer a framework for the continued evaluation and development of this novel class of therapeutics. As BTK degraders progress through clinical trials, a deeper understanding of their downstream effects will be crucial for optimizing their therapeutic potential in a range of B-cell-mediated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. nurixtx.com [nurixtx.com]
- 3. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 4. youtube.com [youtube.com]
- 5. NX-2127: a small-molecule degrader targeting BTK, Ikaros and Aiolos for B-cell malignancies | BioWorld [bioworld.com]
- 6. nurixtx.com [nurixtx.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dot | Graphviz [graphviz.org]
- 10. bioascend.com [bioascend.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. promega.com [promega.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Comparative Efficacy of BTK Inhibitors in Cancer Cell Lines
A comprehensive comparison of the novel Bruton's Tyrosine Kinase (BTK) inhibitor, JS25, against established FDA-approved inhibitors, Ibrutinib and Acalabrutinib, reveals its potent and selective activity across a range of hematological cancer cell lines. This guide provides a detailed analysis of its performance, the experimental protocols used for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
The inhibitory activity of JS25 was evaluated against a panel of hematological cancer cell lines and compared with Ibrutinib and Acalabrutinib. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound in the respective cell lines.
| Cell Line | Cancer Type | JS25 IC50 (µM) | Ibrutinib IC50 (µM) | Acalabrutinib IC50 (µM) |
| Raji | Burkitt's Lymphoma (BL) | 2.3 | >35 | Not Reported |
| DoHH-2 | Diffuse Large B-cell Lymphoma (DLBCL) | ~5 | ~5 | Not Reported |
| WA-C3CD5+ | Chronic Lymphocytic Leukemia (CLL) | 3.5 | 25.9 | Not Reported |
| Mo1043 | Chronic Lymphocytic Leukemia (CLL) | ~10 | ~10 | Not Reported |
| MOLM-13 | Acute Myeloid Leukemia (AML) | ~2.5 | ~4 | Not Reported |
| HL-60 | Acute Promyelocytic Leukemia (APML) | 1.95 | >10 | Not Reported |
Data sourced from a study on selective BTK inhibition.[1]
The data indicates that JS25 demonstrates significant efficacy, particularly in Raji and WA-C3CD5+ cell lines, where it shows 15-fold and 7-fold greater potency than Ibrutinib, respectively.[1] In other cell lines such as DoHH-2, Mo1043, and MOLM-13, its performance is comparable to Ibrutinib.[1] Notably, non-B-cell lines like JURKAT, HEK293T, and HBEC-5i were less sensitive to JS25 treatment, suggesting a degree of selectivity.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of BTK inhibitors.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cell lines (Raji, DoHH-2, WA-C3CD5+, Mo1043, MOLM-13, HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with various concentrations of the BTK inhibitors (JS25, Ibrutinib, Acalabrutinib) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Kinase Selectivity Assay
This assay is performed to determine the selectivity of the inhibitor against a panel of kinases.
-
Kinase Panel: A panel of purified kinases, including BTK and other related kinases (e.g., BMX, TXK, TEC, ITK, BLK, EGFR, ERBB2, JAK3), is used.
-
Inhibitor Preparation: The BTK inhibitor (e.g., JS25) is serially diluted to various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding the kinase, the inhibitor, and a substrate to a reaction buffer containing ATP.
-
Incubation: The reaction mixture is incubated at room temperature for a specific duration.
-
Detection: The kinase activity is measured using a suitable detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence) KinEASE assays.
-
Data Analysis: The IC50 values for each kinase are calculated, and the selectivity is determined by comparing the IC50 for the target kinase (BTK) to that of other kinases.
Visualizations
The following diagrams illustrate the BTK signaling pathway and a typical experimental workflow for evaluating BTK inhibitors.
Caption: BTK Signaling Pathway in B-Cells.
References
A Comparative Benchmarking Guide: BTK Ligand 1 Against Novel BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BTK Ligand 1 (a potent BTK inhibitor) against a panel of novel Bruton's tyrosine kinase (BTK) inhibitors, including the first-generation inhibitor Ibrutinib (B1684441) and the next-generation inhibitors Acalabrutinib, Zanubrutinib, and the non-covalent inhibitor Pirtobrutinib. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of BTK-targeted therapies. The information presented herein is based on publicly available experimental data.
Introduction to BTK and its Inhibition
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[3] BTK inhibitors have revolutionized the treatment landscape for several of these conditions.[4] This guide focuses on comparing this compound, a highly potent inhibitor, with other clinically relevant BTK inhibitors, evaluating their binding affinity, kinase selectivity, and cellular activity.
Comparative Data Overview
The following tables summarize the key quantitative data for this compound and the selected novel BTK inhibitors.
Table 1: Binding Affinity against BTK
This table presents the biochemical potency of the inhibitors against the BTK enzyme, a critical parameter for on-target activity.
| Inhibitor | IC50 (nM) for BTK | Binding Type |
| BTK Inhibitor 1 (compound 27) | 0.11 | Covalent |
| Ibrutinib | 0.5 | Covalent |
| Acalabrutinib | 3 | Covalent |
| Zanubrutinib | <1 | Covalent |
| Pirtobrutinib | KD: ~1.4 - 3.2 | Non-covalent |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. KD: Dissociation constant. A lower value indicates higher binding affinity.
Table 2: Kinase Selectivity Profile
Kinase selectivity is crucial for minimizing off-target effects and improving the safety profile of an inhibitor. This table summarizes the selectivity of the inhibitors against a panel of kinases.
| Inhibitor | Kinome Scan (% Inhibition >50% at 1 µM) | Key Off-Target Kinases |
| BTK Inhibitor 1 (compound 27) | Data not publicly available | Data not publicly available |
| Ibrutinib | ~9.4% of kinome | EGFR, ITK, TEC, BLK, JAK3 |
| Acalabrutinib | ~1.5% of kinome | Minimal off-target activity |
| Zanubrutinib | ~4.3% of kinome | Fewer off-target effects than ibrutinib |
| Pirtobrutinib | Highly selective (>300-fold for BTK over 98% of kinases) | HER4, BRK |
A lower percentage in the kinome scan indicates higher selectivity.
Table 3: Cellular Activity
This table highlights the functional potency of the inhibitors in cellular assays, reflecting their ability to inhibit BTK signaling and cell proliferation in a more physiologically relevant context.
| Inhibitor | Cellular Assay | Cell Line/System | IC50 (nM) |
| BTK Inhibitor 1 (compound 27) | B-cell activation (CD69 expression) | Human Whole Blood | 2 |
| Ibrutinib | BTK autophosphorylation | DOHH2 cells | 11 |
| Cell Viability | JeKo-1 cells | 1680 | |
| Acalabrutinib | B-cell activation (CD69 expression) | Human Whole Blood | ~198 |
| Cell Viability | TMD8 cells | ~3 | |
| Zanubrutinib | Cell Viability | REC-1 cells | 0.9 |
| Cell Viability | TMD8 cells | 0.4 | |
| Pirtobrutinib | BTK autophosphorylation | Ramos RA1 cells | Potent inhibition |
| Cell Viability | Multiple B-cell lines | Low nanomolar range |
Signaling Pathways and Experimental Workflows
Visual representations of the BTK signaling pathway and a typical experimental workflow are provided below to facilitate a deeper understanding of the underlying biology and methodologies.
Caption: The BTK signaling pathway initiated by B-cell receptor activation.
Caption: A generalized workflow for a cell-based viability assay.
Detailed Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Biochemical Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme.
Principle: This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the ATP-binding site of the kinase. When both are bound, FRET occurs. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation: Prepare a 2X solution of the BTK enzyme and a 4X solution of the Alexa Fluor™ 647-labeled tracer in the appropriate kinase buffer. Serially dilute the test compounds to the desired concentrations.
-
Assay Plate Setup: Add the test compounds to a 384-well plate.
-
Kinase Reaction: Add the 2X BTK enzyme solution to the wells containing the test compounds and incubate briefly.
-
Tracer Addition: Add the 4X tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinase Selectivity Profiling (e.g., KINOMEscan™)
Objective: To assess the selectivity of a compound against a broad panel of human kinases.
Principle: This is a competition-based binding assay. A DNA-tagged kinase is incubated with the test compound and an immobilized ligand that binds to the active site of the kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
General Protocol:
-
Assay Setup: The test compound is incubated with a panel of DNA-tagged kinases in the presence of an immobilized, active-site directed ligand.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Capture and Washing: The kinase-ligand complexes are captured on a solid support, and unbound components are washed away.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified by qPCR.
-
Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of the control. A lower percentage indicates stronger inhibition.
Cellular Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To measure the effect of a compound on the viability of cultured cells.
Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The assay reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is proportional to the amount of ATP.
General Protocol:
-
Cell Seeding: Seed cells (e.g., B-cell lymphoma cell lines) in an opaque-walled 96-well or 384-well plate and allow them to adhere or stabilize overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the DMSO-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular BTK Activity Assay (e.g., B-cell Activation Marker CD69 Expression)
Objective: To assess the functional inhibition of BTK signaling in a cellular context.
Principle: Activation of the B-cell receptor (BCR) leads to the upregulation of cell surface activation markers, such as CD69. BTK is a key mediator of this signaling pathway. Inhibition of BTK will therefore block the upregulation of CD69 upon BCR stimulation.
General Protocol:
-
Sample Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or use human whole blood.
-
Inhibitor Pre-incubation: Pre-incubate the cells with serial dilutions of the BTK inhibitors for a specified time.
-
BCR Stimulation: Stimulate the B-cells with a BCR agonist, such as anti-IgM antibody.
-
Incubation: Incubate the cells for a period sufficient to allow for CD69 expression (e.g., 18-24 hours).
-
Staining: Stain the cells with fluorescently labeled antibodies against a B-cell marker (e.g., CD19) and CD69.
-
Flow Cytometry: Analyze the cells by flow cytometry to quantify the percentage of CD19+ B-cells that are also CD69+.
-
Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in the percentage of CD69+ B-cells compared to the stimulated control to calculate the IC50 value.
Conclusion
This comparative guide provides a snapshot of the current landscape of BTK inhibitors, highlighting the exceptional potency of this compound. While this compound demonstrates superior biochemical potency, its comprehensive selectivity profile remains to be fully elucidated in the public domain. The next-generation inhibitors, acalabrutinib, zanubrutinib, and pirtobrutinib, have been designed to improve upon the first-generation inhibitor ibrutinib by offering enhanced selectivity and, in the case of pirtobrutinib, a non-covalent binding mechanism to overcome resistance.
The choice of a BTK inhibitor for research or therapeutic development will depend on a careful consideration of its potency, selectivity, and mechanism of action. The data and protocols presented in this guide are intended to aid researchers in making informed decisions and to facilitate further investigations into the promising field of BTK-targeted therapies.
References
- 1. Top 20 Btk inhibitors companies - Discovery|PatSnap [discovery-patsnap-com.libproxy.mit.edu]
- 2. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleck.co.jp [selleck.co.jp]
Safety Operating Guide
Safe Disposal of BTK Ligand 1: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling BTK (Bruton's tyrosine kinase) ligand 1 must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for "BTK ligand 1," this compound should be treated as a potent and potentially hazardous substance. The following procedures are based on established best practices for the disposal of kinase inhibitors and other active pharmaceutical ingredients.
Core Principles of Disposal
All materials contaminated with this compound, including the pure compound, solutions, and used laboratory consumables, must be managed as hazardous chemical waste. Under no circumstances should this material be disposed of down the drain or in regular trash.[1][2]
| Waste Stream | Recommended Disposal Method |
| Unused or Expired this compound | Dispose of as hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, gloves, vials) | Place in a designated, sealed, and clearly labeled hazardous waste container.[1][2] |
| Solutions Containing this compound | Collect in a sealed, leak-proof hazardous waste container.[1][2] |
| Decontamination Materials (e.g., wipes) | Dispose of as hazardous waste.[1] |
Step-by-Step Disposal Protocol
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid waste contaminated with this compound, such as unused powder, contaminated personal protective equipment (PPE), and lab supplies (e.g., weighing papers, pipette tips), in a designated, robust, and sealable hazardous waste container.[1][2]
-
Liquid Waste: All solutions containing this compound, including stock solutions and experimental buffers, must be collected in a dedicated, leak-proof, and shatter-resistant container.[1][2]
Step 2: Labeling of Waste Containers
Proper labeling is critical for safe waste management. All hazardous waste containers must be clearly labeled with:
-
The full chemical name: "this compound" and any other chemical constituents.[2]
-
The date when the waste was first added to the container.[1]
Step 3: Storage
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[1][2] This area should be at or near the point of waste generation.[2][3] Ensure that incompatible waste types are segregated to prevent chemical reactions.[1] Keep waste containers closed at all times, except when adding waste.[2]
Step 4: Decontamination
Decontaminate all surfaces and equipment that have come into contact with this compound. A standard procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. All cleaning materials used must be disposed of as hazardous waste.[1]
Step 5: Disposal Request and Pickup
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Signaling Pathway Context: Bruton's Tyrosine Kinase
BTK is a critical enzyme in B-cell receptor signaling.[4] Its activation is associated with the pathogenesis of various lymphomas and leukemias.[5] BTK inhibitors, and by extension ligands that interact with BTK, interfere with these signaling pathways, which is the basis of their therapeutic effect.[6] The diagram below provides a simplified overview of the BTK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Insights into the conformational flexibility of Bruton's tyrosine kinase from multiple ligand complex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Bruton's Tyrosine Kinase Inhibitors Using Ligand Based Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Managing toxicities of Bruton tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling BTK Ligand 1
This guide provides crucial safety, handling, and disposal procedures for researchers, scientists, and drug development professionals working with BTK Ligand 1. As a novel research compound, this compound should be handled with the utmost care, treating it as a potentially hazardous substance of unknown toxicity. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
A comprehensive risk assessment should be performed before handling this compound. Given its nature as a small molecule inhibitor, potentially with high potency, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves are required. Consider double-gloving for enhanced protection, especially when handling the neat compound or concentrated solutions.[1][2][3] |
| Eye & Face Protection | Safety Glasses & Face Shield | At a minimum, safety glasses with side shields are necessary.[1][2] A face shield should be worn in situations with a potential for splashes.[1][3] |
| Body Protection | Lab Coat/Protective Suit | A fully buttoned lab coat is required to protect skin and clothing.[1][2] For larger quantities or high-risk operations, a chemical-resistant suit may be appropriate. |
| Respiratory Protection | Respirator | A respirator with a suitable filter (e.g., P3) should be used if there is a risk of generating dust or aerosols, or when working outside of a ventilated enclosure.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
All work with this compound, particularly with the solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Prepare all necessary equipment and materials before commencing work to minimize movement and potential for spills.
2. Weighing and Reconstitution:
-
Handle the solid powder form of this compound within a chemical fume hood.
-
To prepare a stock solution, carefully add the solvent to the vial containing the compound. Gentle heating or sonication may be applied to aid dissolution if the compound's stability permits.[4]
-
It is best practice to create single-use aliquots from the stock solution to avoid multiple freeze-thaw cycles.[4]
-
All containers must be clearly labeled with the chemical name, concentration, solvent, and date of preparation.[4]
3. Experimental Use:
-
When using solutions of this compound, always wear the prescribed PPE.
-
Avoid direct contact with skin and eyes.
-
All procedures should be performed carefully to prevent the formation of splashes or aerosols.
4. Spill Response:
-
In the event of a spill, it should be treated as a significant incident.[4]
-
Evacuate the immediate area and inform your supervisor and the institutional Environmental Health and Safety (EHS) department.
-
Follow your institution's specific protocols for hazardous chemical spills.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[4][5] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[4]
Table 2: Waste Disposal Procedures
| Waste Stream | Recommended Disposal Method |
| Solid Waste | Collect unused or expired solid this compound and any contaminated materials (e.g., weighing papers, gloves, pipette tips) in a designated, clearly labeled, and sealed hazardous waste container for solids.[4][5][6] |
| Liquid Waste | Collect all solutions containing this compound (including stock solutions, experimental solutions, and the initial rinsate from "empty" containers) in a separate, compatible, and clearly labeled hazardous waste container for liquids.[4][5][6] |
| Contaminated Sharps | Dispose of any sharps (e.g., needles, broken glass) contaminated with this compound in a puncture-resistant sharps container that is specifically labeled for hazardous chemical waste.[1] |
| Decontamination | Decontaminate any surfaces or equipment that have come into contact with this compound. This typically involves wiping the surfaces with a suitable solvent, followed by a cleaning agent. All cleaning materials must be disposed of as hazardous waste.[5] |
Note: All waste disposal must be carried out in strict accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance.
Signaling Pathway and Experimental Workflow
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway.[7][8] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[7] Activated BTK then phosphorylates downstream targets, such as phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, promoting B-cell proliferation and survival.[7][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
